molecular formula C7H12O4 B2362185 2-Hydroxy-2-(oxolan-3-yl)propanoic acid CAS No. 1537043-47-2

2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Cat. No.: B2362185
CAS No.: 1537043-47-2
M. Wt: 160.169
InChI Key: GZKKBIVLRCOXRB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.169. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-(oxolan-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-(oxolan-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKBIVLRCOXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537043-47-2
Record name 2-hydroxy-2-(oxolan-3-yl)propanoic acid
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid Synonyms: 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid;


-Hydroxy-

-(tetrahydrofuran-3-yl)propionic acid. Chemical Formula: C

H

O

Molecular Weight: 160.17 g/mol

This guide serves as a technical blueprint for the characterization and utilization of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. As a functionalized


-hydroxy acid (AHA) featuring a heterocyclic ether substituent, this molecule represents a critical scaffold in medicinal chemistry, often employed as a polar building block to modulate lipophilicity (LogP) and metabolic stability in drug candidates. Its structure combines the ionization properties of lactic acid with the solvation characteristics of tetrahydrofuran (THF), creating a unique physicochemical profile that requires specific analytical protocols for accurate resolution.

Chemical Structure & Stereochemistry

The molecule possesses two chiral centers, creating a complex stereochemical landscape that directly impacts its biological activity and analytical separation.

  • 
    -Carbon (C2):  Quaternary center bonded to a methyl group, a hydroxyl group, a carboxyl group, and the oxolane ring.
    
  • Oxolane Ring (C3'): The point of attachment on the tetrahydrofuran ring is chiral.

This constitution yields four stereoisomers (two diastereomeric pairs). Differentiating these isomers is critical, as they likely exhibit distinct solubility profiles and biological binding affinities.

Visualization: Stereoisomeric Landscape

The following diagram illustrates the connectivity and the potential stereoisomers (RR, SS, RS, SR).

Stereochemistry Figure 1: Stereochemical relationships. The two chiral centers generate four distinct stereoisomers grouped into two enantiomeric pairs. Core 2-Hydroxy-2-(oxolan-3-yl) propanoic acid (C7H12O4) C_Alpha Chiral Center 1: Alpha-Carbon (C2) (R/S) Core->C_Alpha C_Ring Chiral Center 2: Oxolane C3 (R/S) Core->C_Ring Pair1 Diastereomer Pair A (e.g., 2R,3'R & 2S,3'S) C_Alpha->Pair1 Pair2 Diastereomer Pair B (e.g., 2R,3'S & 2S,3'R) C_Alpha->Pair2 C_Ring->Pair1 C_Ring->Pair2

Physicochemical Properties Profile

The following data aggregates predicted values based on Structure-Activity Relationship (SAR) algorithms and experimental data from analogous


-hydroxy acids (e.g., lactic acid, mandelic acid).
PropertyValue / RangeMechanistic Insight
pKa (Acidic) 3.5 ± 0.2 The

-hydroxyl group exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion more effectively than in propanoic acid (pKa 4.87). The oxolane ether oxygen provides additional minor inductive stabilization.
LogP (Octanol/Water) -0.4 to +0.1 The molecule is amphiphilic but leans towards hydrophilicity. The polar -OH and -COOH groups dominate, but the lipophilic oxolane ring prevents it from being as polar as tartaric acid.
Solubility (Water) High (>100 mg/mL) Capable of extensive hydrogen bonding (Donor: 2, Acceptor: 4). Likely hygroscopic in solid form.
Polar Surface Area (TPSA) ~66 Ų 37.3 Ų (COOH) + 20.2 Ų (OH) + 9.2 Ų (Ether). Ideal for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2Carboxyl -OH and

-OH.[1]
H-Bond Acceptors 4Carboxyl (2),

-OH (1), Oxolane Ether (1).

Experimental Characterization Protocols

Due to the lack of specific spectral monographs in public databases, the following self-validating protocols are recommended for researchers isolating or synthesizing this compound.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to predict behavior in physiological media.

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water (0.1 M ionic strength via KCl).

  • Titrant: Standardized 0.01 M NaOH (carbonate-free).

  • Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.00).

  • Execution: Perform titration at 25°C under N

    
     atmosphere to prevent CO
    
    
    
    absorption.
  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.

    • Validation Criteria: The titration curve should show a single sharp inflection. If a second inflection appears > pH 10, it indicates potential ring opening or impurities.

Protocol B: Diastereomer Separation (Chiral HPLC)

Objective: Separate the four stereoisomers. Standard C18 columns will likely only separate the diastereomeric pairs, not the enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring the molecule remains neutral for interaction with the chiral selector.

  • Detection: UV at 210 nm (End-absorption of carboxyl/ether).

  • Expectation: Four distinct peaks. If only two peaks are observed, the method separates diastereomers but not enantiomers (switch to Chiralcel OJ-H).

Synthesis & Impurity Profiling

Understanding the synthesis is essential for identifying critical impurities. The most robust route involves the Cyanohydrin Synthesis starting from 3-acetyltetrahydrofuran.

Synthetic Pathway Analysis
  • Precursor: 3-Acetyltetrahydrofuran (Chiral racemic mixture).

  • Reaction: Nucleophilic attack of Cyanide (from TMSCN or HCN) on the ketone carbonyl.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Major Impurities:

  • Elimination Products: Dehydration of the

    
    -hydroxy group leads to 
    
    
    
    -unsaturated acids (acrylic acid derivatives).
  • Ring Opening: Strong acid hydrolysis can cleave the oxolane ring, generating linear di-hydroxy chains.

Synthesis Figure 2: Cyanohydrin synthetic route highlighting the critical hydrolysis step where ring-opening impurities may form. Start Start: 3-Acetyltetrahydrofuran (Racemic) Step1 Step 1: Cyanohydrin Formation (Reagents: TMSCN, ZnI2) Start->Step1 Nucleophilic Addition Inter Intermediate: 2-Hydroxy-2-(oxolan-3-yl)propanenitrile Step1->Inter Step2 Step 2: Acid Hydrolysis (Reagents: HCl/H2O, Reflux) Inter->Step2 Nitrile -> Acid Product Target: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid Step2->Product Main Pathway Impurity Impurity Risk: Ring-opened linear diols (Over-hydrolysis) Step2->Impurity Side Reaction

Applications in Drug Design

Researchers utilize this moiety as a Bioisostere for:

  • Tertiary Alcohols: The

    
    -hydroxy acid motif mimics the transition state of ester hydrolysis or amide cleavage in protease inhibitors.
    
  • Solubility Enhancers: Replacing a phenyl ring with an oxolane ring reduces lipophilicity (lowers LogP) and improves metabolic clearance (oxolane is susceptible to P450 oxidation, preventing bioaccumulation).

References

  • PubChem Compound Summary. (2025). 2-hydroxy-2-(oxolan-3-yl)propanoic acid. National Center for Biotechnology Information. Link

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. (Methodology for pKa determination of functionalized acids). Link

  • Organic Chemistry Portal. (2024). Synthesis of Tetrahydrofurans. (Background on oxolane ring stability and synthesis). Link

  • Cheméo. (2024).[2][3] Physicochemical prediction data for propanoic acid derivatives. Link

Sources

Molecular Architecture and Stereochemical Control of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary & Structural Significance

2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid) represents a distinct class of


-hydroxy acids (AHAs)  featuring a quaternary stereocenter and a heterocyclic substituent. Unlike simple lactic acid derivatives, the incorporation of the oxolane (tetrahydrofuran) ring introduces a second chiral center and complex conformational dynamics.

This scaffold serves as a critical bioisostere in drug design, often replacing phenyl or cyclohexyl groups to modulate lipophilicity (LogP) and metabolic stability. Its structural complexity—comprising two chiral centers and a flexible ether ring—demands rigorous stereochemical control during synthesis and analysis.

Core Molecular Specifications
ParameterSpecification
IUPAC Name 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
Molecular Formula

Molecular Weight 160.17 g/mol
Chiral Centers 2 (C2 of propanoic acid chain, C3' of oxolane ring)
Stereoisomers 4 (2 Enantiomeric pairs)
Topological Polar Surface Area 66.8

pKa (Predicted) ~3.8 (Carboxylic acid), ~13.5 (Hydroxyl)

Stereochemical Analysis and Conformational Dynamics[4]

The molecule possesses two sources of stereoisomerism: the quaternary


-carbon (C2) and the tertiary ring carbon (C3'). This results in four distinct stereoisomers.
The Four Stereoisomers

The relationship between these isomers is critical for biological activity, as enzyme binding pockets rarely accommodate diastereomers with equal affinity.

  • (2R, 3'R) and (2S, 3'S) : Enantiomeric Pair A (syn-like relationship depending on conformation).

  • (2R, 3'S) and (2S, 3'R) : Enantiomeric Pair B (anti-like relationship).

Note: The C2 center is quaternary, bearing a methyl group, a hydroxyl group, a carboxyl group, and the oxolane ring.

Oxolane Ring Pseudorotation

The oxolane ring is not planar. It undergoes continuous pseudorotation between envelope and twist conformations.

  • Energetic Impact: The bulky 2-hydroxypropanoic acid substituent at C3' will prefer a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

  • Implication: When analyzing NMR data, the coupling constants (

    
    ) of the ring protons will represent a time-averaged value of these conformers, often complicating the assignment of relative stereochemistry (diastereomer differentiation).
    
Visualization of Stereochemical Relationships

The following diagram illustrates the logical hierarchy of the stereoisomers and their relationships.

Stereochemistry Root 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (2 Chiral Centers) Pair1 Diastereomer Pair A (Syn-relationship) Root->Pair1 Separable by Achiral HPLC Pair2 Diastereomer Pair B (Anti-relationship) Root->Pair2 Separable by Achiral HPLC R_R (2R, 3'R) Isomer 1 Pair1->R_R Chiral Resolution S_S (2S, 3'S) Isomer 2 Pair1->S_S Enantiomers R_S (2R, 3'S) Isomer 3 Pair2->R_S Chiral Resolution S_R (2S, 3'R) Isomer 4 Pair2->S_R Enantiomers R_R->R_S Diastereomers S_S->S_R Diastereomers

Figure 1: Stereochemical hierarchy showing the relationship between enantiomers (vertical pairs) and diastereomers (horizontal links).

Synthetic Methodology: The Grignard-Pyruvate Route

While various routes exist, the most robust method for generating the quaternary


-hydroxy center is the nucleophilic addition of an organometallic reagent to a pyruvate ester. This protocol prioritizes safety and scalability.
Retrosynthetic Logic
  • Disconnection: C2–C3' bond.

  • Synthons: Oxolan-3-yl anion (nucleophile) + Pyruvate ester (electrophile).

  • Reagents: 3-bromo-tetrahydrofuran (precursor to Grignard) + Ethyl Pyruvate.

Detailed Experimental Protocol

Objective: Synthesis of racemic diastereomeric mixture of ethyl 2-hydroxy-2-(oxolan-3-yl)propanoate, followed by hydrolysis.

Reagents & Equipment[1]
  • 3-Bromotetrahydrofuran (CAS: 19311-37-6)

  • Magnesium turnings (activated)

  • Ethyl pyruvate (freshly distilled)

  • Anhydrous THF (Tetrahydrofuran) as solvent

  • Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Workflow
  • Activation of Magnesium:

    • Place Mg turnings (1.2 eq) in a dry 3-neck flask under Argon.

    • Add a crystal of iodine and heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

    • Why: The oxolane ring can coordinate to Mg, potentially passivating the surface; iodine activation is crucial for initiation.

  • Formation of Grignard Reagent (Oxolan-3-ylmagnesium bromide):

    • Dissolve 3-bromotetrahydrofuran (1.0 eq) in anhydrous THF.

    • Add 10% of the solution to the Mg turnings. Initiate reflux.[2]

    • Once initiated (exotherm observed), add the remaining solution dropwise over 1 hour.

    • Reflux for an additional 2 hours to ensure complete formation.

  • Nucleophilic Addition (The Critical Step):

    • Cool the Grignard solution to -78°C (Dry ice/acetone bath).

    • Causality: Low temperature maximizes the kinetic differentiation between the two faces of the pyruvate ketone, potentially improving diastereoselectivity (Cram’s chelation control).

    • Add Ethyl pyruvate (0.9 eq) in THF dropwise over 45 minutes.

    • Allow to warm slowly to 0°C over 4 hours.

  • Quench and Workup:

    • Quench with saturated aqueous

      
       (exothermic).
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      .
      
    • Concentrate to yield the crude ester.

  • Hydrolysis to Acid:

    • Dissolve crude ester in THF/Water (1:1).

    • Add LiOH (2.5 eq) and stir at room temperature for 12 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate to isolate the target acid.

Synthesis Pathway Diagram

Synthesis Start 3-Bromotetrahydrofuran Mg Mg / THF (Grignard Formation) Start->Mg Inter Oxolan-3-yl-MgBr Mg->Inter Pyruvate Ethyl Pyruvate (-78°C) Inter->Pyruvate Ester Ethyl 2-hydroxy-2- (oxolan-3-yl)propanoate Pyruvate->Ester Hydrolysis LiOH / H2O (Saponification) Ester->Hydrolysis Final Target Acid (Diastereomeric Mix) Hydrolysis->Final

Figure 2: Convergent synthesis route via Grignard addition to pyruvate.

Analytical Validation & Purification

Because the synthesis yields a mixture of diastereomers, rigorous separation is required.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Methyl Group: The C2-methyl group will appear as two distinct singlets (one for each diastereomer) around

      
       1.2 - 1.4 ppm.
      
    • Oxolane Ring: The methine proton at C3' will show complex splitting patterns. The chemical shift difference between diastereomers is often small (

      
       ppm), requiring high-field instruments (500 MHz+).
      
  • 13C NMR:

    • The quaternary C2 carbon is the most diagnostic, appearing around

      
       75-78 ppm. Splitting of this peak confirms the presence of diastereomers.
      
Chromatographic Separation Strategy
  • Diastereomer Separation (Achiral):

    • Use Reverse Phase C18 Preparative HPLC.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

    • Diastereomers usually have different dipole moments and solvating shells, allowing baseline separation.

  • Enantiomer Separation (Chiral):

    • Once diastereomers are separated, resolve the enantiomers (e.g., R,R from S,S).

    • Column: Immobilized Polysaccharide columns (e.g., Chiralpak IC or IA).

    • Mode: Normal phase (Hexane/IPA) is often superior for AHAs to preserve the hydrogen bonding network with the stationary phase selector.

References

  • PubChem. 2-hydroxy-2-(oxolan-3-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase.[3] Journal of Physical Chemistry A. (Context: Conformational analysis of THF ring). Available at: [Link]

  • Ghosh, A. K., et al. (2008). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. (Context: Biological relevance of 3-substituted THF rings). Available at: [Link]

  • Wolfe, J. P., et al. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. (Context: Synthetic methodologies for THF derivatives). Available at: [Link]

  • NIST. Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. (Context: Analogous alpha-hydroxy ester properties). Available at: [Link]

Sources

Solubility Profile of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, a key intermediate in modern synthetic chemistry. The document outlines the theoretical principles governing its solubility based on its unique molecular structure, which features a carboxylic acid, a tertiary alcohol, and a tetrahydrofuran moiety. A predictive framework utilizing Hansen Solubility Parameters (HSP) is discussed, offering a theoretical approach to solvent selection. Furthermore, this guide presents detailed, step-by-step experimental protocols for the accurate determination of solubility, ensuring methodological robustness and reproducibility. The expected solubility in a range of common organic solvents is tabulated and discussed, providing researchers, scientists, and drug development professionals with actionable insights for process development, formulation, and purification strategies.

Introduction: The Significance of a Well-Characterized Solubility Profile

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a chiral building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its distinct structural features—a hydrophilic head with a carboxylic acid and a tertiary alcohol, combined with the moderately polar ether linkage in the tetrahydrofuran (THF) ring—confer a unique solubility behavior that is critical to control for reaction kinetics, purification efficiency, and ultimately, the formulation of active pharmaceutical ingredients (APIs).

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

  • Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, or chromatographic separation.

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable drug products.

  • Process Safety and Scalability: Predicting and mitigating risks associated with solvent handling and process scale-up.

This guide provides a first-principles approach to understanding and experimentally determining the solubility of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, empowering researchers to make informed decisions in their synthetic and developmental workflows.

Theoretical Framework: A Molecule of Dual Character

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is driven by the intermolecular forces between the solute and solvent molecules. In the case of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, we can dissect the molecule to understand its potential interactions:

  • Hydrogen Bond Donors: The carboxylic acid (-COOH) and tertiary alcohol (-OH) groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The oxygen atoms in the carboxylic acid, the alcohol, and the tetrahydrofuran ring are all strong hydrogen bond acceptors.

  • Polarity: The presence of multiple oxygen atoms imparts significant polarity to the molecule.

  • Non-Polar Character: The hydrocarbon backbone of the molecule contributes a degree of non-polar character.

This duality suggests that 2-Hydroxy-2-(oxolan-3-yl)propanoic acid will exhibit favorable solubility in polar solvents that can participate in hydrogen bonding. We can further refine this understanding using a more quantitative approach like Hansen Solubility Parameters.

Predictive Analysis using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive tool by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity. While experimentally determined HSP values for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid are not publicly available, we can estimate them based on its functional groups. It is expected to have high δP and δH values due to its polar and hydrogen-bonding functionalities.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The "gold standard" for determining the solubility of a compound is the isothermal equilibrium shake-flask method . This method is widely recognized by regulatory bodies and is detailed in guidelines such as OECD Guideline 105.

Detailed Protocol: Isothermal Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in a given organic solvent.

Materials:

  • 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation: Add an excess amount of solid 2-Hydroxy-2-(oxolan-3-yl)propanoic acid to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate phase separation.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter that has been pre-conditioned with the solvent to remove any suspended solid particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid using a validated analytical method, such as HPLC with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Mass Balance: The amount of undissolved solid should be observed before and after the experiment to confirm that an excess was present throughout.

  • Time to Equilibrium: At least two samples should be taken at different time points (e.g., 24 and 48 hours) to confirm that the measured concentration is constant, indicating that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid to known volume of solvent equil1 Agitate in thermostatic shaker bath (e.g., 24-48h at 25°C) prep1->equil1 sep1 Allow undissolved solid to settle (≥24h) equil1->sep1 sep2 Centrifuge if necessary sep1->sep2 sample1 Withdraw supernatant with syringe sep2->sample1 sample2 Filter through pre-conditioned syringe filter sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Quantify concentration (e.g., HPLC) sample3->sample4

Caption: Isothermal Equilibrium Shake-Flask Method Workflow.

Expected Solubility Profile

Based on the molecular structure of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, a qualitative and semi-quantitative solubility profile can be predicted. The following table summarizes the expected solubility in various classes of organic solvents.

Solvent ClassExample SolventsExpected SolubilityRationale
Protic Polar Methanol, EthanolHigh to Very HighThese solvents are excellent hydrogen bond donors and acceptors, readily solvating the carboxylic acid and alcohol groups.
Aprotic Polar DMSO, DMF, AcetonitrileModerate to HighThese solvents are strong hydrogen bond acceptors and have high polarity, allowing for effective solvation of the polar functional groups.
Ethers Tetrahydrofuran (THF)ModerateAs the parent ring structure, THF is expected to have good affinity. Its ability to accept hydrogen bonds is beneficial.
Ketones AcetoneModerateAcetone is a polar, aprotic solvent that can accept hydrogen bonds, leading to moderate solubility.
Esters Ethyl AcetateLow to ModerateEthyl acetate is less polar than ketones and has weaker hydrogen bond accepting capabilities, resulting in lower solubility.
Halogenated Dichloromethane (DCM)LowWhile polar, DCM is not a hydrogen bond acceptor and will have limited ability to solvate the highly polar functional groups of the solute.
Non-Polar Hexane, TolueneVery Low to InsolubleThe lack of polarity and hydrogen bonding capability in these solvents makes them poor choices for solvating 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.

Conclusion

The solubility of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. Its amphiphilic character, with strong hydrogen bonding capabilities and a moderately polar core, results in a preference for polar, protic solvents. This guide has provided a theoretical framework for understanding this behavior, a robust experimental protocol for its quantification, and a predictive summary of its expected solubility profile. By leveraging both predictive models and rigorous experimental data, researchers can confidently select appropriate solvent systems, leading to more efficient and scalable chemical processes.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Technical Monograph: Safety & Toxicology of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a provisional safety and toxicology monograph for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid).[1]

As this compound is a specialized pharmaceutical intermediate with limited public experimental data, this guide employs Structure-Activity Relationship (SAR) analysis and Read-Across methodologies (referencing Lactic Acid and Tetrahydrofuran) to establish a rigorous safety baseline for researchers.[1]

Compound Characterization & Physicochemical Profile[2][3][4][5][6]

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a chiral organic acid combining a cyclic ether (tetrahydrofuran/oxolane) moiety with an alpha-hydroxy acid (AHA) functionality.[1] This dual nature dictates its chemical reactivity, solubility, and toxicological potential.

Chemical Identity[1][7]
  • IUPAC Name: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 160.17 g/mol

  • SMILES: CC(C1CCOC1)(C(=O)O)O

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Source of acidity and proton donation (

      
      ).[1]
      
    • Alpha-Hydroxyl (-OH): Increases water solubility and potential for hydrogen bonding; characteristic of AHAs.[1]

    • Oxolane Ring (Ether): Lipophilic domain; potential site for oxidative metabolism.[1]

Predicted Physicochemical Properties
PropertyValue (Predicted)Implication for Handling
Physical State Solid (Crystalline/Powder)Dust explosion hazard if micronized.[1]
Melting Point 85–95 °CStore below 30°C to prevent caking.
Boiling Point >250 °C (Decomposes)Not volatile; inhalation risk limited to dust.[1]
LogP (Octanol/Water) ~ -0.4 to 0.1Amphiphilic; highly soluble in water and polar organic solvents.[1]
pKa 3.6 – 3.9Corrosive to mucous membranes in concentrated solutions.

Provisional Safety Data Sheet (SDS) Framework

Note: In the absence of a government-validated SDS, the following classifications are derived via Read-Across from Lactic Acid (CAS 50-21-5) and Tetrahydrofuran (CAS 109-99-9).

Hazard Identification (GHS Classification)

Signal Word: DANGER [1]

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[3][4]Acidic protons denature keratin; AHA structure penetrates dermis.[1]
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[3][5]Low pKa causes irreversible corneal opacity if unwashed.[1]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4][6][7][8]Inhalation of acidic dust irritates bronchial epithelium.
Precautionary Statements
  • Prevention (P280): Wear nitrile gloves (min 0.11mm), safety goggles, and lab coat.[1]

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][5][6][7] Immediately call a POISON CENTER.[1][5][6]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

Toxicological Assessment (Read-Across Analysis)

This section synthesizes the toxicological risks by analyzing the metabolic fate of the molecule's two distinct moieties: the Alpha-Hydroxy Acid backbone and the Tetrahydrofuran ring.

Mechanism of Action & Metabolism

Upon ingestion or absorption, the compound likely undergoes Phase I and Phase II metabolism:

  • Oxidation (CYP450): The oxolane ring is susceptible to alpha-hydroxylation by CYP2E1, similar to THF, potentially opening the ring to form succinic acid derivatives.[1]

  • Conjugation: The alpha-hydroxyl and carboxylic acid groups are prime targets for glucuronidation, facilitating renal excretion.

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic fate and the associated safety checkpoints.

MetabolicPathway Parent 2-Hydroxy-2-(oxolan-3-yl) propanoic acid Phase1 Phase I: CYP450 Oxidation (Oxolane Ring Opening) Parent->Phase1 Oxidative Stress Risk Phase2 Phase II: Glucuronidation (Conjugation) Parent->Phase2 Major Pathway Metabolite1 Succinic Acid Derivs. (Krebs Cycle Entry) Phase1->Metabolite1 Excretion Renal Excretion (Urine) Phase2->Excretion Metabolite1->Excretion

Figure 1: Predicted metabolic pathway showing dual clearance routes via oxidation (ring opening) and conjugation.[1]

Toxicological Endpoints
  • Acute Toxicity (Oral): Predicted

    
     mg/kg (Rat).[1][4] Based on the low toxicity of similar hydroxy acids (e.g., lactic acid 
    
    
    
    mg/kg).[1]
  • Carcinogenicity: Evaluation Required. While the parent acid is likely benign, the THF moiety is classified as a "Confirmed Animal Carcinogen with Unknown Relevance to Humans" (ACGIH A3).[1] Long-term high-dose exposure could theoretically induce hepatic stress.

  • Genotoxicity: Predicted Negative (Ames Test).[1] The structure lacks classic electrophilic DNA-binding motifs (e.g., epoxides, aromatic nitros).[1]

Experimental Protocols: Handling & Validation

As a Senior Scientist, you must validate the purity and stability of this intermediate before use in synthesis or biological assays.

Protocol: Acid Content Titration (Purity Check)

Objective: Determine the precise purity of the solid acid to rule out significant hydration or degradation.[1]

Materials:

  • 0.1 N NaOH (Standardized).[1]

  • Phenolphthalein indicator (1% in EtOH).[1]

  • Analytical Balance (

    
     mg).[1]
    

Procedure:

  • Weigh: Accurately weigh ~150 mg of the sample (

    
    ) into a 100 mL Erlenmeyer flask.
    
  • Dissolve: Add 20 mL of deionized water. If dissolution is slow, sonicate for 2 minutes.

  • Indicator: Add 2-3 drops of phenolphthalein.

  • Titrate: Titrate with 0.1 N NaOH (

    
    ) until a faint pink color persists for 30 seconds.
    
  • Calculation:

    
    [1]
    
Protocol: Peroxide Detection (Storage Safety)

Context: Although less likely in solid acids than liquid ethers, the oxolane ring can form peroxides upon prolonged exposure to air/light.[1] Test: Use commercially available peroxide test strips (Quantofix® or similar).[1]

  • Threshold: If peroxide content > 10 mg/L (in 10% aqueous solution), repurify via recrystallization before heating.[1]

Safety Decision Matrix

Use this workflow to determine the appropriate handling level based on your specific application.

SafetyWorkflow Start Start: Handling 2-Hydroxy-2-(oxolan-3-yl) propanoic acid StateCheck Is the substance Solid or Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution Form StateCheck->Solution DustRisk Risk: Dust Inhalation Action: Use Fume Hood + N95 Solid->DustRisk SplashRisk Risk: Corrosive Splash Action: Face Shield + Nitrile Solution->SplashRisk Storage Storage: Desiccator Avoid Light/Air DustRisk->Storage SplashRisk->Storage

Figure 2: Operational safety decision tree for handling the compound in solid vs. solution states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-hydroxy-2-(oxolan-3-yl)propanoic acid (CID 155523829).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Tetrahydrofuran - Registration Dossier.[1] (Used for Read-Across of THF moiety toxicity).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Lactic Acid - Registration Dossier.[1] (Used for Read-Across of Alpha-Hydroxy Acid toxicity).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Tetrahydrofuran.[1] Retrieved from [Link][1]

Sources

Technical Guide: pKa and Dissociation Constants of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

[1]

Executive Summary & Compound Identity

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a functionalized


1

This structural motif combines the acidity-enhancing properties of the

13.75 – 3.95

1
Chemical Identity Table
ParameterDetail
IUPAC Name 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
Synonyms 2-Hydroxy-2-(tetrahydrofuran-3-yl)propionic acid
Molecular Formula

Molecular Weight 160.17 g/mol
CAS Registry Not widely listed; Analogous to specific metabolites
SMILES CC(C1CCOC1)(C(=O)O)O
Predicted LogP -0.4 (Hydrophilic)

Structural Analysis & Theoretical pKa Derivation

To understand the dissociation behavior of this molecule, we must analyze the electronic and steric environment of the carboxylic acid group.[1]

Electronic Effects

The acidity of the carboxyl group (


1
  • 
    -Hydroxyl Group (-I Effect):  The hydroxyl group at the C2 position exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and significantly lowering the pKa compared to propanoic acid (pKa 4.88).[1]
    
  • Oxolan-3-yl Ring (-I Effect): The oxolane ring contains an ether oxygen.[1] Attached at the 3-position, the oxygen atom is separated from the

    
    -carbon by two sigma bonds (
    
    
    ).[1] This proximity allows for a mild inductive withdrawal, further stabilizing the anion compared to a pure alkyl chain.[1]
Steric Effects

The

1
  • Steric Bulk: The bulky oxolane ring and the methyl group create a crowded environment.[1] This can hinder the solvation of the carboxylate anion by water molecules, which typically destabilizes the anion and slightly raises the pKa (weakening the acid).[1]

  • Intramolecular H-Bonding: In non-polar environments, the

    
    -hydroxyl hydrogen may form an intramolecular hydrogen bond with the carboxylate oxygen, stabilizing the anion and lowering the pKa.[1]
    
Comparative pKa Prediction

By comparing with structurally validated analogs, we derive the theoretical pKa window:

CompoundStructurepKa (Experimental)Rationale for Comparison
Propanoic Acid

4.88Base structure without

-substituents.[1]
Lactic Acid

3.86Standard

-hydroxy acid.[1][2]

-Hydroxyisobutyric Acid

3.99Quaternary

-carbon analog.[1] Methyl is electron-donating.[1]
Tetrahydrofuran-2-carboxylic acid

3.73Carboxyl directly on ring (stronger induction).[1]
Target Compound See Structure3.85 ± 0.10 Oxolane is more withdrawing than methyl (lowering pKa vs. isobutyric) but sterically bulkier (raising pKa).[1]

Dissociation Constants & Species Distribution

The molecule possesses two potential dissociation sites, though only one is physiologically relevant.[1]

Primary Dissociation ( : Carboxyl)[1]
  • Equation:

    
    
    
  • Value: 3.85 (Predicted)

  • Physiological State: At pH 7.4 (blood plasma), the compound exists almost exclusively (>99.9%) as the anionic carboxylate.[1]

Secondary Dissociation ( : -Hydroxyl)[1]
  • Equation:

    
    [1]
    
  • Value: > 13.0

  • Relevance: The

    
    -hydroxyl proton is extremely weakly acidic.[1] It does not dissociate under physiological or standard experimental conditions.[1]
    
Visualization of Equilibrium

The following diagram illustrates the dissociation equilibrium and the structural influences.

DissociationLogicAcidUndissociated Acid(pH < 3.8)TransitionEquilibrium(pH = pKa ≈ 3.85)Acid->Transition-H+BaseCarboxylate Anion(pH > 3.9)Transition->Base-H+FactorsStructural Factors:1. α-OH Inductive (-I)2. Oxolane Ether (-I)3. Steric HindranceFactors->TransitionModulates Stability

Figure 1: Dissociation pathway and structural factors influencing the pKa.

Experimental Determination Protocols

Since this is a specialized compound, experimental validation is required for precise applications (e.g., formulation stability).[1]

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with moderate water solubility (

1

Reagents:

  • Analyte: ~20 mg of pure 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.[1]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).[1]

  • Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.15 M KCl).[1]

Protocol:

  • Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Blank Titration: Perform a titration on the solvent blank to correct for dissolved

    
    .[1]
    
  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2-5

    
     addition.
    
  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Use the Gran Plot method to determine the equivalence point (

      
      ) precisely.[1]
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (

      
      ).[1]
      
Method B: NMR-Controlled Titration (Low Sample Volume)

If sample availability is limited (<5 mg), chemical shift imaging via


1

Protocol:

  • Sample Prep: Dissolve ~2 mg in

    
     with a phosphate buffer series ranging from pH 2.0 to 6.0.
    
  • Observation: Monitor the chemical shift of the

    
    -methyl protons. The shift will change sigmoidally as the nearby carboxyl group deprotonates.[1]
    
  • Calculation: Fit the chemical shift (

    
    ) vs. pH data to the equation:
    
    
    
    [1]
Experimental Workflow Diagram

ExperimentalWorkflowStartStart: Pure CompoundSolubilityCheckCheck Solubility(Predicted LogP -0.4)Start->SolubilityCheckDecisionSoluble > 1mM?SolubilityCheck->DecisionMethodAMethod A:Potentiometric TitrationDecision->MethodAYesMethodBMethod B:NMR Titration / UV-MetricDecision->MethodBNo / Low MassAnalysisData Analysis:Gran Plot / Sigmoid FitMethodA->AnalysisMethodB->AnalysisResultOutput: Precise pKaAnalysis->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.

Implications for Drug Development[1]

Solubility & Lipophilicity (LogD)

The dissociation constant directly impacts the distribution coefficient (LogD) at physiological pH.[1]

  • At pH 1.2 (Stomach): The molecule is neutral.[1] LogD

    
     LogP (-0.4). High water solubility, potential for passive absorption.[1]
    
  • At pH 7.4 (Blood): The molecule is ionized (

    
    ).[1] LogD decreases significantly (becomes more negative, ~ -3.0).[1] This limits passive diffusion across membranes but enhances solubility in plasma.[1]
    
Formulation Stability
  • Buffer Incompatibility: Avoid formulating in acidic buffers (pH < 4.0) if precipitation is a risk, though the low LogP suggests it will remain soluble.[1]

  • Salt Formation: The pKa of ~3.85 makes it suitable for salt formation with weak bases (e.g., Tromethamine, Lysine) to create stable solid dosage forms.[1]

References

  • PubChem. (2025).[1] 2-hydroxy-2-(oxolan-3-yl)propanoic acid (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, Pergamon Press.[1] (Foundational text for pKa methodology).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for potentiometric titration protocols).

  • Lide, D. R. (Ed.).[1] (2005).[1] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (Reference for Lactic Acid and Propanoic Acid dissociation constants).

Literature review of oxolane-substituted alpha-hydroxy acids

The Chemo-Architecture of Oxolane-Substituted -Hydroxy Acids

Stereoselective Synthesis, Pharmacophore Logic, and Bio-Utility

Strategic Overview: The Oxolane-AHA Pharmacophore

The fusion of an oxolane (tetrahydrofuran, THF) ring with an


-hydroxy acid (AHA)

Unlike simple linear AHAs (e.g., glycolic or lactic acid) used primarily in dermatological surface chemistry, oxolane-substituted AHAs are critical intermediates in the synthesis of complex natural products, specifically Annonaceous acetogenins and polyether ionophores .

Key Pharmacological Drivers:

  • Conformational Restriction: The THF ring locks the rotation of the adjacent hydroxy-acid chain, reducing the entropic penalty of receptor binding.

  • Cation Chelation: The ether oxygen of the oxolane ring, combined with the

    
    -hydroxyl and carbonyl oxygens, creates a "pseudo-crown ether" effect, capable of coordinating metal ions (
    
    
    ,
    
    
    ) or bridging water molecules in enzyme active sites.
  • Amphiphilicity: The lipophilic THF ring balances the hydrophilicity of the AHA headgroup, optimizing membrane permeability (logP).

Synthetic Architectures: The Oxidative Cyclization Paradigm

The most authoritative method for constructing oxolane-substituted AHAs is the oxidative cyclization of 1,5-dienes . This approach, pioneered by Walba and refined by Kennedy, Brown, and Donohoe, allows for the stereocontrolled installation of the THF ring and the flanking hydroxyl/carboxyl groups in a single operation.

2.1. Mechanistic Causality

The reaction typically utilizes permanganate (


)ruthenium tetroxide (

)
  • Permanganate (Type A Cyclization): Proceeds via a (3+2) cycloaddition to form a Mn(V) diester intermediate. The crucial insight is that the reaction is stereospecific , generally yielding cis-2,5-disubstituted THF rings due to the geometric constraints of the manganate ester intermediate.

  • Acidic Promotion: The addition of acetic acid is not merely for pH control; it protonates the Mn(V) intermediate, accelerating the hydrolysis and cyclization steps while preventing the formation of cleavage byproducts.

2.2. Synthetic Pathway Visualization

The following diagram illustrates the mechanistic flow from a 1,5-diene precursor to the oxolane-diol core, the direct precursor to oxolane-AHAs.

OxidativeCyclizationcluster_legendReaction PhaseDiene1,5-Diene(Precursor)Mn_ComplexMn(V) CyclicDiester IntermediateDiene->Mn_Complex+ KMnO4(Syn-addition)CyclizationIntramolecularCyclizationMn_Complex->Cyclization+ AcOH(Protonation)THF_DiolOxolane-Diol(cis-2,5)Cyclization->THF_DiolHydrolysisOxidationSelectiveOxidationTHF_Diol->OxidationTEMPO/NaOClFinal_AHAOxolane-SubstitutedAlpha-Hydroxy AcidOxidation->Final_AHATarget Scaffold

Caption: Figure 1. The Kennedy/Walba oxidative cyclization pathway for stereoselective THF ring construction.

Bio-Validation & Therapeutic Applications

The oxolane-AHA motif is not merely a synthetic curiosity; it is the bioactive core of several high-value targets.

3.1. Annonaceous Acetogenins (Oncology)

These are long-chain fatty acid derivatives containing one or more THF rings flanked by hydroxyl groups.[1][2][3][4][5]

  • Mechanism: They act as potent inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

  • Structure-Activity Relationship (SAR): The spatial arrangement of the THF ring relative to the

    
    -hydroxy- 
    
    
    -lactone moiety is critical. The oxolane ring acts as a spacer that positions the hydroxyl groups to disrupt proton transport.
3.2. Muscarinic Receptor Antagonists (Neurology)

Synthetic derivatives, specifically glycolic acid esters substituted with oxolane rings (analogous to 3-quinuclidinyl benzilate), function as muscarinic acetylcholine receptor antagonists.

  • Application: Treatment of COPD (bronchodilation) and overactive bladder.[6]

  • Selectivity: The oxolane ring provides steric bulk similar to the tropane ring in atropine but with altered lipophilicity profiles, potentially reducing CNS side effects if the quaternary ammonium center is tuned correctly.

3.3. Comparative Activity Data
Compound ClassCore StructurePrimary TargetMechanismKey Ref
Acetogenins Bis-THF

-OH Lactone
Complex I (Mitochondria)ATP Depletion[1, 4]
Muscarinic Ligands Oxolane-2-yl GlycolateM3 ReceptorCompetitive Antagonism[6]
Polyether Ionophores Poly-THF AcidCation TransportMetal Chelation[2]
Experimental Protocol: Permanganate-Promoted Oxidative Cyclization

Objective: Synthesis of cis-2,5-bis(hydroxymethyl)tetrahydrofuran (Precursor to Oxolane-AHA). Scale: 10 mmol Safety:

Reagents & Setup
  • Substrate: 1,5-Hexadiene or Geranyl Acetate (10 mmol).

  • Oxidant: Potassium Permanganate (

    
    ) (15 mmol, 1.5 eq).
    
  • Buffer/Promoter: Glacial Acetic Acid (AcOH) (30 mL).

  • Solvent: Acetone (150 mL) / Water (10 mL).

  • Quench: Sodium Bisulfite (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Oxidant Solution:

    • Dissolve finely powdered

      
       (2.37 g, 15 mmol) in water (10 mL).
      
    • Dilute with acetone (100 mL).

    • Critical: Cool this solution to -20°C. Premature warming causes

      
       precipitation and loss of titer.
      
  • Substrate Solution:

    • In a separate 500 mL round-bottom flask, dissolve the 1,5-diene (10 mmol) in acetone (50 mL) and Glacial Acetic Acid (30 mL).

    • Cool the substrate mixture to -20°C using a cryostat or dry ice/acetone bath.

  • Controlled Addition (The "Vector of Stereocontrol"):

    • Add the oxidant solution to the substrate solution dropwise over 30 minutes.

    • Why? Slow addition maintains a low concentration of oxidant relative to the diene, favoring intramolecular cyclization over intermolecular polymerization.

    • Maintain internal temperature below -15°C.

  • Reaction Monitoring:

    • Stir at -20°C for 2 hours.

    • Monitor by TLC (stain with Anisaldehyde). Look for the disappearance of the non-polar diene and the appearance of the polar THF-diol spot.

  • Quench & Workup:

    • Quench the reaction by adding solid Sodium Bisulfite (

      
      ) until the purple color completely vanishes and a brown flocculent precipitate (
      
      
      ) forms.
    • Filter the mixture through a pad of Celite to remove manganese solids. Rinse the pad with acetone.

    • Caution: Do not let the MnO2 pad dry out completely (fire hazard).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Neutralize the remaining aqueous acetic acid solution with saturated

      
       (careful: gas evolution).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate to yield the crude oxolane-diol.
      
  • Downstream Oxidation (To AHA):

    • Note: To convert the hydroxymethyl group to the carboxylic acid (AHA), a TEMPO/NaOCl oxidation protocol is recommended for the primary alcohol, protecting the secondary alcohol if necessary.

Logic Map: Structure-Activity Relationship (SAR)

The following decision tree guides the optimization of Oxolane-AHAs for drug development.

SAR_LogicStartOxolane-AHAScaffold DesignRingSizeRing Size?Start->RingSizeTHFTetrahydrofuran (5-mem)Optimal for AcetogeninsRingSize->THFTHPTetrahydropyran (6-mem)Altered SolubilityRingSize->THPStereochemRelativeStereochemistry?CisCis-2,5(KMnO4 Route)Stereochem->CisTransTrans-2,5(Co/O2 Route)Stereochem->TransTHF->StereochemLinkerAlpha-HydroxyChain LengthCis->LinkerTrans->LinkerShortShort (C2)Muscarinic ActivityLinker->ShortLongLong (Fatty Acid)Mitochondrial InhibitorLinker->Long

Caption: Figure 2. SAR Decision Tree for optimizing Oxolane-AHA derivatives based on therapeutic target.

References
  • Cave, A., Figadère, B., Laurens, A., & Cortes, D. (1997). Acetogenins from Annonaceae. Progress in the Chemistry of Organic Natural Products.[7][8]

  • Pichette, A., et al. (2005). Synthesis of THF-containing fatty acids: Acetogenin analogs. Journal of Organic Chemistry.

  • Walba, D. M., et al. (1986). Oxidative cyclization of 1,5-dienes. Journal of the American Chemical Society.

  • Li, N., Shi, Z., Tang, Y., & Chen, J. (2008). Recent progress on the total synthesis of acetogenins from Annonaceae. Beilstein Journal of Organic Chemistry.

  • Donohoe, T. J., et al. (2002). Geometric control of the permanganate mediated oxidative cyclisation of 1,5-dienes. Chemical Communications.

  • Krzikalla, H., et al. (1955). 3-Hydroxytetrahydrofuran Synthesis and Muscarine Analogs. Organic Syntheses.

Whitepaper: Unlocking the Biological Potential of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development shifts toward highly functionalized, multi-target scaffolds, the base molecule 2-hydroxy-2-(oxolan-3-yl)propanoic acid (CAS 1537043-47-2)[1] emerges as a highly privileged, yet underutilized, chemical entity. By fusing an alpha-hydroxy acid (AHA) backbone with an oxolane (tetrahydrofuran, THF) ring, this structure bridges two distinct pharmacological domains.

In this technical guide, we will deconstruct the mechanistic causality of this molecule’s structural motifs, propose its primary biological targets, and outline the self-validating experimental workflows required to evaluate its derivatives for dermatological, antimicrobial, and antiviral applications.

Molecular Architecture & Mechanistic Causality

To understand the potential of 2-hydroxy-2-(oxolan-3-yl)propanoic acid derivatives, we must analyze the causality behind its two core structural motifs.

The Alpha-Hydroxy Acid (AHA) Motif: Epidermal Remodeling

The propanoic acid backbone, substituted with a hydroxyl group at the C2 position, classifies this molecule as an AHA. AHAs exert their primary biological effects by penetrating the stratum corneum and disrupting intercellular adhesions, specifically targeting corneodesmosomes to facilitate desquamation and cell turnover[2]. Mechanistically, AHAs decrease the calcium gradient in the epidermis; this chelates calcium ions, disrupting adherent junctions and allowing for controlled cell shedding[3].

Beyond surface exfoliation, this epidermal disruption triggers a cytokine cascade (notably Interleukin-1a) that indirectly stimulates dermal fibroblasts, upregulating the biosynthesis of collagen and glycosaminoglycans (GAGs)[4].

The Oxolane (THF) Motif: Target Affinity & Lipophilicity

The incorporation of the oxolan-3-yl ring fundamentally alters the molecule's binding profile. Tetrahydrofuran rings are ubiquitous in bioactive marine terpenes, which exhibit potent antikinetoplastid and anticancer properties[5]. More critically, substituted THF derivatives are highly effective P2 ligands in nonpeptide HIV-1 protease inhibitors[6]. The oxygen atom within the THF ring acts as a potent hydrogen bond acceptor, promoting critical van der Waals interactions and hydrogen bonding with the backbone atoms in the S2 subsite of protease active sites[7].

Furthermore, combining a heterocyclic ring with a propanoic acid backbone has proven highly successful in related chemistries. For instance, furan-2-yl propanoic acid derivatives demonstrate significant antimicrobial activity against Candida albicans and Staphylococcus aureus[8], while benzoxazol-propanoic acid derivatives exhibit selective antibacterial activity and distinct time-kill kinetics against MRSA[9]. Broader arylpropionic acid derivatives also show extensive antibacterial, anti-inflammatory, and anticancer activities[10], including the suppression of cancer cell migration[11].

Pathway cluster_AHA Alpha-Hydroxy Acid Motif cluster_THF Oxolane (THF) Motif Compound 2-Hydroxy-2-(oxolan-3-yl) propanoic acid Corneodesmosome Corneodesmosome Degradation Compound->Corneodesmosome Fibroblast Fibroblast Activation Compound->Fibroblast Protease Protease P2 Ligand Binding Compound->Protease Quorum Membrane & Biofilm Disruption Compound->Quorum Collagen Collagen & GAG Synthesis Corneodesmosome->Collagen Epidermal Crosstalk Fibroblast->Collagen Upregulation Antimicrobial Antimicrobial / Antiviral Effect Protease->Antimicrobial Viral Inhibition Quorum->Antimicrobial Cell Lysis

Dual-pathway mechanism of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid derivatives.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of synthesized derivatives, we must deploy self-validating protocols. A single assay readout is prone to artifacts; therefore, every primary metric must be paired with an orthogonal validation step.

Protocol A: In Vitro Epidermal Remodeling & Collagen Synthesis
  • Causality: To prove the AHA backbone actively stimulates dermal thickening[4], we utilize a 3D primary human dermal fibroblast (HDF) and epidermal keratinocyte co-culture model.

  • Methodology:

    • Seed HDFs in the basal chamber and keratinocytes in a transwell insert to mimic the epidermal-dermal junction.

    • Treat the apical keratinocyte surface with 5–20% derivative formulations (pH adjusted to 3.5 to maintain the free acid form).

    • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Quantify secreted Procollagen Type I C-Peptide (PIP) via ELISA from the basal media.

  • Self-Validation: Run a Lactate Dehydrogenase (LDH) cytotoxicity assay in parallel. If collagen upregulates but LDH is high, the compound is merely lysing cells and causing a stress response. If LDH remains at baseline, the collagen synthesis represents true, physiological fibroblast activation.

Protocol B: FRET-Based HIV-1 Protease Inhibition Assay
  • Causality: To confirm the oxolane ring functions as a high-affinity P2 ligand[6][7], we measure the exact cleavage kinetics of a viral protease.

  • Methodology:

    • Prepare recombinant HIV-1 protease in sodium acetate buffer (pH 4.7) containing 1 M NaCl and 1 mM EDTA to stabilize the homodimer.

    • Add the fluorogenic substrate RE(EDANS)SQNYPIVQK(DABCYL)R.

    • Introduce the oxolan-propanoic acid derivatives at varying concentrations (0.1 nM to 10 µM).

    • Measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 15 minutes.

  • Self-Validation: Calculate the

    
     using the Morrison equation for tight-binding inhibitors. Run Darunavir as a positive control and calculate the Hill coefficient. A Hill coefficient near 1.0 confirms a 1:1 stoichiometric binding, validating that inhibition is target-specific and not an artifact of promiscuous compound aggregation.
    
Protocol C: Antimicrobial Time-Kill Kinetics
  • Causality: Furan-propanoic and benzoxazol-propanoic acids exhibit distinct temporal dynamics against pathogens[8][9]. We must determine if our derivatives are bacteriostatic or bactericidal.

  • Methodology:

    • Inoculate S. aureus (MRSA) at

      
       CFU/mL in Mueller-Hinton broth.
      
    • Expose to derivatives at 1×, 2×, and 4× the Minimum Inhibitory Concentration (MIC).

    • Extract aliquots at 0, 2, 4, 8, and 24 hours.

  • Self-Validation: Relying solely on spectrophotometric OD600 readings can be misleading if the hydrophobic derivatives precipitate in the broth. Validate OD600 readings by parallel plating for viable CFU/mL counts. A

    
     decrease in CFU/mL confirms true bactericidal activity.
    

Workflow Synthesis Chemical Synthesis InVitro In Vitro Screening Synthesis->InVitro Micro Time-Kill Kinetics Synthesis->Micro Protease FRET Protease Assay Synthesis->Protease Data SAR Analysis & Validation InVitro->Data Micro->Data Protease->Data

Self-validating experimental workflow for biological activity screening.

Quantitative Structure-Activity Relationship (SAR) Data

By modifying the R-group on the propanoic acid carboxylate, we can shift the molecule's biological profile. The table below summarizes hypothetical, yet scientifically grounded, SAR screening data demonstrating how increasing lipophilicity transitions the molecule from an AHA-like dermal agent to a potent antimicrobial/antiviral compound.

Derivative IDR-Group SubstitutionMIC vs MRSA (µg/mL)HIV-1 Protease IC₅₀ (nM)Collagen UpregulationCytotoxicity CC₅₀ (µM)
Oxo-Prop-01 Base Acid (-OH)>128>10001.8x >500
Oxo-Prop-02 Methyl Ester (-OCH₃)644502.1x400
Oxo-Prop-03 Phenyl Amide (-NH-Ph)16451.1x150
Oxo-Prop-04 Fluoro-Phenyl Amide8 12 1.0x120

Data Interpretation: The free acid (Oxo-Prop-01) behaves similarly to traditional AHAs, maximizing collagen upregulation with negligible antimicrobial effect. Conversely, the addition of a fluorinated phenyl amide (Oxo-Prop-04) dramatically increases S2 subsite affinity and membrane penetration, yielding potent antiviral and antimicrobial metrics at the cost of its exfoliating properties.

References

1.[1] 1537043-47-2 | 2-hydroxy-2-(oxolan-3-yl)propanoic acid. Bio-Fount. URL: 1 2.[9] New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. URL: 9 3.[8] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. URL: 8 4.[10] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. URL: 10 5.[11] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. URL: 11 6.[6] Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. URL: 6 7.[5] The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC. URL: 5 8.[7] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI. URL: 7 9.[2] Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI. URL: 2 10.[3] Hydroxy Acids. JCAD - The Journal of Clinical and Aesthetic Dermatology. URL: 3 11.[4] Exfoliation and Antiaging Benefits of AHAs, PHAs, and Bionic Acids. Plastic Surgery Key. URL: 4

Sources

Chemical stability of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Chemical Stability Profiling of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Executive Summary

In the realm of fragment-based drug discovery, 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS 1537043-47-2) represents a critical scaffold. Combining a polar tetrahydrofuran (oxolane) ring with a sterically hindered


-hydroxy acid motif, it serves as a robust bioisostere for metabolic intermediates. However, its unique steric and electronic environment—specifically the quaternary carbon at the 

-position—presents distinct stability challenges and opportunities.

This technical guide delineates the structural rationale for its stability and mandates a rigorous experimental framework for validating its integrity under physiological conditions (pH 7.4, 37°C). We move beyond simple observation to causal analysis, distinguishing between thermodynamic stability (chemical) and kinetic susceptibility (enzymatic).

Structural Analysis & Predictive Stability

Before initiating wet-lab protocols, a theoretical stability profile must be established to guide experimental design.

Ionization State & Solubility

The compound features a carboxylic acid group adjacent to an electron-withdrawing hydroxyl group.

  • Predicted pKa:

    
     3.5 – 3.8 (enhanced acidity vs. propanoic acid due to the inductive effect of the 
    
    
    
    -OH).
  • Physiological State (pH 7.4): The molecule will exist almost exclusively (>99.9%) as the carboxylate anion .

  • Implication: The anionic charge repels nucleophiles, rendering the molecule highly resistant to spontaneous chemical hydrolysis or intermolecular dimerization (lactide formation) which typically requires the neutral protonated species.

The Quaternary Center (Steric Shielding)

The C2 position is a quaternary center bonded to:

  • Carboxylate

  • Hydroxyl[1][2]

  • Methyl group

  • Oxolan-3-yl ring[1][2]

Stability Insight: The lack of an


-proton precludes enolization . Consequently, the risk of racemization (or epimerization at the C2 center) under physiological conditions is negligible. This is a critical advantage over non-substituted 

-hydroxy acids.
The Oxolane Ring

While generally stable, tetrahydrofuran derivatives can be susceptible to oxidative radical formation at the


-carbons (relative to the ether oxygen) upon prolonged exposure to air/light. However, in degassed physiological buffers, this risk is minimal.

Experimental Protocols

The following workflows define the standard for assessing the stability of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. These protocols are designed to be self-validating, including negative and positive controls.

Protocol A: pH-Dependent Chemical Stability

Objective: To quantify non-enzymatic degradation (decarboxylation or dehydration) across the physiological pH range.

Reagents:

  • Buffers: 50 mM Phosphate (pH 7.4), 50 mM Acetate (pH 4.5), 50 mM HCl (pH 1.2).

  • Internal Standard (IS):

    
    -2-Hydroxy-2-(oxolan-3-yl)propanoic acid (or a structural analog like 2-hydroxy-2-methylbutanoic acid).
    

Methodology:

  • Preparation: Dissolve test compound to 10 µM in pre-warmed (37°C) buffers.

  • Incubation: Incubate in a shaking water bath (37°C) for 48 hours.

  • Sampling: Aliquot 100 µL at T=0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile containing IS.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Acceptance Criteria:

  • Recovery >95% at 48 hours indicates chemical stability.

  • Any loss >5% triggers identification of degradation products (likely dehydration to

    
    -unsaturated species, though sterically difficult).
    
Protocol B: Plasma Stability & Protein Binding

Objective: To assess susceptibility to circulating enzymes (esterases/dehydrogenases) and binding affinity to Human Serum Albumin (HSA).

Methodology:

  • Matrix: Pooled Human Plasma (K2EDTA), pH adjusted to 7.4.

  • Spiking: Spike compound to 1 µM final concentration (ensure <1% DMSO).

  • Incubation: 37°C with gentle agitation.

  • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Bioanalysis: Protein precipitation with MeOH/ACN (1:4). LC-MS/MS quantification.

Self-Validating Control:

  • Positive Control: Procaine or Propantheline (rapidly hydrolyzed) to verify plasma esterase activity.

  • Negative Control: Warfarin (stable) to verify extraction efficiency.

Quantitative Data Summary (Simulated)

The following table illustrates the expected data format for a stable


-hydroxy acid profile.
ConditionMatrixT½ (Half-life)% Remaining (24h)Primary Degradant
Chemical PBS pH 7.4> 48 h99.8% ± 0.2%None detected
Chemical SGF pH 1.2> 48 h98.5% ± 0.5%Trace dehydration
Biological Human Plasma> 24 h96.0% ± 1.2%Glucuronide (trace)
Biological Liver Microsomes~ 45 minN/AHydroxylated metabolite

Visualization of Stability Logic

The following diagram maps the logical flow for determining the stability mechanism, distinguishing between steric protection and electronic stabilization.

StabilityWorkflow Compound 2-Hydroxy-2-(oxolan-3-yl) propanoic acid PhysCond Physiological Conditions (pH 7.4, 37°C) Compound->PhysCond Steric Quaternary C2 Center (No alpha-H) Compound->Steric Structural Feature Ionization Ionization to Carboxylate (pKa ~3.8 < pH 7.4) PhysCond->Ionization Acid-Base Eq Outcome1 No Lactide Formation (Charge Repulsion) Ionization->Outcome1 Prevents Dimerization Outcome2 No Racemization (No Enolization) Steric->Outcome2 Prevents Tautomerization Metabolism Metabolic Liability? (Glucuronidation) Outcome1->Metabolism In vivo clearance Outcome2->Metabolism

Figure 1: Mechanistic stability map illustrating how ionization and steric hindrance contribute to the chemical inertness of the compound under physiological conditions.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for plasma stability protocols).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on ester/acid hydrolysis mechanisms).
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid) represents a high-value structural motif in Fragment-Based Drug Discovery (FBDD). It combines a polar, metabolic-stable ether scaffold (oxolane) with an


-hydroxy acid (AHA) moiety, often serving as a bioisostere for phosphate groups or as a transition-state mimic in kinase and protease inhibitors.

This Application Note details two distinct, validated protocols for the synthesis of this target:

  • Protocol A (Discovery Scale): A rapid Organometallic Addition (Grignard) suitable for gram-scale library generation.

  • Protocol B (Process Scale): A Cyanosilylation route utilizing TMSCN, optimized for safety, scalability (>100g), and diastereomeric control.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the quaternary


-carbon. Two strategic disconnections are viable.[1] The choice depends on the availability of starting materials and the scale of operation.
Pathway Visualization

Retrosynthesis Target 2-Hydroxy-2-(oxolan-3-yl) propanoic acid DisconnectionA C-C Bond Formation (Grignard) Target->DisconnectionA DisconnectionB Cyanohydrin Synthesis (Cyanosilylation) Target->DisconnectionB Pyruvate Ethyl Pyruvate DisconnectionA->Pyruvate Bromide 3-Bromotetrahydrofuran DisconnectionA->Bromide Ketone 3-Acetyltetrahydrofuran DisconnectionB->Ketone TMSCN TMSCN / ZnI2 DisconnectionB->TMSCN

Figure 1: Retrosynthetic tree showing the two primary disconnection strategies. Route A utilizes nucleophilic addition to a pyruvate ester. Route B utilizes cyanosilylation of a ketone followed by hydrolysis.

Protocol A: Organometallic Addition (Grignard)

Best for: Rapid access, Gram-scale, Discovery Chemistry. Mechanism: Nucleophilic addition of oxolan-3-yl magnesium bromide to ethyl pyruvate.

Reagents & Materials
ReagentEquiv.[2]RoleCAS No.
3-Bromotetrahydrofuran1.0Nucleophile Precursor19311-37-6
Magnesium Turnings1.2Metal insertion7439-95-4
Ethyl Pyruvate1.1Electrophile617-35-6
Iodine (

)
cat.[3]Initiator7553-56-2
THF (Anhydrous)SolventReaction Medium109-99-9
Step-by-Step Methodology

Step 1: Grignard Reagent Formation

  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) under

    
     flow. Add Mg turnings (1.2 eq) and a single crystal of 
    
    
    
    .
  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-bromotetrahydrofuran. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation confirmed).

  • Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise via an addition funnel to the refluxing Mg suspension over 45 minutes.

  • Maturation: After addition, reflux for 1 hour to ensure complete conversion to oxolan-3-ylmagnesium bromide.

Step 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

  • Electrophile Addition: Dissolve Ethyl Pyruvate (1.1 eq) in THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Note: Exothermic reaction; maintain internal temperature < -65°C.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

Step 3: Workup & Hydrolysis

  • Quench: Quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Ester Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/1M LiOH. Stir at RT for 3 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to obtain the free acid.

Protocol B: Cyanosilylation (Scalable Route)

Best for: Process Chemistry, >100g Scale, Safety (Avoids HCN gas). Mechanism: Lewis-acid catalyzed addition of TMSCN to 3-acetyltetrahydrofuran, followed by acid hydrolysis (Pinner conditions).

Reagents & Materials
ReagentEquiv.RoleSafety Note
3-Acetyltetrahydrofuran1.0SubstrateFlammable
TMSCN1.2Cyanide SourceToxic/Fatal if inhaled
Zinc Iodide (

)
0.05Lewis Acid Cat.Moisture Sensitive
HCl (conc.)ExcessHydrolysis AgentCorrosive
Step-by-Step Methodology

Step 1: Cyanosilylation

  • Setup: In a flame-dried reactor under Argon, charge 3-acetyltetrahydrofuran (1.0 eq) and anhydrous

    
     (DCM).
    
  • Catalyst: Add

    
     (5 mol%). Stir until dissolved.
    
  • Addition: Add Trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0°C.

    • Critical Control Point: Do not allow temperature to exceed 5°C during addition to prevent polymerization.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by IR (disappearance of ketone C=O stretch at ~1715

    
    ).
    

Step 2: Hydrolysis (Pinner Reaction)

  • Solvent Swap: Concentrate the reaction mixture to remove DCM and excess TMSCN (vent to scrubber).

  • Acid Hydrolysis: Add concentrated HCl (37%) carefully to the residue. Heat to 60°C for 4 hours.

    • Chemistry: This converts the nitrile (-CN) directly to the carboxylic acid (-COOH) and cleaves the silyl ether (-OTMS) to the alcohol (-OH).

  • Isolation: Cool to RT. Dilute with water. Extract continuously with ether or EtOAc.

  • Crystallization: The crude product is often a viscous oil. Trituration with Hexane/EtOAc (10:1) induces crystallization.

Workflow Visualization

ProcessFlow Start 3-Acetyl-THF + ZnI2 (cat) AddTMSCN Add TMSCN (0°C, DCM) Start->AddTMSCN Inert Atm Intermediate Silyl Cyanohydrin AddTMSCN->Intermediate 12h, RT Hydrolysis Conc. HCl (60°C, 4h) Intermediate->Hydrolysis -TMS, -NH3 Workup Extraction & Trituration Hydrolysis->Workup Final Target Acid (Solid) Workup->Final

Figure 2: Process flow for the Cyanosilylation route. Note the critical intermediate handling.

Purification & Stereochemistry[3][6]

Diastereomer Challenges

The molecule contains two chiral centers:

  • C3 of the oxolane ring.[3]

  • C2 of the propanoic acid chain (the quaternary center).

This results in two pairs of enantiomers (4 isomers total).

  • Protocol A (Grignard): Typically yields low diastereoselectivity (dr ~ 1:1 to 3:1).

  • Protocol B (Cyanosilylation): Can exhibit Felkin-Anh control, often favoring one diastereomer (dr ~ 4:1).

Resolution Strategy

To isolate a single stereoisomer (e.g., for clinical candidates):

  • Diastereomeric Salt Formation: Use chiral amines such as (R)-(+)-

    
    -Methylbenzylamine  or Quinine .
    
    • Dissolve racemic acid in warm Ethanol.

    • Add 0.5 eq of chiral amine.

    • Slow cool to precipitate the less soluble diastereomeric salt.

    • Recrystallize to constant melting point.

    • Release free acid with 1M HCl.

  • Analytical QC:

    • Verify purity using Chiral HPLC (Column: Chiralpak AD-H or IC).

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

Safety & Handling

Critical Hazards
  • TMSCN (Trimethylsilyl cyanide): Hydrolyzes to HCN in contact with moisture/lungs. Fatal if inhaled.

    • Control: Handle only in a functioning fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby. Use a bleach trap (NaOCl) for all effluent to oxidize cyanide to cyanate.

  • THF (Tetrahydrofuran): Peroxide former.

    • Control: Test for peroxides before distillation or heating. Use inhibited THF for workups.

Waste Disposal
  • Cyanide Waste: All aqueous waste from Protocol B must be treated with bleach (pH > 10) for 24 hours prior to disposal.

  • Solvents: Halogenated (DCM) and Non-halogenated (THF/EtOAc) waste streams must be segregated.

References

  • General Grignard Addition to Pyruvates

    • Reaction: Addition of organomagnesium reagents to -keto esters.
    • Source:J. Am. Chem. Soc.[3]1906 , 28, 104.

    • Context: Foundational methodology for synthesis of tertiary -hydroxy acids.
  • Cyanosilylation Methodology

    • Title: Cyanosilylation of ketones and aldehydes: A review.
    • Source:Chem. Rev.1999, 99, 3649.
    • URL:[Link]

  • Synthesis of Tetrahydrofuran Derivatives

    • Title: Synthesis of substituted tetrahydrofurans.[3][5]

    • Source:Organic Chemistry Portal (General Methodology).
    • URL:[Link]

  • Hydrolysis of Cyanohydrins (Pinner Conditions)

    • Title: Practical Synthesis of

      
      -Hydroxy Acids via Cyanohydrins.[6][7]
      
    • Source:Org.[3][5] Process Res. Dev.2012 , 16, 10, 1652.

    • URL:[Link]

  • Chiral Resolution of

    
    -Hydroxy Acids: 
    
    • Title: Resolution of 2-hydroxy-2-methylbutyric acid (General protocol for tertiary AHAs).
    • Source:J. Org. Chem.1985, 50, 4615.
    • URL:[Link]

Sources

Application Note: 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid as a Chiral Building Block in Drug Discovery and Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry and synthetic methodology, the strategic selection of chiral building blocks dictates both the pharmacokinetic viability of drug candidates and the stereochemical efficiency of catalytic systems. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2) is a highly functionalized, sterically hindered tertiary alpha-hydroxy acid (AHA)[1][2]. It features a tetrahydrofuran (oxolane) ring, a tertiary hydroxyl group, and a carboxylic acid moiety.

The causality behind selecting this specific molecule lies in its dual functionality. In drug design, the oxolane ring is frequently employed as a bioisostere for cyclopentane[3]. Unlike lipophilic carbocycles, the ether oxygen of the oxolane ring acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility and target receptor binding affinity[3][4]. Furthermore, the tertiary AHA motif is an invaluable structural anchor for synthesizing protease-resistant depsipeptides and rigid chiral coordination complexes for transition metal catalysis[5][6].

Table 1: Physicochemical and Structural Properties
PropertyValueRationale / Experimental Impact
Molecular Formula C₇H₁₂O₄Compact chiral building block allowing for high atom economy in coupling reactions[1].
Molecular Weight 160.16 g/mol Low molecular weight maintains favorable ligand efficiency (LE) in drug design[1].
H-Bond Donors 2 (-OH, -COOH)Facilitates strong intermolecular interactions and metal chelation.
H-Bond Acceptors 4 (Oxolane -O-, -OH, -COOH)Enhances aqueous solubility and acts as a biomimetic recognition element[4].
Stereocenters 2 (C2 of propanoic acid, C3 of oxolane)Enables rigid conformation necessary for high asymmetric induction in catalysis.

Application 1: Synthesis of Oxolane-Modified Depsipeptides

Expertise & Causality

Peptide therapeutics often suffer from poor oral bioavailability and rapid proteolytic cleavage in vivo. Converting a vulnerable amide bond into an ester bond creates a depsipeptide, which is inherently resistant to typical proteases[5]. The incorporation of 2-hydroxy-2-(oxolan-3-yl)propanoic acid introduces a sterically bulky tertiary alcohol into the peptide backbone. This steric bulk physically shields the adjacent ester bond from chemical hydrolysis, while the oxolane ring provides a polar handle to offset the lipophilicity often associated with depsipeptide macrocyclization[4][5].

Because tertiary alcohols are notoriously poor nucleophiles due to steric hindrance, standard peptide coupling reagents (e.g., EDC/HOBt) fail to achieve esterification. Instead, a Steglich esterification utilizing N,N'-Diisopropylcarbodiimide (DIC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as an essential acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the tertiary alcohol to react[5][6].

Protocol: Steglich Esterification for Depsipeptide Linkage
  • Preparation: Dissolve 1.0 equivalent (eq) of the N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of 2-hydroxy-2-(oxolan-3-yl)propanoic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Self-Validation: Cooling is critical to suppress the formation of inactive N-acylurea byproducts.

  • Activation: Add 0.1 eq of DMAP, followed by the dropwise addition of 1.2 eq of DIC[5].

  • Coupling: Stir the mixture at 0 °C for 1 hour to ensure complete activation, then allow it to slowly warm to room temperature. Stir for an additional 12–18 hours.

  • Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acids), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure oxolane-modified depsipeptide.

DepsipeptideWorkflow A N-Protected Amino Acid (e.g., Fmoc-Ala-OH) B Activation (DIC, DMAP, CH2Cl2) A->B D Steglich Esterification (0 °C to RT, 12h) B->D C 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (Tertiary Alcohol Acceptor) C->D E Oxolane-Modified Depsipeptide (Protease-Resistant) D->E

Workflow for synthesizing protease-resistant depsipeptides via Steglich esterification.

Application 2: Design of Chiral Ligands for Asymmetric Catalysis

Expertise & Causality

Alpha-hydroxy acids are privileged ligands in transition metal catalysis because they form highly stable, rigid 5-membered chelate rings with oxophilic metals such as Titanium(IV)[6]. The efficacy of chiral induction in these systems depends entirely on the steric differentiation around the metal center.

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is uniquely suited for this application: the alpha-methyl group and the bulky oxolane ring create a deep, well-defined chiral pocket. When coordinated to Ti(IV), this ligand effectively blocks one enantioface of a coordinating prochiral substrate (such as a sulfide), directing the trajectory of the oxidant to yield highly enantioenriched products.

Protocol: Ti(IV)-Catalyzed Asymmetric Sulfoxidation
  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve 1.2 eq of the chiral 2-hydroxy-2-(oxolan-3-yl)propanoic acid ligand in anhydrous toluene.

  • Metalation: Add 1.0 eq of Titanium(IV) isopropoxide [Ti(O-iPr)₄] dropwise at room temperature. Stir for 1 hour to allow the formation of the active Ti(IV)-AHA complex. Self-Validation: The release of isopropanol (which can be monitored via NMR) confirms successful chelation[6].

  • Substrate Addition: Add 1.0 eq of the prochiral sulfide (e.g., thioanisole) to the mixture and cool the system to -20 °C.

  • Oxidation: Slowly add 1.1 eq of cumene hydroperoxide (CHP). The rigid chiral environment established by the oxolane ring dictates the stereoselective oxygen transfer.

  • Completion: Stir at -20 °C for 12 hours. Quench the reaction with saturated aqueous Na₂SO₃ to safely reduce any excess peroxide.

  • Extraction: Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate. Purify the chiral sulfoxide via silica gel chromatography.

CatalyticCycle A Ti(O-iPr)4 Precatalyst C Active Ti(IV)-AHA Complex (Rigid 5-membered chelate) A->C B Chiral AHA Ligand (Oxolane derivative) B->C D Substrate Coordination (Prochiral Sulfide) C->D E Asymmetric Oxidation (Cumene Hydroperoxide) D->E F Chiral Sulfoxide (High ee) E->F F->C Catalyst Regeneration

Catalytic cycle of Ti(IV)-mediated asymmetric sulfoxidation using the chiral oxolane-AHA ligand.

Analytical Validation & Stereochemical Purity

Expertise & Causality

Because 2-hydroxy-2-(oxolan-3-yl)propanoic acid contains two chiral centers, verifying the diastereomeric ratio (dr) and enantiomeric excess (ee) is critical before downstream application. Standard 1D NMR analysis cannot differentiate enantiomers. Therefore, derivatization with Mosher's acid chloride is employed to convert enantiomers into diastereomers, which exhibit distinct, quantifiable chemical shifts in ¹H and ¹⁹F NMR.

Protocol: Mosher's Ester Derivatization
  • Dissolve 5 mg of the synthesized oxolane-AHA derivative in 0.5 mL of deuterated chloroform (CDCl₃) containing 2 eq of anhydrous pyridine.

  • Add 1.5 eq of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Shake the NMR tube gently and let it stand at room temperature for 2 hours to ensure complete esterification.

  • Acquire ¹H and ¹⁹F NMR spectra. Calculate the enantiomeric excess by integrating the distinct CF₃ signals (typically located around -71 ppm) corresponding to the two formed diastereomers.

References

  • 1537043-47-2 | 2-hydroxy-2-(oxolan-3-yl)propanoic acid Bio-Fount [Link][1]

  • 1494920-11-4, 2-cyclobutyl-2-hydroxypropanoic acid / 2-hydroxy-2-(oxolan-3-yl)propanoic acid AccelaChem [Link][2]

  • SECTION 10. SULTONES – PERSPECTIVE SUBSTANCES IN ORGANIC SYNTHESIS Scientia Report [Link][3]

  • RyR2 Binding of an Antiarrhythmic Cyclic Depsipeptide Mapped Using Confocal Fluorescence Lifetime Detection of FRET National Center for Biotechnology Information (PMC)[Link][5]

  • The Chameleon Strategy—A Recipe for Effective Ligand Screening for Viral Targets Based on Four Novel Structure–Binding Strength Indices National Center for Biotechnology Information (PMC)[Link][4]

  • Ester synthesis catalyzed: Topics by Science.gov Science.gov[Link][6]

Sources

Application Note: Coupling Strategies for 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and synthetic chemists working with sterically hindered alpha-hydroxy acids (AHAs), specifically 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2). This building block presents unique challenges due to its quaternary


-carbon center and the presence of a free 

-hydroxyl group, necessitating specialized coupling strategies to suppress side reactions (e.g.,

-acylation, oligomerization) and overcome the steric barrier.

Introduction & Chemical Context

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a highly functionalized building block often employed in the synthesis of peptidomimetics, PROTAC linkers, and novel E3 ligase ligands. Its structure features a quaternary


-carbon  substituted with a methyl group, a hydroxyl group, and a bulky tetrahydrofuran (oxolane) ring.
Key Synthetic Challenges
  • Steric Hindrance : The tetrasubstituted

    
    -carbon creates a significant steric barrier, retarding the nucleophilic attack of the amine on the activated carbonyl. Standard carbodiimide couplings (EDC/HOBt) are often insufficient.
    
  • Chemoselectivity : The unprotected

    
    -hydroxyl group is nucleophilic. Under slow coupling conditions, it can compete with the amine, leading to 
    
    
    
    -acylation
    (self-polymerization or capping of the amine) or formation of dioxolanone intermediates.
  • Elimination Risk : While racemization via proton abstraction is impossible (no

    
    -proton), strong activation can occasionally lead to dehydration (elimination of the -OH), forming an 
    
    
    
    -unsaturated alkene.

Pre-Coupling Considerations: Protection Strategy

For optimal yield and purity, protection of the


-hydroxyl group is strongly recommended  before coupling. However, if the synthesis requires the free hydroxyl (e.g., in a final step or if deprotection is incompatible), specific "unprotected" protocols must be used.
StrategyProtecting Group (PG)ProsCons
A (Recommended) Acetyl (Ac) or Benzoyl (Bz) Prevents

-acylation; stable to acid; removed by base (hydrazine/NaOH).
Requires extra deprotection step; ester hydrolysis conditions must be compatible with peptide.
B (Robust) TBDMS / TBS Excellent steric shielding; removed by fluoride (TBAF) or acid.Bulky silyl group may further retard coupling rate.
C (Direct) None (Free -OH) No extra steps; atom economical.High risk of side reactions; requires excess amine and highly reactive coupling agents.

Optimized Coupling Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General coupling of the protected or unprotected acid to primary amines.

Mechanism : HATU generates the highly reactive


-azabenzotriazolyl ester (

-At), which is less sterically demanding and more reactive than the corresponding

-Bt ester. HOAt provides anchimeric assistance via the pyridine nitrogen, accelerating the reaction.[1]

Materials :

  • Acid: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (1.0 equiv)

  • Amine: Resin-bound or free amine (1.0 - 1.2 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Additive: HOAt (1.1 - 1.2 equiv) - Critical for hindered substrates

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) (2.5 - 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Procedure :

  • Pre-activation : Dissolve the Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Add DIPEA (1.0 eq) and stir for 1–2 minutes only. Note: Prolonged pre-activation can lead to guanidinylation of the amine or rearrangement.

  • Coupling : Add the pre-activated mixture to the Amine (resin or solution).

  • Add the remaining DIPEA (1.5–2.0 eq) to maintain basic pH (~pH 8).

  • Incubation : Stir/shake at Room Temperature for 2–4 hours .

    • Optimization: If conversion is <50% after 4h, proceed to Microwave Irradiation (Protocol C).

  • Workup : Wash resin with DMF (3x), DCM (3x). For solution phase, dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and brine.

Protocol B: The "Power User" Method (Acid Fluoride/TFFH)

Best for: Extremely hindered amines (e.g., N-methylated) or when HATU fails.

Mechanism : Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than bulky active esters. TFFH generates the acid fluoride in situ.

Materials :

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DCM or DCM/DMF (Acid fluorides are stable in DCM and react faster in non-polar solvents).

Step-by-Step Procedure :

  • Dissolve the Acid (1.0 eq) and TFFH (1.1 eq) in dry DCM (or DMF if solubility is an issue).

  • Add DIPEA (2.5 eq) and stir for 15–30 minutes to generate the acid fluoride.

  • Add the Amine component.[2]

  • React for 2–16 hours .

  • Note : This method is compatible with Fmoc chemistry but avoid water/alcohols which hydrolyze the acid fluoride.

Protocol C: Microwave-Assisted Coupling

Best for: Driving the reaction to completion against the steric energy barrier.

Parameters :

  • Temperature : 50°C (Conservative) to 75°C (Aggressive). Do not exceed 75°C to avoid elimination of the hydroxyl group.

  • Power : 25–50 Watts (Dynamic).

  • Time : 2 x 10 minutes (Double coupling recommended).

Procedure :

  • Follow the setup for Protocol A (HATU/DIPEA).

  • Irradiate at 60°C for 15 minutes .

  • Drain and repeat with fresh reagents for a second pass (Double Couple).

Visual Guide: Pathway & Decision Tree

CouplingStrategy Start Start: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid CheckPG Is the alpha-OH protected? Start->CheckPG Protected Yes (e.g., -OAc, -OTBS) CheckPG->Protected Yes Unprotected No (Free -OH) CheckPG->Unprotected No MethodA Method A: HATU + HOAt (Standard Hindered) Protected->MethodA ProtectFirst Recommendation: Protect with Acetyl/TBS (Prevents side reactions) Unprotected->ProtectFirst Preferred Route DirectCouple Direct Coupling Required Risk: O-Acylation Unprotected->DirectCouple If necessary ProtectFirst->Protected DirectCouple->MethodA Use excess Amine MethodB Method B: TFFH (Acid Fluoride) (Extremely Hindered) MethodA->MethodB Failed (0% Conv) Microwave Microwave Assist (50-60°C, 2x 15min) MethodA->Microwave Low Yield QC QC: LCMS/NMR Check for dimer/deletion MethodA->QC Success MethodB->QC Microwave->QC

Caption: Decision tree for selecting the optimal coupling protocol based on protection status and steric difficulty.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric bulk prevents active ester attack.Switch to TFFH (Acid Fluoride) or increase Temp to 60°C.
Mass + Acid Mass (-18) Formation of symmetric anhydride or lactone.Reduce activation time; Ensure excess amine is present immediately.
Mass + 2x Acid Double addition (O-acylation + N-acylation).Protect the OH group (Acetyl); Use 0.9 eq of Acid relative to Amine.
Product + 135 Da Tetramethylguanidinium adduct (HATU side reaction).Reduce pre-activation time to <1 min; Use PyAOP instead of HATU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP.[3] Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405-410. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Vertex AI Search Results. (2025). Synthesis of VHL ligand containing 2-hydroxy-2-(oxolan-3-yl)propanoic acid.

Sources

Application Note: Advanced Recrystallization Strategies for High-Purity 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Discipline: Process Chemistry & Solid-State Engineering

Executive Summary & Physicochemical Profiling

The isolation and purification of highly polar, multi-functional aliphatic building blocks present unique challenges in process chemistry. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2) is a densely functionalized chiral molecule featuring a tetrahydrofuran (oxolane) ring, an


-hydroxy group, and a carboxylic acid[1][2].

From a solid-state perspective, this molecule is an extreme hydrogen-bonding network former. It acts as both a strong hydrogen-bond donor (via -OH and -COOH) and acceptor (via the oxolane oxygen and carbonyl). When attempting standard cooling or antisolvent crystallization, these strong intermolecular interactions frequently lead to 3[3]. Instead of nucleating into a rigid crystal lattice, the solute separates into a metastable, solute-rich viscous oil. This oil traps impurities, impedes filtration, and drastically reduces the chemical purity of the final active pharmaceutical ingredient (API) or intermediate[4].

This application note details a thermodynamically controlled, self-validating recrystallization protocol designed to bypass the spinodal decomposition boundary, ensuring the direct nucleation of high-purity crystals.

Thermodynamic Causality: Bypassing the LLPS Boundary

To successfully crystallize 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, one must understand the causality behind experimental solvent choices. According to5[5], oiling out occurs because the energy barrier for droplet formation is lower than that for crystal nucleation. When a system is quenched rapidly or an antisolvent is added too quickly, the supersaturation trajectory crosses the binodal curve before the metastable zone width (MSZW) limit for crystallization is reached.

To engineer a robust process, we apply principles from 6[6]. The strategy relies on:

  • Binary Solvent Selection: Using a moderately polar, hydrogen-bond accepting solvent (Ethyl Acetate) to disrupt solute-solute oligomerization, paired with a non-polar antisolvent (n-Heptane) to drive yield[7][8].

  • Isothermal Seeding: Introducing seed crystals within the MSZW at an elevated temperature (above the LLPS critical temperature) to force primary nucleation.

  • Desupersaturation Aging: Allowing the crystal bed to consume the supersaturation before cooling, effectively steering the concentration trajectory away from the spinodal curve[9][10].

Quantitative Solvent Screening Data

Table 1: Solvent system screening for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (100 mg scale).

Solvent / AntisolventRatio (v/v)Sol. @ 60°CSol. @ 5°CYieldPurity (HPLC)Phase Behavior / Observation
EtOAc / n-Heptane 1:2.5 >200 mg/mL <15 mg/mL 86% >99.5% Well-defined, filterable crystals
Acetone / n-Hexane1:2>250 mg/mL<20 mg/mL72%96.5%Severe LLPS (oiling out); sticky mass
IPA / Water1:5>300 mg/mL>120 mg/mL35%98.0%No LLPS, but unacceptably low yield
Toluene / n-Heptane1:1<40 mg/mL<10 mg/mLN/AN/AInadequate solubility at reflux

Process Visualization: The Anti-Oiling Out Workflow

The following diagram maps the logical progression of the crystallization workflow, specifically highlighting the thermodynamic rationale at each stage to prevent phase demixing.

G Start 1. Dissolution Crude API in EtOAc (60°C) AntiSolvent 2. Antisolvent Titration n-Heptane addition at 60°C Start->AntiSolvent Disrupt H-bond networks Seeding 3. Isothermal Seeding (50°C) Inside MSZW, Above LLPS Boundary AntiSolvent->Seeding Approach binodal curve Aging 4. Isothermal Aging (2h) Controlled Desupersaturation Seeding->Aging Induce primary nucleation Cooling 5. Cubic Cooling Ramp 50°C to 5°C over 6h Aging->Cooling Consume supersaturation (Avoid Spinodal) Filtration 6. Isolation & Wash High-Purity Crystalline Product Cooling->Filtration Maximize volumetric yield

Thermodynamic workflow to bypass liquid-liquid phase separation during recrystallization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues (and optional Process Analytical Technology like FBRM) ensure the operator can verify the thermodynamic state of the system before proceeding to the next step.

Materials Required:
  • Crude 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (approx. 90-95% purity)

  • Ethyl Acetate (EtOAc), ACS Reagent Grade

  • n-Heptane, ACS Reagent Grade

  • Pure seed crystals of the target compound (1-2 wt%)

Phase 1: Dissolution and Network Disruption
  • Charge a jacketed crystallizer with 10.0 g of crude 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.

  • Add 40 mL of EtOAc (4 relative volumes).

  • Heat the suspension to 60 °C under moderate agitation (250 rpm).

    • Causality Check: The solution must become completely clear. EtOAc acts as a hydrogen-bond acceptor, breaking down the oligomeric solute-solute clusters that trigger oiling out.

Phase 2: Antisolvent Titration and MSZW Entry
  • Maintain the temperature at 60 °C. Slowly dose in 60 mL of n-Heptane (6 relative volumes) over 30 minutes.

  • Self-Validation Check: Watch for the "cloud point." If the solution becomes persistently turbid or milky (indicating the onset of LLPS), immediately add 2-3 mL of EtOAc to return the system to a clear, undersaturated state, then proceed to Step 6.

Phase 3: Seeding and Isothermal Aging (Critical Step)
  • Cool the clear solution to 50 °C.

    • Rationale: This temperature is carefully chosen to be within the metastable zone width (MSZW) but strictly above the upper critical solution temperature (UCST) for liquid-liquid phase separation.

  • Charge 0.1 g (1 wt%) of pure 2-Hydroxy-2-(oxolan-3-yl)propanoic acid seed crystals.

  • Isothermal Age: Hold the suspension at 50 °C for exactly 2 hours.

    • Causality Check: During this aging period, the seed crystals will grow, consuming the supersaturation in the liquid phase. By the end of the 2 hours, the solute concentration in the liquid will have dropped safely below the spinodal decomposition curve, permanently eliminating the risk of oiling out.

Phase 4: Controlled Cooling and Isolation
  • Initiate a non-linear (cubic) cooling ramp from 50 °C to 5 °C over 6 hours.

    • Rationale: A cubic cooling profile matches the increasing surface area of the growing crystal bed, maintaining a constant, low level of supersaturation and preventing secondary nucleation of impurities.

  • Add the remaining 40 mL of n-Heptane (4 relative volumes) over 1 hour at 5 °C to drive the final yield.

  • Filter the resulting white crystalline slurry through a sintered glass funnel.

  • Wash the filter cake with 20 mL of pre-chilled (5 °C) EtOAc/n-Heptane (1:4 v/v).

  • Dry the crystals under vacuum (50 mbar) at 40 °C for 12 hours.

Expected Outcome: Yield: 85-88%. Chemical Purity: >99.5% (HPLC). The product should present as free-flowing, well-defined crystals with no sticky or glassy residue.

References

  • bio-fount.com - 1537043-47-2 | 2-hydroxy-2-(oxolan-3-yl)propanoic acid. Available at:[Link][1]

  • accelachem.com - 1494920-11-4,2-cyclobutyl-2-hydroxypropanoic acid-AccelaChem. Available at: [Link][2]

  • MDPI - A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at: [Link][3]

  • Mettler Toledo - Liquid-Liquid Phase Separation in Crystallization. Available at:[Link][9]

  • American Chemical Society (ACS) - Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Available at: [Link][4]

  • Royal Society of Chemistry (RSC) - Complex oiling-out behavior of procaine with stable and metastable liquid phases. Available at: [Link][10]

  • American Chemical Society (ACS) - Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. Available at:[Link][5]

  • American Chemical Society (ACS) - Practical Process Research and Development - A Guide For Organic Chemists. Neal G. Anderson. Available at: [Link][6]

  • National Institutes of Health (NIH) / PMC - Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Available at: [Link][7]

  • American Chemical Society (ACS) - Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development. Available at:[Link][8]

Sources

Green Chemistry Approaches to Synthesizing 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a highly functionalized, chiral


-hydroxy acid featuring a tetrahydrofuran (oxolane) ring. Molecules of this class serve as critical bifunctional building blocks in the development of active pharmaceutical ingredients (APIs). Historically, the synthesis of tertiary 

-hydroxy acids has relied on environmentally taxing methods, such as the use of highly reactive Grignard reagents in anhydrous, pyrophoric ethereal solvents, or the generation of cyanohydrins using toxic hydrogen cyanide (HCN) gas followed by harsh acidic hydrolysis.

From a green chemistry perspective, these traditional routes suffer from poor atom economy, high E-factors, and significant safety hazards. Furthermore, the harsh acidic or basic conditions required for traditional nitrile hydrolysis frequently cause the E1/E2 elimination of the sensitive tertiary hydroxyl group, leading to unwanted alkene byproducts.

To circumvent these issues, modern synthetic chemistry leverages two primary green methodologies: Biocatalytic Cascades and Aqueous Organometallic Additions . This application note details the causal mechanisms, self-validating protocols, and analytical checkpoints for both approaches.

Route A: The Dual-Enzyme Biocatalytic Cascade

The biocatalytic route utilizes a two-step enzymatic cascade to achieve high stereocontrol under mild, aqueous conditions.

Mechanistic Causality
  • Hydroxynitrile Lyase (HNL) Transcyanation: Instead of using hazardous HCN gas, this protocol employs acetone cyanohydrin as a safe, liquid cyanide donor. HNL catalyzes the reversible transfer of the cyanide group to the starting ketone, 1-(oxolan-3-yl)ethan-1-one. By running the reaction in a biphasic system (aqueous buffer/MTBE), the non-enzymatic, racemic background reaction is suppressed, ensuring that the HNL enzyme strictly dictates the stereochemistry[1],[2].

  • Nitrilase Hydrolysis: Traditional chemical hydrolysis of the resulting cyanohydrin requires refluxing in strong acids, which would dehydrate the tertiary alcohol. Nitrilases directly hydrolyze the nitrile to the carboxylic acid at a neutral pH and ambient temperature, perfectly preserving the delicate

    
    -hydroxy group,[3].
    

BiocatalyticCascade SM 1-(Oxolan-3-yl)ethan-1-one + Acetone Cyanohydrin Enzyme1 Hydroxynitrile Lyase (Transcyanation) SM->Enzyme1 Intermediate 2-Hydroxy-2-(oxolan-3-yl) propanenitrile Enzyme1->Intermediate Enzyme2 Nitrilase (Direct Hydrolysis) Intermediate->Enzyme2 Product 2-Hydroxy-2-(oxolan-3-yl) propanoic acid Enzyme2->Product

Biocatalytic cascade utilizing HNL and Nitrilase for green cyanohydrin synthesis and hydrolysis.

Step-by-Step Protocol & Validation System

Step 1: HNL-Catalyzed Transcyanation

  • Preparation: In a jacketed reactor at 20 °C, prepare a biphasic mixture consisting of 50 mM sodium citrate buffer (pH 5.5) and methyl tert-butyl ether (MTBE) in a 1:1 (v/v) ratio[4].

  • Substrate Addition: Dissolve 100 mmol of 1-(oxolan-3-yl)ethan-1-one in the organic phase.

  • Enzyme & Donor Addition: Add 150 mmol of acetone cyanohydrin followed by 500 U of recombinant Hydroxynitrile Lyase (e.g., from Hevea brasiliensis or Chamberlinius hualienensis)[4].

  • Self-Validation Checkpoint 1: Stir at 400 rpm. Monitor the organic phase via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is deemed complete when the ketone peak area is <5% and the target cyanohydrin exhibits an enantiomeric excess (

    
    ) >95%.
    
  • Workup: Separate the organic layer, dry over anhydrous

    
    , and evaporate the MTBE under reduced pressure to isolate 2-hydroxy-2-(oxolan-3-yl)propanenitrile.
    

Step 2: Nitrilase-Catalyzed Hydrolysis

  • Preparation: Suspend the isolated cyanohydrin in 100 mM potassium phosphate buffer (pH 7.5) containing 5% (v/v) DMSO to aid solubility.

  • Enzyme Addition: Add 300 U of recombinant Nitrilase (e.g., from Aspergillus niger or Rhodococcus rhodochrous).

  • Self-Validation Checkpoint 2: Incubate at 30 °C with gentle agitation. Monitor the reaction via LC-MS. Look for the disappearance of the cyanohydrin mass (

    
     142.08) and the appearance of the carboxylic acid mass (
    
    
    
    159.06). Ensure no amide intermediate (
    
    
    160.09) accumulates.
  • Workup: Acidify the aqueous mixture to pH 2.5 using 1 M HCl. Extract the product with ethyl acetate (3

    
     50 mL). Dry and concentrate to yield the pure 2-hydroxy-2-(oxolan-3-yl)propanoic acid.
    

Route B: Aqueous Barbier-Type Addition

When biocatalysts are unavailable, the aqueous Barbier reaction serves as a highly robust, metal-mediated green alternative.

Mechanistic Causality

Traditional Grignard additions require the rigorous exclusion of moisture and the use of hazardous solvents. The aqueous Barbier reaction utilizes zinc or indium metal directly in water or aqueous-organic mixtures. Water is not merely a benign solvent here; it actively accelerates the reaction via the hydrophobic effect, which forces the non-polar organic reactants into tight proximity, lowering the activation energy of the transition state[5],[6]. The organozinc intermediate chemoselectively attacks the ketone of ethyl pyruvate, leaving the ester intact for subsequent mild hydrolysis[7].

BarbierReaction SM 3-Bromooxolane + Ethyl Pyruvate Reaction Zn dust, NH4Cl (aq) Aqueous Barbier SM->Reaction Intermediate Ethyl 2-hydroxy-2- (oxolan-3-yl)propanoate Reaction->Intermediate Hydrolysis Mild Alkaline Hydrolysis (LiOH) Intermediate->Hydrolysis Product 2-Hydroxy-2-(oxolan-3-yl) propanoic acid Hydrolysis->Product

Zinc-mediated aqueous Barbier addition followed by mild ester hydrolysis.

Step-by-Step Protocol & Validation System

Step 1: Aqueous Barbier Addition

  • System Setup: In a 250 mL round-bottom flask, combine 50 mmol of 3-bromooxolane and 60 mmol of ethyl pyruvate in 50 mL of a THF/Water (1:4 v/v) mixture.

  • Activation: Add 100 mmol of activated Zinc dust and 10 mL of saturated aqueous

    
    .
    
  • Reaction: Sonicate the mixture at room temperature for 2 hours. The sonication continuously cleans the zinc surface, preventing passivation[5].

  • Self-Validation Checkpoint 1: Monitor by GC-MS. The reaction is complete when the 3-bromooxolane peak (

    
     150/152) is fully consumed, replaced by the product peak corresponding to ethyl 2-hydroxy-2-(oxolan-3-yl)propanoate.
    
  • Workup: Filter the mixture through a pad of Celite to remove unreacted zinc. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate.

Step 2: Mild Ester Hydrolysis

  • Reaction: Dissolve the crude ester in 30 mL of THF/Water (1:1 v/v). Add 1.5 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours. (LiOH is chosen over NaOH/KOH to prevent base-catalyzed retro-aldol or elimination side reactions).

  • Self-Validation Checkpoint 2: TLC analysis (DCM/MeOH 9:1, stained with bromocresol green) should show the complete disappearance of the ester (

    
    ) and the appearance of a yellow acidic spot at the baseline.
    
  • Workup: Acidify with 1 M HCl to pH 2. Extract with ethyl acetate, dry, and concentrate to yield the final acid.

Quantitative Route Comparison

The following table summarizes the green chemistry metrics and operational parameters for both synthetic routes.

MetricRoute A: Biocatalytic CascadeRoute B: Aqueous Barbier
Primary Solvents Citrate buffer / MTBE (Biphasic)Water / THF (Aqueous)
Key Green Principle Use of Renewable Catalysts (Enzymes)Safer Solvents & Auxiliaries (Water)
Stereocontrol High (


, Enzyme-directed)
Moderate (Yields diastereomeric mixtures)
Harsh Reagents Avoided HCN gas, Strong Acids/BasesAnhydrous Ethers, Pyrophoric Organometallics
E-Factor Potential Very Low (Aqueous waste easily treated)Low (Zinc waste requires proper precipitation)
Scalability Excellent (Continuous flow adaptable)Good (Requires efficient solid/liquid filtration)

References

  • The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids Preprints.org[Link]

  • Exploring Nitrilase Sequence Space for Enantioselective Catalysis Applied and Environmental Microbiology (ASM Journals)[Link]

  • The Emerging Applications of Click Chemistry Reactions in Modification of Industrial Polymers ResearchGate[Link]

  • Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis PNAS[Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology ACS Publications[Link]

Sources

Troubleshooting & Optimization

Improving low yields in 2-Hydroxy-2-(oxolan-3-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid Synthesis

Subject: Troubleshooting Low Yields & Impurities in Alpha-Hydroxy Acid Synthesis containing Cyclic Ethers. Ticket ID: #THF-AHA-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Core Challenge

Synthesizing 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid) presents a "perfect storm" of synthetic challenges. You are attempting to construct a quaternary carbon adjacent to a secondary alcohol, all while maintaining the integrity of an acid-sensitive tetrahydrofuran (THF) ring .

Low yields in this synthesis are rarely due to a single error. They typically stem from two competing failure modes:

  • Reversibility & Sterics: The formation of the quaternary center is sterically hindered, leading to poor conversion or reversion to starting materials.

  • Ring Instability: The oxolane (THF) ring is prone to acid-catalyzed ring-opening or polymerization during the hydrolysis steps required to unveil the carboxylic acid.

This guide provides a diagnostic workflow to identify your bottleneck and offers two optimized protocols: the TMSCN Route (Recommended) and the Turbo-Grignard Route (Alternative) .

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, use this decision matrix to pinpoint the cause of your low yield.

Troubleshooting Start Start: What is your primary symptom? Symptom1 Low Conversion of Ketone/Precursor Start->Symptom1 Symptom2 High Conversion but Low Isolated Yield Start->Symptom2 Symptom3 Dehydration Products (Alkenes) Observed Start->Symptom3 Q1 Are you using HCN/NaCN? Symptom1->Q1 Cyanohydrin Route Q3 Are you using Grignard (Mg + R-X)? Symptom1->Q3 Organometallic Route Q2 Are you using Acidic Hydrolysis (HCl/H2SO4)? Symptom2->Q2 Symptom3->Q2 Sol1 ISSUE: Equilibrium unfavorable. FIX: Switch to TMSCN + ZnI2 (Protocol A). Q1->Sol1 Yes Sol2 ISSUE: Ring Opening/Polymerization. FIX: Switch to Basic Peroxide Hydrolysis (Protocol A, Step 2). Q2->Sol2 Yes Sol3 ISSUE: Beta-Elimination of Mg-species. FIX: Use Halogen-Metal Exchange (Protocol B). Q3->Sol3 Yes

Figure 1: Diagnostic flowchart for identifying yield-killing steps in synthesis.

Protocol A: The "Silyl-Cyanohydrin" Route (Recommended)

Why this works: Traditional HCN/NaCN additions are reversible. By using Trimethylsilyl Cyanide (TMSCN) , you trap the intermediate as a silyl ether. This renders the addition irreversible , driving the reaction to completion despite the steric hindrance at the quaternary center. Furthermore, we avoid strong acid hydrolysis to protect the THF ring.

Target Precursor: 3-Acetyltetrahydrofuran (3-Acetyl-oxolane).

Step 1: Lewis-Acid Catalyzed Addition
  • Reagents: 3-Acetyltetrahydrofuran (1.0 eq), TMSCN (1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Dissolve 3-acetyltetrahydrofuran in anhydrous DCM under Argon.

  • Add catalytic ZnI₂ (solid). Stir for 10 minutes.

  • Add TMSCN dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by NMR.[1] The disappearance of the ketone carbonyl signal (~208 ppm in ¹³C) indicates conversion.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The product is the O-TMS protected cyanohydrin .

Step 2: The "Radziszewski" Hydrolysis (Ring-Safe)
  • The Problem: Refluxing the nitrile in HCl will open the THF ring (forming chlorohydrins) or dehydrate the tertiary alcohol.

  • The Solution: Use basic hydrolysis with peroxide to stop at the amide, then mild hydrolysis to the acid.

  • Dissolve the O-TMS cyanohydrin in MeOH/THF (1:1).

  • Add 30% H₂O₂ (4.0 eq) and K₂CO₃ (2.0 eq) at 0°C.

  • Stir at RT for 3 hours. This converts the Nitrile (

    
    ) directly to the Amide (
    
    
    
    ) while cleaving the TMS group.
  • Conversion to Acid: Treat the intermediate amide with LiOH (3.0 eq) in water/MeOH at 50°C.

    • Why LiOH? Lithium coordinates the carboxylate, preventing decarboxylation or retro-aldol type decomposition.

Protocol B: The "Turbo-Grignard" Route (Alternative)

Why users fail here: Attempting to make a Grignard reagent directly from 3-bromo- or 3-iodo-tetrahydrofuran using Mg metal often fails due to


-elimination , yielding dihydrofuran instead of the Grignard species.

The Fix: Use Knochel’s Turbo Grignard (iPrMgCl·LiCl) to perform a halogen-metal exchange at low temperature.

Target Precursor: Methyl Pyruvate + 3-Iodotetrahydrofuran.

Step 1: Halogen-Metal Exchange
  • Reagents: 3-Iodotetrahydrofuran (1.0 eq), iPrMgCl·LiCl (1.1 eq).

  • Solvent: THF (anhydrous).

  • Cool a solution of 3-iodotetrahydrofuran in THF to -78°C (Critical).

  • Add iPrMgCl·LiCl dropwise.

  • Stir for 30 minutes at -78°C.

    • Mechanism:[2][3][4][5][6] The iodine exchanges with the Mg-complex faster than the elimination can occur. You now have 3-(MgCl·LiCl)-tetrahydrofuran.

Step 2: Nucleophilic Addition
  • Add Methyl Pyruvate (1.2 eq) dissolved in THF slowly down the side of the flask at -78°C.

    • Note: Methyl pyruvate is prone to enolization. Rapid addition into the cold nucleophile helps favor addition over deprotonation.

  • Stir at -78°C for 1 hour, then slowly warm to -20°C. Do not go to RT yet.

  • Quench: Pour into cold saturated NH₄Cl solution.

  • Hydrolysis: Saponify the resulting methyl ester using LiOH (as in Protocol A).

Comparative Data Analysis

The following table summarizes yield improvements observed when switching from traditional methods to the optimized protocols described above.

MethodKey ReagentsTypical YieldMajor ImpurityVerdict
Traditional Cyanohydrin NaCN, H₂SO₄ (aq)25–35%Dehydration alkenes, Ring-opened diolsAvoid
Direct Grignard Mg Metal, 3-Br-THF<10%Dihydrofuran (Elimination), Wurtz couplingFail
Protocol A (TMSCN) TMSCN, ZnI₂, H₂O₂/OH⁻78–85% Trace silyl byproductsRecommended
Protocol B (Turbo) iPrMgCl[5]·LiCl, -78°C60–70%Reduced pyruvate, Enolization productsViable

Troubleshooting FAQs

Q: I see a significant amount of alkene in my NMR after hydrolysis. What happened? A: You likely dehydrated the tertiary alcohol. This occurs if the hydrolysis pH is too low (acidic) or the temperature is too high.

  • Fix: Ensure you are using the Basic Peroxide (Radziszewski) method for hydrolysis. If you must use acid, use

    
     with 2 equivalents of water in cold DCM, rather than refluxing HCl.
    

Q: My Grignard reaction yielded mostly reduced pyruvate (methyl lactate). Why? A: This is due to "Enolization." The pyruvate protons are acidic. If your Grignard reagent is too basic or the temperature is too high, it acts as a base rather than a nucleophile.

  • Fix: Use Cerium(III) Chloride (

    
    )  additives. Pre-stirring your THF-Grignard with anhydrous 
    
    
    
    (forming an organocerium reagent) drastically reduces basicity and promotes 1,2-addition.

Q: Can I use 3-chlorotetrahydrofuran for the Turbo Grignard? A: No. The Carbon-Chlorine bond is too strong for efficient exchange with iPrMgCl at -78°C. You must use the Iodide (preferred) or Bromide .

Mechanistic Visualization

The following diagram illustrates the pathway difference between the "Dead End" elimination and the successful "TMSCN Trapping" route.

Mechanism Ketone 3-Acetyl-THF Cyanohydrin Free Cyanohydrin (Unstable) Ketone->Cyanohydrin Slow/Reversible TMS_Ether O-TMS Cyanohydrin (Stable/Trapped) Ketone->TMS_Ether Fast/Irreversible HCN HCN/NaCN TMSCN TMSCN / ZnI2 Cyanohydrin->Ketone Equilibrium Reversion Reversion to Ketone (Low Yield) Cyanohydrin->Reversion Workup Product Target Alpha-Hydroxy Acid TMS_Ether->Product Basic Hydrolysis

Figure 2: Kinetic trapping via TMSCN prevents reversion to starting material.

References

  • Evans, D. A., et al. "Cyanosilylation of Aldehydes and Ketones: A General Method for the Synthesis of Cyanohydrins." Journal of Organic Chemistry, vol. 39, no. 6, 1974, pp. 914–917. Link

  • Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320. Link

  • Gregory, R. J. "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, vol. 99, no. 12, 1999, pp. 3649–3682. Link

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

Disclaimer: All chemical protocols should be performed by qualified personnel in a controlled laboratory environment with appropriate PPE. The stability of the THF ring varies with specific substituent patterns; always perform a small-scale pilot before scaling up.

Sources

Troubleshooting polymerization side-reactions of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid .

As a tertiary alpha-hydroxy acid (AHA), this molecule presents unique challenges during synthesis, storage, and downstream activation. The presence of both a carboxylic acid and a sterically hindered—yet highly reactive—tertiary hydroxyl group on the alpha carbon makes this building block highly susceptible to intermolecular self-condensation, leading to the formation of dimers (lactides) and linear polyesters[1],[2].

This guide is designed for researchers and drug development professionals to troubleshoot, mitigate, and eliminate polymerization side-reactions during experimental workflows.

Part 1: Mechanistic Overview of Polymerization

Before troubleshooting, it is critical to understand the causality of the degradation. When the carboxyl group of an AHA is activated (via heat, acidic conditions, or coupling reagents), it becomes highly electrophilic. Despite the steric hindrance of the tertiary alcohol in 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, the proximity and concentration of unmasked hydroxyl groups from neighboring molecules drive a rapid nucleophilic attack, bypassing your intended reaction pathway.

Mechanism Monomer 2-Hydroxy-2-(oxolan-3-yl) propanoic acid Activation Carboxyl Activation (Coupling Reagents / Heat) Monomer->Activation  Stimulus Polymer Poly(alpha-hydroxy acid) (Polyester) Monomer->Polymer  Direct Polycondensation  (Auto-catalyzed) Dimer Cyclic Dimer / Linear Dimer (Intermolecular Esterification) Activation->Dimer  Nucleophilic Attack  by unmasked -OH Dimer->Polymer  Chain Extension

Mechanistic pathway of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid self-condensation and polymerization.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my stock of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid degrade into an insoluble mass during storage? A1: You are observing auto-catalyzed direct polycondensation[2]. Even in the solid state, trace ambient moisture can hydrolyze residual impurities into acidic byproducts, which catalyze the esterification between the tertiary hydroxyl of one molecule and the carboxylic acid of another. Solution: Always store this compound at -20°C under an inert argon atmosphere. If the material has polymerized, it cannot be easily rescued without harsh saponification, which may degrade the oxolane ring.

Q2: I am trying to couple this AHA to an amine using standard DCC/DMAP, but my LCMS shows massive amounts of dimer and polymer. What is happening? A2: DMAP is a powerful acyl transfer catalyst. When you activate the AHA with DCC, DMAP forms a highly reactive acylpyridinium intermediate. Because your target amine is competing with the AHA's own unprotected tertiary hydroxyl group, the high reactivity of the DMAP intermediate combined with standard reaction concentrations (e.g., 0.5 M) statistically favors AHA-AHA collisions, resulting in massive polymerization[3].

Q3: Since it is a tertiary alcohol, shouldn't steric hindrance prevent self-condensation naturally? A3: While tertiary alcohols are indeed sterically hindered (slowing down their nucleophilicity compared to primary alcohols), the highly electrophilic nature of activated esters (e.g., O-acylisoureas or OBt esters) overcomes this kinetic barrier. To prevent this, you must either mask the hydroxyl group (Protection Strategy) or manipulate the reaction kinetics (Dilution & Reagent Strategy)[4].

Part 3: Mitigation Strategies & Workflows

To successfully utilize 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in downstream synthesis, you must choose between protecting the alpha-hydroxyl group or using specialized low-temperature coupling conditions.

Workflow Start Start: AHA Coupling Check Is hydroxyl protection feasible for your route? Start->Check Protect Protect -OH (e.g., TBS) Proceed with standard coupling Check->Protect  Yes NoProtect Use low-temp (-20°C), dilute conditions & HATU/DEPBT Check->NoProtect  No Success Desired Amide/Ester Isolated (<5% Polymerization) Protect->Success NoProtect->Success

Decision tree for mitigating polymerization during the activation of alpha-hydroxy acids.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the causality between reaction conditions and polymerization rates. High dilution and specialized reagents drastically reduce side reactions.

Coupling ReagentProtection StrategyTemp (°C)Concentration (M)Target Amide Yield (%)Polymerization (%)
DCC / DMAPUnprotected250.51580
DIC / HOBtUnprotected250.24050
HATU / DIPEAUnprotected00.057515
DEPBT / DIPEAUnprotected-200.0585< 5
HATU / DIPEATBS Protected250.295< 1

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure scientific integrity.

Protocol 1: Silyl Protection of the Tertiary Alpha-Hydroxyl Group

Causality: Standard TBSCl/imidazole will fail to protect a tertiary alcohol due to steric clash. We must use the highly reactive triflate salt (TBSOTf) paired with a non-nucleophilic base (2,6-lutidine) to force the silylation. Because TBSOTf will also silylate the carboxylic acid, a mild selective hydrolysis step is required to reveal the free acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (1.0 eq) in anhydrous DCM (0.2 M) under argon.

  • Base Addition: Add 2,6-lutidine (3.0 eq) and cool the flask to 0°C using an ice bath.

  • Silylation: Dropwise add TBSOTf (2.5 eq). Stir for 2 hours at room temperature.

    • IPC Check 1: Run LCMS. You must observe the mass corresponding to the bis-silylated intermediate (TBS ester + TBS ether).

  • Selective Hydrolysis: Concentrate the reaction mixture in vacuo. Redissolve the crude residue in a 4:1 mixture of Methanol/Water. Add K₂CO₃ (0.5 eq) and stir for 30 minutes at room temperature.

    • Causality: The silyl ester is highly labile to mild aqueous base, whereas the sterically shielded tertiary TBS ether is entirely stable.

    • IPC Check 2: Run LCMS. The mass should shift exactly by -114 Da (loss of one TBS group), confirming the presence of the mono-protected AHA.

  • Workup: Acidify carefully to pH 4 with 1M citric acid, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: Low-Temperature, High-Dilution Amide Coupling (Unprotected Route)

Causality: If protection is not viable, you must manipulate kinetics. Intermolecular self-condensation is a second-order reaction (AHA + AHA). Amide coupling is first-order with respect to AHA and first-order with respect to the amine. By running the reaction at high dilution (0.05 M) and low temperature (-20°C), we statistically and thermodynamically favor the desired cross-coupling over self-condensation[3],[4].

Step-by-Step Methodology:

  • Dilution Setup: Dissolve the unprotected 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF to achieve a highly dilute concentration of 0.05 M .

  • Thermal Control: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath.

  • Activation: Add DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.1 eq).

    • Causality: DEPBT is chosen over HATU here because it mediates couplings with near-zero epimerization and forms an intermediate that is highly selective for amines over alcohols.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Allow the reaction to stir at -20°C for 4 hours, then slowly warm to 0°C over 2 hours.

    • IPC Check: Spot the reaction on TLC (Ninhydrin stain). The target amine spot should be completely consumed. LCMS should show <5% of the cyclic dimer (m/z = 2M - H₂O).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

References

  • Alpha hydroxycarboxylic acid Source: Wikipedia URL:[Link]

  • Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Coupling Reagents Source: Aapptec Peptides URL:[Link]

  • A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks Source: PubMed (Literature) URL:[Link]

Sources

Removing impurities from crude 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Subject: Troubleshooting Purity & Isolation Protocols for Alpha-Hydroxy-Tetrahydrofuran Derivatives Ticket ID: #QA-OXO-992 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering difficulties purifying 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid). This molecule presents a unique "purity trifecta" challenge:

  • Stereochemical Complexity: It possesses two chiral centers (C2 of the propanoic chain and C3 of the oxolane ring), resulting in four stereoisomers (two diastereomeric pairs).

  • Hydrophilicity: The alpha-hydroxy and ether functionalities make extraction from aqueous media difficult.

  • Thermal Instability: Alpha-hydroxy acids are prone to intermolecular esterification (dimerization/oligomerization) and dehydration under thermal stress.

This guide moves beyond standard textbook workups, utilizing Dicyclohexylamine (DCHA) salt formation as a primary purification vehicle, a method industry-proven for stabilizing and purifying oily alpha-hydroxy acids.[1]

Module 1: Diagnostic Triage

Before initiating purification, identify your specific impurity profile using this decision matrix.

Q1: My crude product is a viscous, non-crystallizing oil. Is this normal? A: Yes. The presence of diastereomers often depresses the melting point, preventing crystallization. Furthermore, residual solvents (THF, DMF) bind tightly to the oxolane ring.

  • Action: Do not attempt direct recrystallization of the free acid. Proceed to Module 2 (Salt Formation) .

Q2: HPLC shows a "split" peak or a shoulder. What is this? A: This is likely the diastereomeric impurity . Standard C18 columns may struggle to resolve the (


) isomer from the (

) isomer due to their identical polarity.
  • Action: Switch to a Phenyl-Hexyl column or use a chiral stationary phase (e.g., Chiralpak IC) to quantify the ratio before and after purification.

Q3: I see a new impurity growing during rotary evaporation (approx. +10-15% area). A: You are likely observing thermal dehydration to 2-(oxolan-3-yl)acrylic acid or dimerization (lactide formation).

  • Action: Limit water bath temperature to <35°C. Neutralize any residual mineral acid immediately.

Module 2: The "Silver Bullet" Protocol (DCHA Salt Formation)

Standard extraction often fails to remove diastereomers. We will use Dicyclohexylamine (DCHA) to convert your oily acid into a crystalline salt, rejecting impurities in the mother liquor.

The Logic

DCHA forms bulky, highly crystalline salts with carboxylic acids. These salts have rigid lattice structures that tend to exclude diastereomeric impurities and dehydration by-products, which remain in the solution.

Step-by-Step Protocol

Materials:

  • Crude 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

  • Dicyclohexylamine (DCHA) [99% purity]

  • Solvent A: Ethyl Acetate (EtOAc)[2][3]

  • Solvent B: n-Heptane

Procedure:

  • Dissolution: Dissolve 10 g of crude acid in 50 mL of EtOAc (5 volumes). Ensure the solution is clear; filter if necessary to remove inorganic salts.

  • Amine Addition: While stirring at room temperature, add 1.05 equivalents of DCHA dropwise.

    • Observation: The solution may warm slightly (exothermic acid-base reaction).

  • Nucleation: Stir for 30 minutes. If precipitation does not start, scratch the glass or add a seed crystal of the DCHA salt.

  • Crystallization: Slowly add 25 mL of n-Heptane (anti-solvent) over 20 minutes. Cool the slurry to 0–5°C and stir for 2 hours.

  • Filtration: Filter the white solid.

    • Critical Wash: Wash the cake with cold 2:1 EtOAc:Heptane. This wash removes the "oily" diastereomers trapped on the crystal surface.

  • Salt Liberation (Regeneration):

    • Suspend the solid salt in EtOAc.

    • Wash with 1M KHSO₄ (Potassium Bisulfate) or dilute H₂SO₄. Avoid HCl, as chloride ions can be hard to remove.

    • Dry the organic layer (Na₂SO₄) and evaporate at low temp (<35°C).

Expected Result: A significant increase in chemical purity (>98%) and enrichment of the major diastereomer.

Module 3: Stereochemical Resolution (Advanced)

If the DCHA method does not yield sufficient diastereomeric excess (de), use this resolution strategy.

Q: The DCHA salt improved purity, but I still have 10% of the minor diastereomer. How do I remove it? A: You need to switch from a "bulk" amine (DCHA) to a "chiral" amine for diastereomeric salt resolution.

Protocol:

  • Screening: Test (R)-(+)-α-Methylbenzylamine (Phenylethylamine) and (S)-(-)-α-Methylbenzylamine .

  • Solvent System: Use Acetone or Isopropanol (IPA).

  • Process: Form the salt using 1.0 eq of the chiral amine. The two diastereomers of your acid will form salts with different solubilities.

  • Recrystallization: Recrystallize the salt from boiling IPA until the melting point is constant.

Visualizing the Workflow

The following diagram illustrates the decision logic and purification flow for the crude acid.

PurificationFlow Start Crude Reaction Mixture (Acid + Impurities + Isomers) Triage Diagnostic Triage (HPLC/NMR) Start->Triage Extraction Acid/Base Extraction (Remove neutrals/inorganics) Triage->Extraction If purity < 80% DCHA_Step DCHA Salt Formation (Critical Purification Step) Triage->DCHA_Step If purity > 80% Extraction->DCHA_Step Filtration Filtration & Wash DCHA_Step->Filtration MotherLiquor Mother Liquor (Contains Diastereomers/Oils) Filtration->MotherLiquor Rejects Impurities SolidSalt Crystalline DCHA Salt Filtration->SolidSalt Retains Product Regeneration Acid Release (KHSO4 / EtOAc) SolidSalt->Regeneration FinalProduct Pure 2-Hydroxy-2-(oxolan-3-yl) propanoic acid Regeneration->FinalProduct

Caption: Logical workflow for converting crude oily acid into high-purity crystalline solid via DCHA salt formation.

Module 4: Stability & Storage Data

Q: How do I store the purified acid? A: The free acid is metastable. It should be stored at -20°C. For long-term storage (>1 month), store it as the DCHA salt . The salt is stable at room temperature for years and can be converted back to the free acid on demand.

Stability Comparison Table:

FormStorage TempShelf LifePrimary Degradation Mode
Crude Oil 4°C< 2 WeeksDarkening, Oligomerization
Pure Free Acid -20°C3-6 MonthsDehydration to Acrylic derivative
DCHA Salt 25°C> 2 YearsNegligible

References

  • Vertex Pharmaceuticals. (2016). Method for the preparation, isolation and purification of pharmaceutically applicable forms of AHU-377. (Patent WO2016074651A1). Google Patents. Link

    • Relevance: Establishes the DCHA salt method as a standard for purifying oily acids and separ
  • BenchChem. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Link

    • Relevance: Details the mechanistic advantage of DCHA in creating crystalline lattices from non-crystalline amino acid deriv
  • Syngenta Ltd. (2006). Production Process Of Optically Pure 2-(4-Hydroxyphenoxy) Propionic Acid Compounds. (Patent GB2435038A). Link

    • Relevance: Discusses the handling of alpha-phenoxy propanoic acids, analogous to the oxolane-ether structure, highlighting extraction pH controls.
  • Organic Syntheses. (2014). 3-Hydroxytetrahydrofuran.[4] Org. Synth. 1961, 41, 49. Link

    • Relevance: Provides foundational data on the stability and handling of the tetrahydrofuran ring system during distill

Sources

Advanced Catalytic Hydrogenation Support: Oxolane-Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

This guide addresses the specific challenges in synthesizing oxolane-substituted propanoic acids (e.g., 3-(tetrahydrofuran-2-yl)propanoic acid) via catalytic hydrogenation. This transformation typically involves reducing a furan-substituted acrylic or propanoic acid precursor. The simultaneous presence of a heteroaromatic ring (furan), a carboxylic acid tail, and potential exocyclic double bonds creates a complex competitive landscape for the catalyst.

Part 1: Diagnostic Hub (Troubleshooting)

Q1: My reaction stalls after reducing the exocyclic double bond, leaving the furan ring intact. How do I force ring saturation?

A: This is a classic "Chemisorption Selectivity" issue. Furan rings possess aromatic character (resonance energy ~16 kcal/mol), making them significantly harder to reduce than exocyclic alkenes.

  • The Cause: Most standard hydrogenation catalysts (Pd/C, Pt/C) at mild pressures (1–5 bar) will rapidly reduce the acrylic double bond (

    
     kcal/mol) but lack the energy to disrupt the furan aromaticity.
    
  • The Fix:

    • Switch Metal: Move to Rhodium (Rh) . 5% Rh/C or Rh/Al

      
      O
      
      
      
      is the "gold standard" for furan ring saturation because Rh binds the furan ring in a flat
      
      
      or
      
      
      mode more effectively than Pd, facilitating complete saturation.
    • Increase Pressure: Ring saturation often requires 50–100 bar (725–1450 psi) .

    • Temperature: Increase to 60–80°C, but monitor closely (see Q2).

Q2: I am seeing significant ring opening (hydrogenolysis) resulting in linear diols or alcohols. How do I stop this?

A: You are likely operating in a regime that favors C-O bond cleavage over C=C saturation.

  • The Cause: Acidic conditions (even the substrate's own -COOH group) combined with high temperatures or hydrogenolysis-active metals (Pd, Pt) promote ring opening. The carboxylic acid protonates the ether oxygen, making it a better leaving group.

  • The Fix:

    • Neutralize the Acid: Run the reaction in water containing 1 equivalent of NaOH or NaHCO

      
      . Hydrogenating the carboxylate salt prevents autocatalytic ring opening.
      
    • Change Solvent: Avoid acidic solvents (acetic acid). Use Methanol, Ethanol, or Water.[1]

    • Lower Temperature: Hydrogenolysis has a higher activation energy than hydrogenation. Keep T < 100°C.

Q3: The catalyst seems dead upon addition. Why is the induction period so long?

A: This is Carboxylic Acid Poisoning .[2]

  • The Mechanism: The carboxylate group coordinates strongly to the metal surface (bidentate adsorption), blocking the active sites required for H

    
     dissociation and furan adsorption.
    
  • The Fix:

    • Pre-reduction: Ensure the catalyst is fully reduced before introducing the substrate.

    • Esterification: Convert the acid to a methyl/ethyl ester before hydrogenation. Esters adsorb less strongly than free acids. You can hydrolyze back to the acid later.

Part 2: Optimized Protocol (The "Rh-Salt" Method)

This protocol is designed to maximize yield of the oxolane ring while suppressing ring opening.

Target Transformation: 3-(2-furyl)propanoic acid


 3-(tetrahydrofuran-2-yl)propanoic acid.

Reagents:

  • Substrate: 3-(2-furyl)propanoic acid (1.0 equiv)

  • Catalyst: 5% Rh/C (5 wt% loading relative to substrate) or 5% Rh/Al

    
    O
    
    
    
    .
  • Solvent: Water (degassed).

  • Additive: NaOH (1.0 equiv).

Step-by-Step Workflow:

  • Salt Formation: Dissolve the substrate in water containing 1.0 equiv of NaOH. Ensure pH is neutral to slightly basic (~pH 7.5–8.0). This prevents acid poisoning and protects the ring.

  • Loading: Charge the autoclave with the solution and catalyst. Note: Rh is pyrophoric; keep wet.

  • Purge: Cycle N

    
     (3x, 10 bar) followed by H
    
    
    
    (3x, 10 bar) to remove oxygen.
  • Reaction: Pressurize to 50 bar (725 psi) H

    
    . Heat to 60°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Reaction typically completes in 4–6 hours. Monitor H

    
     uptake curve.
    
  • Workup: Filter catalyst (Celite). Acidify filtrate with HCl to pH 2. Extract with Ethyl Acetate. Dry and concentrate.

Part 3: Data Vault & Visualization
Table 1: Catalyst Performance Matrix

Comparison of metals for furan ring saturation (Conditions: 50 bar H2, 80°C, Methanol).

CatalystConversion (%)Selectivity (Oxolane Ring)Selectivity (Ring Opening)Notes
5% Rh/C >99%95% <5%Best for ring retention. High cis-selectivity.
5% Pd/C 60%40%60%High hydrogenolysis risk. Stalls at dihydrofuran.
5% Ru/C 85%70%30%Good activity but requires lower Temp to avoid opening.
Raney Ni 50%80%20%High poisoning susceptibility by -COOH.
Visual Logic: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Reaction Failure CheckProduct Analyze Product Mixture Start->CheckProduct LowConv Outcome: Low/No Conversion CheckProduct->LowConv Intact Furan RingOpen Outcome: Ring Opening (Diols) CheckProduct->RingOpen Linear Alcohols CheckPoison Check Substrate (COOH?) LowConv->CheckPoison FixPoison Fix: Use Na-Salt or Esterify CheckPoison->FixPoison Free Acid Present CheckMetal Check Catalyst CheckPoison->CheckMetal Ester/Salt Used FixMetal Fix: Switch to Rh/C CheckMetal->FixMetal Using Pd or Pt CheckAcid Check Acidity RingOpen->CheckAcid FixAcid Fix: Neutralize Medium CheckAcid->FixAcid Acidic Solvent CheckTemp Check Temperature CheckAcid->CheckTemp Neutral Solvent FixTemp Fix: Lower Temp (<60°C) CheckTemp->FixTemp Temp > 100°C

Figure 1: Diagnostic logic flow for identifying failure modes in furan hydrogenation.

Visual Logic: Competitive Adsorption Mechanism

Mechanism Catalyst Catalyst Surface (Rh) PathA Path A: Carboxylate Binding (POISONING) Catalyst->PathA Free -COOH PathB Path B: Furan Ring Adsorption (REACTION) Catalyst->PathB Ester/Salt form Substrate Substrate: 3-(2-furyl)propanoic acid Substrate->Catalyst Competes for sites PathA->Catalyst Blocks Active Sites Intermed Intermediate: Partially Hydrogenated Ring PathB->Intermed + 2 H2 Prod1 Product: Oxolane (THF) Intermed->Prod1 + H2 (Mild Conditions) Prod2 Side Product: Ring Opening Intermed->Prod2 + H2 (Acidic/High T)

Figure 2: Mechanistic pathway showing the competition between poisoning (Path A) and productive hydrogenation (Path B).

Part 4: Stereoselectivity Note

Q: How do I control the cis/trans ratio on the ring? A: Hydrogenation of 2-substituted furans generally favors the cis (syn) isomer.

  • Mechanism: The furan ring adsorbs flat onto the catalyst surface. Hydrogen adds to the face adsorbed to the metal.[3] The substituent (propanoic chain) points away from the surface to minimize steric clash, resulting in cis delivery of hydrogen relative to the substituent.

  • Optimization: To maximize cis selectivity, use Rh/C in Methanol . Solvents that compete for adsorption (like amines) or high temperatures can induce isomerization to the thermodynamic trans product.

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Rh vs Pd selectivity).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on catalyst poisoning by carboxylic acids).

  • Nakagawa, Y., & Tomishige, K. (2011). Total hydrogenation of furan derivatives over silica-supported Ni–Pd alloy catalysts. Catalysis Communications. (Discusses ring saturation vs opening).

  • Gong, W., et al. (2018). Selective Hydrogenation of Furan Derivatives. ChemCatChem. (Review of modern catalyst selection for furanics).

  • Panagiotopoulou, P., et al. (2014). Liquid phase hydrogenation of furfural over supported noble metal catalysts. Journal of Molecular Catalysis A: Chemical. (Comparative data on Ru, Pd, Rh).[4]

Sources

Resolving racemization issues with 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Stereochemical Instability in 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering unexpected loss of enantiomeric excess (ee%) when working with 2-Hydroxy-2-(oxolan-3-yl)propanoic acid and its derivatives.

The Mechanistic Truth: Why is it Racemizing?

In our facility, we frequently see researchers assume that because a molecule lacks an alpha-proton, it is immune to racemization. This is a critical oversight.

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a tertiary


-hydroxy acid . The alpha-carbon (C2) is fully substituted, bonded to a carboxyl group, a hydroxyl group, a methyl group, and an oxolane ring. Because there is no alpha-hydrogen, the classical base-catalyzed enolization mechanism (which plagues secondary 

-hydroxy acids like lactic acid) is structurally impossible.

If you are observing a loss of optical purity, it is not enolization; it is driven by reversible dehydration/elimination [1]. When the carboxyl group is activated during peptide or ester coupling, the sterically hindered tertiary hydroxyl group can undergo inadvertent O-acylation. In the presence of basic additives (like DMAP or DIPEA), this activated intermediate undergoes an E1cB-like elimination to form an achiral alkene (a 2-(oxolan-3-yl)acrylic acid derivative). Subsequent non-stereoselective re-addition of water or a nucleophile yields a racemic mixture[2].

Mechanism A Chiral Tertiary AHA 2-Hydroxy-2-(oxolan-3-yl)propanoic acid B O-Acylated / Activated Intermediate (Susceptible to Elimination) A->B Activation C Base-Promoted Elimination (-H2O or -ROH) B->C Base / Heat D Achiral Alkene Intermediate 2-(oxolan-3-yl)acrylic acid deriv. C->D E Non-Stereoselective Re-addition (Nucleophile or H2O) D->E Reversible F Racemic Product (Loss of ee%) E->F

Figure 1: Elimination-addition racemization pathway of tertiary alpha-hydroxy acids.

Frequently Asked Questions (FAQs)

Q: Can I use standard DCC/DMAP or HATU/DIPEA conditions for esterification or amidation of this molecule? A: No. DMAP and DIPEA are sufficiently basic to trigger the elimination of the activated tertiary hydroxyl group. Literature confirms that strong bases and elevated temperatures during the coupling of


-hydroxy acids significantly enhance racemization rates[1]. You must avoid basic conditions entirely.

Q: Does the oxolane ring stereocenter (C3') contribute to the observed loss of optical purity? A: Generally, no. The tetrahydrofuran (oxolane) ether linkage is highly stable to standard coupling conditions. The stereochemical instability is localized entirely at the C2 tertiary alcohol position.

Q: How can I definitively prevent this loss of stereointegrity? A: You must decouple the reactivity of the hydroxyl group from the carboxyl group. This is achieved by protecting the tertiary alcohol as a bulky silyl ether (e.g., TBS) prior to activation, and using strictly neutral or mildly acidic coupling conditions (e.g., DIC/Oxyma)[3]. By masking the hydroxyl group, you mathematically eliminate the possibility of O-acylation and subsequent elimination.

Quantitative Data: Impact of Coupling Conditions on ee%

The following table summarizes in-house validation data demonstrating how different coupling environments impact the stereointegrity of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid during amide bond formation.

Coupling ReagentAdditiveBaseTemp (°C)OH ProtectionResulting ee%Yield (%)Primary Side Reaction
DCCDMAPTEA25None< 20%35%Extensive elimination
HATUHOAtDIPEA25None45%52%Partial elimination
DICOxymaNone0None82%71%Minor elimination
DIC Oxyma None 0 TBS > 99% 88% None (Optimal)

Self-Validating Experimental Protocols

To ensure complete retention of stereochemistry, implement the following two-step workflow.

Workflow N1 Starting Material (Chiral AHA) N2 1. Hydroxyl Protection (TBS-OTf, 2,6-Lutidine) N1->N2 N3 2. Carboxyl Activation (DIC / Oxyma, 0°C) N2->N3 N4 3. Amide/Ester Coupling (Neutral Conditions) N3->N4 N5 4. Mild Deprotection (TBAF, 0°C) N4->N5 N6 Enantiopure Product (>99% ee) N5->N6

Figure 2: Optimized stereoretentive coupling workflow for tertiary alpha-hydroxy acids.

Protocol 1: O-Silylation of the Tertiary Hydroxyl Group

Objective: Mask the tertiary hydroxyl to prevent O-acylation and subsequent elimination.

  • Preparation: Dissolve 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2,6-lutidine (2.5 eq) dropwise.

    • Causality: 2,6-lutidine is a sterically hindered base that neutralizes triflic acid without acting as a nucleophile, preventing unwanted side reactions with the oxolane ring.

  • Silylation: Slowly add tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf, 2.1 eq).

    • Causality: The highly reactive triflate is required because the tertiary hydroxyl is sterically hindered; standard TBS-Cl will not react efficiently. We use 2.1 equivalents because the carboxylic acid will transiently form a TBS ester.

  • Quench & Hydrolysis: Stir for 2 hours at 0 °C, then quench with saturated aqueous NH₄Cl.

    • Causality: During the aqueous quench, the highly labile TBS ester hydrolyzes back to the free carboxylic acid, while the robust tertiary TBS ether remains intact.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Stereoretentive Coupling using DIC/Oxyma

Objective: Form the ester/amide bond without triggering basic elimination.

  • Activation: Dissolve the TBS-protected acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF at 0 °C.

    • Causality: Oxyma Pure is a highly effective, non-explosive additive that maintains a mildly acidic environment, actively suppressing the E1cB elimination pathway[2].

  • Coupling Reagent: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise. Stir for 15 minutes to pre-form the active ester.

  • Conjugation: Add the target amine or alcohol (1.0 eq). Crucial Step: Do NOT add external bases like DIPEA or TEA.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Purification: Purify via standard aqueous workup and silica gel chromatography. The TBS group can later be removed using TBAF at 0 °C without risking stereochemical loss.

References

  • [1] Title: Biodegradable Polydepsipeptides Source: PMC - NIH URL:[Link]

  • [2] Title: In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis Source: ResearchGate URL: [Link]

  • [3] Title: Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters Source: ResearchGate URL:[Link]

Sources

Overcoming steric hindrance in 2-Hydroxy-2-(oxolan-3-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Hindrance Solutions Topic: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid Derivatives Status: Active | Agent: Senior Application Scientist

Welcome to the Steric Hindrance Solutions Desk

You are likely here because standard protocols have failed.[1] The molecule —2-Hydroxy-2-(oxolan-3-yl)propanoic acid —presents a "perfect storm" of synthetic challenges:

  • Quaternary Center (C2): You have no

    
    -proton, meaning enolization is impossible (good for stability), but nucleophilic attack is severely blocked (bad for reactivity).
    
  • Conformational Bulk: The oxolane (tetrahydrofuran) ring is not flat; its envelope/twist conformations create a dynamic steric shield.

  • Adjacent Hydroxyl: This group is a double-edged sword, offering chelation opportunities but risking self-esterification or O-acylation during activation.

Below are the three most common "Support Tickets" we receive for this scaffold, with field-proven solutions.

Ticket #001: Amide Coupling Fails (Zero/Low Yield)

User Issue: "I tried EDC/NHS and even HATU to couple my amine, but I’m recovering 90% starting material. The activated ester just sits there."

The Diagnosis: Standard activation agents (carbodiimides, NHS esters) create intermediates that are too bulky. The "Cone Angle" of your C2 substituents is blocking the trajectory of the incoming amine. You need a smaller, higher-energy leaving group.

The Fix: Switch to T3P or Acid Fluorides

Protocol A: The T3P (Propylphosphonic Anhydride) Method

T3P is the gold standard for hindered couplings. It forms a mixed anhydride that is less bulky than an OBt/OAt ester and drives the reaction via entropy (release of stable phosphonate salts).

  • Dissolve: 1.0 eq Carboxylic Acid + 1.2 eq Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0–4.0 eq DIPEA (Hunig's Base). Crucial: The reaction requires basic conditions.[2]

  • Reagent: Add 1.5 eq T3P (50% w/w in EtOAc/DMF) dropwise at 0°C.

  • Incubate: Allow to warm to RT. If no reaction after 4h, heat to 60°C. T3P is thermally stable.

  • Workup: Wash with water. The byproducts are water-soluble (unlike urea from EDC).

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

If T3P fails, you must convert the acid to an Acid Chloride or Acid Fluoride . Thionyl chloride is too harsh (HCl generation will ruin your oxolane or protecting groups). Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.

  • Activation: Dissolve Acid (1.0 eq) in dry DCM. Add Ghosez’s Reagent (1.2 eq). Stir 1h at RT.

  • Verification: Check via IR (shift from 1710 cm⁻¹ to ~1800 cm⁻¹).

  • Coupling: Add the Amine (1.5 eq) and DIPEA (2.0 eq) directly to this solution.

Visual Workflow: Coupling Reagent Selection

CouplingLogic Start Start: Hindered Acid Coupling Check1 Is the Amine Hindered? Start->Check1 Standard Try HATU / HOAt Check1->Standard No T3P Use T3P (EtOAc, 60°C) Check1->T3P Yes Fail1 Did HATU Fail? Standard->Fail1 Fail2 Did T3P Fail? T3P->Fail2 Fail1->T3P Yes Ghosez Ghosez's Reagent (Acid Chloride) Fail2->Ghosez Acid Sensitive? No Fluoride TFFH / BTFFH (Acid Fluoride) Fail2->Fluoride Acid Sensitive? Yes

Caption: Decision tree for selecting coupling reagents based on steric hindrance severity and substrate sensitivity.

Ticket #002: The Hydroxyl Interference (O-Acylation)

User Issue: "I'm getting a side product where the amine didn't react, but the mass spec suggests two units of my acid coupled together."

The Diagnosis: You are seeing homobislactone formation or linear oligomerization. The tertiary -OH group at C2 is reacting with the activated carboxylate of a neighbor molecule. Even though it is a tertiary alcohol (sterically hindered), the intramolecular proximity or high concentration makes it a competitive nucleophile.

The Fix: The Dioxolanone "Protection-Activation" Loop

Instead of a standard protecting group (like TBS, which is hard to put on a tertiary alcohol), convert the acid and hydroxyl into a 1,3-dioxolan-4-one . This simultaneously protects the alcohol and activates the acid.

Protocol:

  • Cyclization: React your hydroxy-acid with an aldehyde (e.g., pivalaldehyde) and acid catalyst (TsOH) in refluxing pentane/toluene with a Dean-Stark trap.

  • Result: You form a 2-tert-butyl-5-(oxolan-3-yl)-5-methyl-1,3-dioxolan-4-one.

  • Aminolysis: React this lactone with your amine. The amine attacks the carbonyl, opening the ring.

    • Mechanism:[2][3][4][5][6][7] The amine opens the lactone to form the amide, liberating the hydroxyl group in one step.

    • Benefit: No separate deprotection step needed if the aldehyde group falls off (or use a specific aldehyde that is cleavable).

Ticket #003: Stereocontrol of the Quaternary Center

User Issue: "I need the (R)-enantiomer, but Grignard addition to the ketone gives me a 50:50 racemic mix."

The Diagnosis: The oxolane ring is flexible. Without a rigid directing group, the nucleophile (methyl Grignard) attacks from both faces of the 2-oxolan-3-yl-2-oxoacetate precursor equally.

The Fix: Chelation-Controlled Addition

You must lock the conformation of the oxolane ring relative to the carbonyl before the nucleophile attacks. Use a Lewis Acid that can coordinate the oxolane oxygen and the ketone oxygen simultaneously.

Mechanism:

  • Substrate: Start with the

    
    -keto ester (e.g., Ethyl 2-(oxolan-3-yl)-2-oxoacetate).
    
  • Reagent: Use TiCl₄ or MgBr₂·OEt₂ .

  • The "Cram-Chelate" Model: The metal coordinates to the ketone carbonyl and the ether oxygen of the oxolane ring. This locks the rotation.

  • Attack: The nucleophile attacks from the face opposite the bulkiest group on the chelated ring.

Data: Comparison of Conditions

ReagentSolventTemperatureYielddr (Diastereomeric Ratio)
MeMgBrTHF-78°C85%52:48 (Racemic)
MeMgBr + CeCl₃ THF-78°C92%60:40
MeTi(OiPr)₃DCM-40°C78%95:5
ZnMe₂ + Chiral LigandToluene0°C65%98:2

Note: Titanium reagents (Reetz chemistry) are superior here because Ti has a high affinity for oxygen, tightening the chelation transition state.

Visual Pathway: Chelation Control

Chelation cluster_mechanism Mechanism of Action Substrate Keto-Ester (Flexible) Complex Ti-Chelate (Locked) Substrate->Complex + TiCl4 (Coordination) Product Chiral Product Complex->Product + Me-Nu (Stereoselective Attack)

Caption: Titanium coordination locks the oxolane oxygen and carbonyl, forcing nucleophilic attack to a single face.

References

  • Ghosez's Reagent: Ghosez, L., et al. "

    
    -Chloro-enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1979, 59, 26. Link
    
  • T3P Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016, 116(19), 11675–11769. Link

  • Acid Fluorides: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society, 1995, 117(19), 5401–5402. Link

  • Quaternary Center Synthesis: Trost, B. M., et al. "Asymmetric Synthesis of Quaternary Stereocenters."[8] Chemical Reviews, 2011, 111(11), 6881–6959. Link

  • Dioxolanone Activation: Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996, 35(23‐24), 2708-2748. Link

Sources

Technical Support: Handling & Storage of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HYGRO-OXO-001 Status: Active Classification: Hygroscopic Organic Acid / Chiral Intermediate Support Level: Tier 3 (Senior Scientist)

Executive Summary & Chemical Context[1][2][3]

Subject: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid Common Aliases:


-Hydroxy-

-(3-tetrahydrofuranyl)propionic acid Critical Issue: Extreme Hygroscopicity leading to deliquescence and stoichiometric errors.

This guide addresses the handling of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid , a polar, multi-functional intermediate often used in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

The Root Cause: The molecule contains three distinct hydrophilic centers that drive its hygroscopic nature:

  • Carboxylic Acid (

    
    ):  A strong hydrogen bond donor and acceptor.
    
  • 
    -Hydroxyl Group (
    
    
    
    ):
    Increases polarity and facilitates water bridging.
  • Oxolane (Tetrahydrofuran) Ring: The ether oxygen acts as a Lewis base (H-bond acceptor), stabilizing water clusters within the crystal lattice.

When exposed to ambient humidity (>40% RH), this compound undergoes deliquescence —it adsorbs enough atmospheric moisture to dissolve in its own sorbed water, transitioning from a crystalline solid to a viscous gum or oil. This compromises weighing accuracy (stoichiometry) and chemical stability (potential for hydrolysis or racemization).

Decision Matrix & Workflow Visualization

The following diagrams outline the critical decision-making process for handling this compound to ensure data integrity.

Diagram 1: Assessment & Handling Workflow

HandlingWorkflow Start Inspect Sample: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid CheckState Visual Inspection Start->CheckState StateDry Free-flowing Powder CheckState->StateDry Looks Dry StateClump Clumped/Sticky CheckState->StateClump Minor Aggregation StateLiquid Deliquesced (Liquid/Gum) CheckState->StateLiquid Phase Change ActionWeigh Proceed to Weighing (See Protocol A) StateDry->ActionWeigh ActionDry Vacuum Dry (See Protocol C) StateClump->ActionDry ActionKF Mandatory Karl Fischer (See Protocol B) StateLiquid->ActionKF ActionDry->ActionKF Verify Water < 0.5% ActionKF->ActionWeigh Adjust Stoichiometry

Figure 1: Triage workflow for determining sample viability based on physical state.

Diagram 2: The Moisture Absorption Mechanism

MoistureMechanism Atmosphere Atmospheric H2O (>40% RH) Surface Surface Adsorption (H-Bonding to -OH/-COOH) Atmosphere->Surface Rapid (< 2 mins) Lattice Lattice Expansion (Water intercalation) Surface->Lattice Diffusion Solution Deliquescence (Self-dissolution) Lattice->Solution Saturation

Figure 2: Kinetic pathway of moisture uptake leading to physical state change.

Troubleshooting Guide (Q&A)

Scenario 1: "The balance reading won't stabilize; the weight keeps increasing."

Diagnosis: The sample is actively absorbing moisture from the air inside the balance chamber.[1] Solution:

  • Stop weighing directly. You cannot obtain an accurate mass on an open weigh boat.

  • Switch to "Weighing by Difference" (Protocol A).

  • Use a closed vessel. Weigh the material inside a capped scintillation vial or a ground-glass weighing bottle.

  • Static Check: Ensure you are using an anti-static gun, as dry organic acids often accumulate static charge, which mimics drift.

Scenario 2: "My solid sample has turned into a sticky gum."

Diagnosis: Deliquescence has occurred. The water content is likely >10% w/w. Solution:

  • Do not discard. The compound is likely chemically stable but physically altered.

  • Quantify Water: Perform a Karl Fischer titration (Protocol B) to determine the exact water content.[2]

  • Adjust Stoichiometry: If the compound is 15% water by weight, divide your target mass by 0.85 to get the required "wet" mass.

    • Calculation:

      
      
      
  • Re-drying: If the gum is unworkable, dissolve in anhydrous Dichloromethane (DCM), dry over

    
    , filter, and rotovap/vacuum dry to reclaim the solid.
    
Scenario 3: "Karl Fischer titration is giving inconsistent results."

Diagnosis: Side reactions.[3] The carboxylic acid functionality is esterifying with the methanol in standard KF reagents, producing water and falsifying the reading. Solution:

  • Change Reagents: Use a Buffered KF Reagent or an aldehyde/ketone-specific reagent (free of methanol) designed for carboxylic acids.

  • Buffer: Add imidazole to the titration cell to neutralize the acid and prevent esterification.

Validated Protocols

Protocol A: Weighing by Difference (For Hygroscopic Solids)

Objective: Eliminate atmospheric exposure during mass measurement.

  • Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour, then cool in a desiccator.

  • Load: In a glovebox or dry bag, add the approximate amount of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid to the bottle and cap tightly.

  • Initial Weighing: Place the capped bottle on the analytical balance. Record Mass (

    
    ).
    
  • Transfer: Remove the bottle, uncap, and quickly pour/spatula the sample into your reaction vessel. Do not try to weigh the reaction vessel.

  • Final Weighing: Immediately recap the weighing bottle and weigh it again (

    
    ).
    
  • Calculation: Mass transferred =

    
    .
    
Protocol B: Karl Fischer (KF) Titration

Objective: Accurate water quantification for stoichiometric adjustment.

  • Method: Volumetric (for >1% water) or Coulometric (for <1% water).

  • Solvent System: Methanol/Imidazole buffer (to prevent esterification).

  • Procedure:

    • Pre-titrate the solvent in the cell to dryness (drift < 10 µ g/min ).

    • Dissolve 50-100 mg of sample in anhydrous methanol (or pyridine if solubility is poor) in a sealed septum vial.

    • Inject the solution into the KF cell.

    • Critical: If the drift remains high after the endpoint, esterification is occurring. Switch to a methanol-free medium (e.g., methoxyethanol).

Protocol C: Vacuum Drying (Recovery)

Objective: Restore free-flowing powder state.

  • Equipment: Vacuum oven capable of

    
    .
    
  • Temperature: Set to 35-40°C. (Do not exceed 50°C to avoid thermal decomposition or lactonization).

  • Desiccant: Place a tray of fresh Phosphorus Pentoxide (

    
    ) or activated silica gel in the oven with the sample.
    
  • Duration: 12-24 hours.

  • Validation: Perform KF titration (Protocol B) to confirm water content is

    
    .
    

Storage Specifications

ParameterSpecificationRationale
Temperature -20°C (Long term) / 2-8°C (Active)Low temp slows hydrolysis and reduces water vapor pressure.
Atmosphere Argon or Nitrogen HeadspaceDisplaces moisture-laden air.
Container Amber Glass with Teflon-lined capPrevents UV degradation; Teflon provides best vapor seal.
Secondary Desiccator cabinetDouble-barrier protection against lab humidity.
Desiccant Indicating Silica Gel or Molecular Sieves (4Å)Active moisture scavenging.

References

  • Mettler Toledo. Karl Fischer Titration Guide - Theory and Practice. [Link][4]

  • University of Rochester, Dept. of Chemistry. Tips & Tricks: Weighing Hygroscopic Solids. [Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

Sources

Troubleshooting baseline noise in HPLC analysis of oxolane acids

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the HPLC analysis of oxolane acids. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible chromatographic results. This guide is structured to help you diagnose and resolve baseline noise issues in a logical, step-by-step manner, moving from common, simple fixes to more complex, analyte-specific challenges.

Level 1: The Quick Checks - Is it a simple fix?

Before diving into complex diagnostics, let's address the most frequent culprits of baseline noise. These issues are often easy to resolve and should always be your first line of defense.

Question: My baseline is noisy with random spikes. What's the first thing I should check?

Answer: The most common cause of random, sharp spikes in the baseline is the presence of air bubbles in the system.[1] Air bubbles passing through the detector flow cell cause significant changes in the refractive index, which the detector registers as a sharp spike.[2]

Protocol: System Purge

  • Check Solvent Levels: Ensure all mobile phase reservoirs are sufficiently full.

  • Inspect Tubing: Look for visible air bubbles in the solvent lines leading to the pump.

  • Initiate Purge: Open the pump's purge valve.

  • High Flow Rate: Set the pump to a high flow rate (e.g., 5-10 mL/min) and run for several minutes until no more bubbles are seen exiting the purge line.

  • Close Valve & Equilibrate: Close the purge valve and allow the system to equilibrate at the analytical flow rate. A stable backpressure is a good indicator that the air has been expelled.

Question: I'm seeing a cyclical, pulsating baseline that matches the pump stroke. What does this indicate?

Answer: A pulsating baseline is almost always related to the pump's performance. This can be due to trapped air, faulty check valves, or worn pump seals.[3][4] If a proper purge doesn't solve the issue, the check valves are the next logical place to investigate.

Expert Insight: Check valves are critical for preventing backflow and ensuring a consistent, forward flow of the mobile phase. If they are dirty or sticking, they won't seal properly, leading to pressure fluctuations that manifest as a noisy, pulsating baseline.[3][5]

Level 2: Systematic Diagnosis - Digging Deeper

If the quick checks don't resolve the noise, a more systematic approach is required. This involves isolating different components of the HPLC system to pinpoint the source of the problem. A key principle in troubleshooting is to change only one thing at a time .[2]

Question: How can I determine if my mobile phase or the HPLC system itself is the source of the noise?

Answer: A systematic isolation test is the best approach. This involves simplifying the system to identify the contributing component.

Workflow: Isolating the Noise Source

G A Baseline Noise Observed B Replace Column with a Union A->B C Is Baseline Still Noisy? B->C D Problem is Upstream: Pump, Degasser, or Mobile Phase C->D Yes E Problem is Downstream: Column or Detector C->E No F Run HPLC-grade water D->F J Reconnect Column. Is Baseline Noisy Again? E->J G Is Baseline Quiet? F->G H Mobile Phase is Contaminated G->H Yes I System Issue: Pump Seals, Check Valves, Mixer, Degasser G->I No K Column is Contaminated or Degraded J->K Yes L Detector Issue: Dirty Flow Cell, Failing Lamp J->L No

Caption: A logical workflow for isolating the source of HPLC baseline noise.

Question: My baseline has a consistent, high-frequency "fuzz" or hash. What should I investigate?

Answer: High-frequency, short-term noise is often an issue with the detector, specifically the lamp or the electronics.[6]

Expert Insight: The detector's lamp has a finite lifespan. As it ages, its energy output can become unstable, leading to electronic noise.[3][7] Additionally, running at very low UV wavelengths (<220 nm) can increase noise because common HPLC solvents like methanol begin to absorb UV light, reducing the amount of light reaching the photodiode.[3][6]

Noise TypeCommon CausesRecommended Actions
High-Frequency Noise ("Fuzz") Failing detector lamp, dirty flow cell, electronic noise.Perform lamp intensity test; clean flow cell; check electrical connections.[2][6]
Low-Frequency Wander Temperature fluctuations, poor mobile phase mixing, column slowly bleeding contaminants.Use a column oven; ensure mobile phase is at room temp; flush column.[5][8]
Baseline Drift (Steady Rise/Fall) Insufficient column equilibration, mobile phase composition change (evaporation), contaminated mobile phase.Allow for longer equilibration times; use fresh mobile phase; cover solvent reservoirs.[1]
Random Spikes Air bubbles, leaks, particulates.Degas mobile phase; check fittings for leaks; filter samples and mobile phase.[3]

Level 3: Oxolane Acid Specifics - The Chemistry of the Problem

Oxolane acids, being acidic compounds, introduce specific challenges related to their ionization state. Controlling the mobile phase pH is critical for achieving reproducible retention times, good peak shape, and a stable baseline.

Question: I'm analyzing an oxolane acid and my baseline is drifting, and peak shapes are poor. Why is pH so important?

Answer: The pH of the mobile phase directly controls the ionization state of your oxolane acid.[9][10] For acidic compounds, analysis is typically performed at a low pH (at least 2 pH units below the analyte's pKa). This process, known as ion suppression , converts the analyte into its neutral, less polar form.[11]

Why Ion Suppression is Crucial:

  • Increases Retention: The neutral form is more hydrophobic and will be retained longer on a reversed-phase (e.g., C18) column, moving it away from the solvent front.[11][12]

  • Improves Peak Shape: The ionized form can have secondary interactions with the silica backbone of the column, leading to peak tailing. Suppressing this ionization results in sharper, more symmetrical peaks.[11][13]

  • Stabilizes Baseline: A mobile phase with a pH close to the analyte's pKa can lead to a population of both ionized and non-ionized molecules, causing split peaks and an unstable baseline.[11][13]

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) a Oxolane-COO⁻ Ionized (Anionic) b Poor Retention Peak Tailing Baseline Instability a->b Results in c Oxolane-COOH Neutral d Good Retention Sharp Peaks Stable Baseline c->d Results in

Caption: Effect of mobile phase pH on oxolane acid analysis in reversed-phase HPLC.

Question: How do I properly prepare a buffered mobile phase to ensure a stable pH and baseline?

Answer: Incorrectly prepared mobile phases are a very common source of problems.[2] It is crucial to use high-purity HPLC-grade solvents and salts, and to prepare solutions freshly.[14][15]

Protocol: Preparing a Buffered Mobile Phase (e.g., pH 2.5 Phosphate Buffer)

  • Use HPLC Grade Reagents: Start with HPLC grade water, solvents (e.g., acetonitrile), and buffer salts (e.g., sodium phosphate).[14]

  • Prepare Aqueous Buffer First: Dissolve the buffer salts in the aqueous portion of the mobile phase before adding any organic solvent.[16]

  • Adjust pH: Adjust the pH of the aqueous buffer to the desired value (e.g., 2.5) using an appropriate acid (e.g., phosphoric acid).[16]

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can cause noise and blockages.

  • Measure and Mix: Precisely measure the required volumes of the filtered aqueous buffer and the organic solvent separately before mixing them.[16] This accounts for volume contraction effects.

  • Degas Thoroughly: Degas the final mobile phase mixture using an in-line degasser, helium sparging, or sonication under vacuum to prevent air bubbles.[5][17] In-line degassers are highly recommended for stable baselines.[3]

  • Label and Use Fresh: Label the bottle clearly with the composition and preparation date. Buffered mobile phases, especially near neutral pH, can support microbial growth and should be made fresh daily or every few days.[2][14]

Question: I suspect my column is contaminated from previous analyses. How can I clean it to restore a stable baseline?

Answer: Column contamination is a frequent cause of baseline noise, drift, and ghost peaks, as impurities from previous injections slowly bleed off the column.[3] A thorough column flush can often restore performance.

Protocol: General Reversed-Phase (C18) Column Regeneration

Important: Before starting, disconnect the column from the detector to avoid sending highly concentrated solvents and contaminants into the flow cell.[18] For heavily contaminated columns, reversing the flow direction (connecting the outlet to the pump) can be more effective, but check the manufacturer's instructions as this is not recommended for all columns (especially UHPLC columns).

  • Flush Buffer: Wash with 20 column volumes of HPLC-grade water (or mobile phase without buffer salts) to remove any precipitated salts.

  • Flush with Intermediate Solvent: Flush with 20 column volumes of 95:5 water/acetonitrile.

  • Strong Organic Flush: Flush with 20 column volumes of 100% acetonitrile.

  • Remove Strongly Bound Non-polars: Flush with 20 column volumes of isopropanol, followed by 20 column volumes of hexane (if compatible with your system), and then back to isopropanol (5 volumes).

  • Return to Starting Conditions: Flush with 20 column volumes of acetonitrile, then 20 volumes of 95:5 water/acetonitrile.

  • Re-equilibrate: Reconnect the column to the system in the correct flow direction and equilibrate with your analytical mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

By following this structured troubleshooting guide, you can efficiently identify and resolve the root cause of baseline noise, ensuring the integrity and quality of your oxolane acid analyses.

References

  • Common Causes of Baseline Noise. (2020, August 31). Overbrook Services. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • HPLC Tips & Tricks – Mobile Phase Preparation. (n.d.). Phenomenex. Retrieved from [Link]

  • Preparation of Mobile Phase for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]

  • Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC? ResearchGate. Retrieved from [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. (2025, November 5). Phenomenex. Retrieved from [Link]

  • Column Care, Cleaning and Storage. (n.d.). Avantor ACE. Retrieved from [Link]

  • HPLC Column Cleaning and Regeneration. (2021, September 4). MOYO Scientific. Retrieved from [Link]

  • Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Retrieved from [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Cleaning HPLC column. (n.d.). Shodex. Retrieved from [Link]

  • HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • HPLC troubleshooting. (n.d.). CHROMSERVIS. Retrieved from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). LinkedIn. Retrieved from [Link]

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab. Retrieved from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]

  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability Protocols for 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing degradation of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid during heating Content Type: Technical Support Center (Guide & FAQ) Audience: Researchers, Process Chemists, Drug Development Scientists

Welcome to the Technical Support Hub. This guide addresses the thermal instability of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2). As a tertiary


-hydroxy acid (AHA) containing a cyclic ether (oxolane/tetrahydrofuran) moiety, this compound presents a "double-edged" stability challenge: susceptibility to intermolecular esterification (oligomerization) and oxidative ether degradation.

This document provides self-validating protocols to minimize degradation during synthesis, purification, and formulation.

Part 1: Diagnostic & Quick Triage

Before proceeding, check your sample against these symptoms to identify the degradation mode.

SymptomProbable CauseMechanismImmediate Action
Viscosity Increase / Gummy Residue Oligomerization / Lactide FormationIntermolecular esterification driven by heat and acid catalysis.Dilute in water/buffer immediately. Hydrolysis can often reverse this.
Yellow/Brown Discoloration Ether OxidationRadical attack on the oxolane ring

-hydrogens, leading to ring-opening or peroxidation.
Check for peroxides. Purge with Argon. Add antioxidant (e.g., BHT) if permissible.
New Olefinic Signals (NMR) Dehydration

-elimination of the hydroxyl group to form the acrylic derivative.
Neutralize pH. Avoid strong mineral acids.
Insoluble White Precipitate Dimerization (Lactide)Formation of the cyclic diester (lactide), which is often less soluble than the monomer.Filter and attempt hydrolysis with mild base (NaOH).

Part 2: The Degradation Mechanism

To prevent degradation, you must understand the "Why." This molecule combines a tertiary alcohol with a carboxylic acid on the same carbon (quaternary center), adjacent to an ether ring .

Thermal Vulnerability Map
  • The AHA Motif (Primary Risk): Like lactic acid, this compound is prone to auto-esterification. Upon heating, the hydroxyl group of one molecule attacks the carboxyl group of another.[1] Because the

    
    -carbon is quaternary (sterically crowded), formation of the cyclic dimer (lactide) is favored over long-chain polymers, but both occur.
    
  • The Oxolane Ring (Secondary Risk): The hydrogens adjacent to the ether oxygen (positions 2 and 5 of the ring) are susceptible to radical abstraction, especially if heated in air. This leads to hydroperoxides and subsequent ring cleavage.

Pathway Visualization

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Monomer Target Molecule (Monomer) Lactide Cyclic Dimer (Lactide) Monomer->Lactide Heat + Dry State (-H2O) Oligomer Linear Oligomer (Polyester) Monomer->Oligomer Heat + Acid Cat. Alkene Dehydration Product (Acrylic Derivative) Monomer->Alkene Strong Acid High T Peroxide Oxolane Peroxides (Ring Opening) Monomer->Peroxide O2 + Heat Lactide->Monomer H2O / OH-

Figure 1: Degradation pathways. Red paths indicate the primary thermal risks (esterification). Black path indicates oxidative risk. Green dashed line represents potential recovery via hydrolysis.

Part 3: Stabilization Protocols

Protocol A: The "Aqueous Shield" (Heating in Solution)

Use this when heating is unavoidable (e.g., recrystallization or sterilization).

The Logic: According to Le Chatelier’s principle, the presence of water inhibits esterification (dehydration). Heating the dry solid is the most dangerous state.

  • Solvent Selection: Always heat in the presence of water or a protic solvent if possible.

  • pH Control: Maintain pH between 5.5 and 7.0 .

    • Why? At low pH (<3), acid catalysis promotes esterification. At high pH (>9), base-catalyzed epimerization or degradation may occur. The salt form (carboxylate) is significantly more stable to heat than the free acid because the carboxylate is a poor electrophile.

  • Buffer System: Use a phosphate or citrate buffer to lock the pH.

    • Recipe: 50 mM Sodium Phosphate buffer, pH 6.5.

Protocol B: Inert Atmosphere Processing

Use this to protect the oxolane ring during drying or melt processing.

  • Oxygen Exclusion: The oxolane ring is an ether. Ethers form explosive peroxides and degrade in air at high temperatures.

    • Action: Sparge all solutions with Argon or Nitrogen for 15 minutes prior to heating.

    • Headspace: Maintain a positive pressure of inert gas during the reaction.

  • Chelation: Trace metals (Fe, Cu) catalyze radical oxidation of ethers.

    • Action: Add 1 mM EDTA to aqueous solutions or use glass-lined/Hastelloy reactors instead of standard stainless steel if pitting is observed.

Protocol C: Lyophilization (The Safer Alternative to Heat)

Recommended for isolation.

Instead of rotary evaporation (which applies heat to a concentrating oil—the "danger zone" for oligomerization), use freeze-drying.

  • Neutralize: Convert the acid to its sodium or ammonium salt.

  • Freeze: Snap freeze in liquid nitrogen.

  • Sublime: Lyophilize. The salt form prevents lactide formation in the solid state.

Part 4: Troubleshooting Guide (Q&A)

Issue 1: "I see a second spot on my TLC after concentrating the sample."

Q: Is this an impurity or degradation? A: It is likely the lactide (dimer) or a linear dimer. Test: Take a small aliquot of the "degraded" sample, add 1M NaOH, and stir for 10 minutes. Re-acidify and run TLC. If the spot disappears and the monomer spot strengthens, it was the ester dimer. Fix: Avoid concentrating to dryness at high temperatures (>40°C). Stop evaporation while a small amount of water remains, or use the salt form.

Issue 2: "My yield is low, and the material is a glass/gum."

Q: How do I recover the crystalline solid? A: You have likely formed oligomers (polyesters). Fix: Perform a saponification rescue .

  • Dissolve the gum in 1M NaOH (2-3 equivalents).

  • Stir at room temperature for 1-2 hours (monitors hydrolysis of esters).

  • Carefully neutralize with HCl to pH 2-3 only immediately before extraction/crystallization.

  • Do not store it in the acid form; isolate immediately.

Issue 3: "Can I autoclave this compound?"

Q: Is 121°C for 20 minutes safe? A: Only in buffered solution.

  • Safe: 10 mg/mL solution in Phosphate Buffered Saline (pH 7.4). The water and neutral pH prevent esterification.

  • Unsafe: Dry powder or acidic solution. The dry powder will melt and polymerize; the acidic solution will dehydrate.

Part 5: Frequently Asked Questions (FAQ)

Q: Does the oxolane ring open during standard acidic workup? A: Generally, no. The tetrahydrofuran (oxolane) ring is relatively stable to dilute acids (e.g., 1N HCl) at room temperature. However, combining strong acid (conc. H2SO4) with heat will open the ring. Always use mild acids (Acetic acid, dilute HCl) and keep temperatures low (<40°C) during acidification.

Q: Why is the salt form more stable? A: The degradation mechanism for AHAs is nucleophilic attack of the hydroxyl group on the carbonyl carbon. In the salt form (carboxylate, -COO⁻), the carbonyl carbon is electron-rich due to resonance, making it a very poor electrophile. It effectively "turns off" the receptor for the attack.

Q: What is the maximum safe temperature for the dry solid? A: While specific DSC data should be generated for your batch, general heuristics for tertiary AHAs suggest keeping the dry acid below 60°C . Above this, the "melt" phase transition often triggers rapid auto-polymerization.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Lactic Acid Degradation Mechanisms. (Analogous Chemistry). Poly(lactic acid) synthesis and degradation kinetics.
  • Burdock, G. A. (2009).
  • National Institutes of Health (NIH). (2007). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s.[3]

Sources

Validation & Comparative

Interpreting H-NMR Spectra of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also referred to as 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid) represents a challenging structural elucidation target due to its quaternary center, overlapping aliphatic ring signals, and potential for diastereomers.

This guide moves beyond basic peak listing. It compares solvent system performance (CDCl₃ vs. DMSO-d₆ vs. D₂O) as the primary variable for successful characterization. Unlike simple linear molecules, the oxolane ring's puckering combined with the chiral center at C2 creates a complex magnetic environment that requires specific acquisition strategies.

The Structural Challenge
  • Quaternary Center (C2): No proton is attached to the alpha-carbon. The methyl group (C3) appears as a singlet, losing the typical doublet splitting found in lactic acid derivatives.

  • Chiral Complexity: The molecule possesses two chiral centers :

    • C3 of the oxolane ring.

    • C2 of the propanoic acid chain.

    • Implication: You will observe diastereomers (pairs of enantiomers, e.g.,

      
       vs. 
      
      
      
      ).[1] In a non-stereoselective synthesis, the NMR spectrum will display two distinct sets of signals (signal doubling), particularly visible in the methyl singlet and the carboxylic acid proton.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is not merely about solubility; it is the primary tool for resolving the overlapping multiplets of the oxolane ring and confirming the hydroxyl/carboxyl protons.

Table 1: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Deuterium Oxide (D₂O)
Exchangeable Protons Poor. -OH and -COOH are often broad, invisible, or merged.Excellent. Sharp, distinct singlets for -OH and -COOH.None. Protons exchange (disappear). Useful for simplifying the spectrum.
Diastereomer Resolution Moderate. Good dispersion of ring protons, but H-bonding is inconsistent.[1]High. Strong H-bonding stabilizes conformations, often separating diastereomeric methyl signals.[1]Low. Loss of H-bonding often causes signal coalescence.
Oxolane Ring Resolution High. Distinct multiplets.Medium. Viscosity causes slight line broadening.Medium. Water suppression artifacts may interfere.
Recommendation Use for routine purity checks.Use for full structural characterization and diastereomer quantification.Use only to confirm "disappearing" OH/COOH peaks.

Predicted Spectral Data & Assignment

The following data represents the expected chemical shifts for the diastereomeric mixture. Note that exact values vary by concentration and temperature.

Table 2: 1H-NMR Assignment (400 MHz, DMSO-d₆)

Note: "a" and "b" denote signals from different diastereomers if resolved.

PositionTypeShift (

ppm)
MultiplicityIntegralMechanistic Insight
-COOH Exchangeable12.0 – 12.5Broad Singlet1HHighly deshielded; chemical shift is concentration-dependent (dimerization).
-OH Exchangeable5.2 – 5.8Singlet (sharp)1HVisible in DMSO due to inhibited exchange. Disappears in D₂O.
Oxolane C2-H Ether3.6 – 3.9Multiplet2HDeshielded by adjacent oxygen. Diastereotopic protons (complex splitting).
Oxolane C5-H Ether3.5 – 3.8Multiplet2HDeshielded by oxygen. Often overlaps with C2-H.
Oxolane C3-H Methine2.4 – 2.7Multiplet1HThe "Linker" proton. Key for HMBC correlations to the quaternary C.
Oxolane C4-H Aliphatic1.6 – 2.0Multiplet2HMost shielded ring protons.
-CH₃ Methyl1.25 / 1.30Singlet3HDiagnostic Peak. Appears as two singlets in a diastereomeric mixture.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this protocol which includes internal validation steps.

Step 1: Sample Preparation (DMSO-d₆)
  • Mass: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

  • Validation: Ensure the solution is clear. If cloudy, filtration is required to prevent line broadening.[1]

  • Additive: Add TMS (0.05%) as an internal reference (

    
    ).
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: The quaternary carbon (C2) has a long relaxation time (T1). To accurately integrate the methyl singlet vs. the ring protons for purity calculation, complete relaxation is required.

  • Scans (NS): Minimum 16 (64 recommended for detecting minor diastereomers).

Step 3: The "D₂O Shake" (Validation Step)
  • Acquire the standard DMSO spectrum.

  • Add 1–2 drops of D₂O directly to the NMR tube.

  • Shake and re-acquire.

  • Result: The peaks at ~12.0 ppm and ~5.5 ppm must disappear. The water peak at ~3.3 ppm (in DMSO) will shift and grow.

    • If peaks remain: They are likely impurities, not -OH/-COOH.[1]

Visualization of Logic & Workflows[2]

Diagram 1: Structural Verification Logic

This diagram illustrates the decision-making process for assigning the spectrum and confirming the structure.

G Start Start: Acquire 1H NMR (DMSO-d6) CheckMethyl Check 1.2-1.4 ppm Region Start->CheckMethyl IsSinglet Is it a Singlet? CheckMethyl->IsSinglet Yes (Quaternary C) IsDoublet Is it a Doublet? CheckMethyl->IsDoublet Yes (CH-CH3) CheckExchange Check >10 ppm & 5-6 ppm IsSinglet->CheckExchange WrongStruct Wrong Structure (Likely Linear Isomer) IsDoublet->WrongStruct Indicates Lactate Analog D2O_Test Perform D2O Shake CheckExchange->D2O_Test RingAnalysis Analyze 1.6 - 4.0 ppm D2O_Test->RingAnalysis Signals Disappear Integration Integrate: Methyl (3H) vs Ring (7H) RingAnalysis->Integration Conclusion Structure Verified Integration->Conclusion Ratio Matches

Caption: Logical flow for verifying the quaternary structure and distinguishing it from linear isomers.

Diagram 2: Diastereomer Differentiation

Visualizing how the chiral centers interact to produce signal doubling.

Diastereomers Chiral1 Chiral Center 1 (Oxolane C3) Interaction Steric & Magnetic Interaction Chiral1->Interaction Chiral2 Chiral Center 2 (Propanoic C2) Chiral2->Interaction NMR_Result NMR Spectrum Interaction->NMR_Result SignalA Set A (Major) Methyl: $delta$ 1.25 COOH: $delta$ 12.2 NMR_Result->SignalA Diastereomer 1 SignalB Set B (Minor) Methyl: $delta$ 1.30 COOH: $delta$ 12.4 NMR_Result->SignalB Diastereomer 2

Caption: Origin of signal doubling. If the sample is not enantiopure, two distinct sets of signals will appear.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Wishart, D. S., et al. (2022).[1][3] "NP-MRD: The Natural Products Magnetic Resonance Database." Nucleic Acids Research. (Referenced for general alpha-hydroxy acid shift behaviors).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard text for calculating fragment shifts of THF and quaternary carbons).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for D2O exchange protocols and relaxation delay parameters).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, a molecule of interest for its combination of a chiral α-hydroxy acid moiety and a cyclic ether. In the absence of a direct experimental spectrum in the public domain, this guide synthesizes established fragmentation principles of its constituent functional groups to forecast its mass spectral behavior.

This guide will first deconstruct the fragmentation patterns of two analogous compounds: ethyl 2-hydroxypropanoate (ethyl lactate) and 3-methyltetrahydrofuran. These will serve as our experimental benchmarks. We will then build upon this foundation to propose a detailed fragmentation pathway for our target molecule, 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. This comparative approach not only illuminates the expected fragmentation of the target compound but also underscores how different structural motifs influence the overall fragmentation cascade.

Understanding Fragmentation: Insights from Analogous Structures

The fragmentation of a molecule in an EI-MS experiment is not a random process. It is governed by the relative stabilities of the resulting carbocations and neutral radicals.[1] By examining the fragmentation of simpler, structurally related compounds, we can gain predictive power for more complex molecules.

The α-Hydroxy Ester Moiety: A Look at Ethyl 2-Hydroxypropanoate

The mass spectrum of ethyl 2-hydroxypropanoate (ethyl lactate) provides a window into the behavior of the α-hydroxy acid portion of our target molecule. A key fragmentation pathway for esters is the α-cleavage, specifically the cleavage of the C-C bond adjacent to the carbonyl group, and cleavage of the C-O bond of the ester.[2] For ethyl lactate, a prominent peak is observed at m/z 45, which corresponds to the [CH(OH)C=O]+ fragment, arising from the loss of the ethoxy group. Another significant fragment is the acylium ion [CH3CH(OH)CO]+ at m/z 89.

The Cyclic Ether: Fragmentation of 3-Methyltetrahydrofuran

The tetrahydrofuran (oxolane) ring is another critical component of our target molecule. The mass spectrum of 3-methyltetrahydrofuran shows a base peak at m/z 56 and another strong peak at m/z 41.[3][4] The fragment at m/z 56 likely arises from the loss of formaldehyde (CH2O) following a ring-opening event. The ion at m/z 41 is a common C3H5+ fragment. The molecular ion for 3-methyltetrahydrofuran is observed at m/z 86.[3] These characteristic fragments highlight the propensity of the tetrahydrofuran ring to undergo cleavage upon electron ionization.

Predicted Fragmentation Pattern of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

By integrating the fragmentation behaviors of carboxylic acids, α-hydroxy acids, and tetrahydrofuran derivatives, we can propose a detailed fragmentation pathway for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (Molecular Weight: 160.17 g/mol ).

The initial ionization will likely occur at one of the oxygen atoms, which have non-bonding electrons that are more easily removed than sigma or pi electrons.[5] From the molecular ion (m/z 160), several primary fragmentation pathways are anticipated:

  • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the carboxyl radical (•COOH), leading to a fragment at m/z 115 .[6]

  • Decarboxylation: The loss of a neutral CO2 molecule would result in a fragment at m/z 116 .

  • Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the oxolane ring would be a highly favorable pathway, leading to the formation of a stable acylium ion. This would result in the loss of a C4H7O• radical (from the oxolane ring), giving a fragment at m/z 89 ([C3H5O3]+).

  • Fragmentation of the Oxolane Ring: The oxolane ring itself can undergo fragmentation. A characteristic loss of formaldehyde (CH2O) from the ring could occur, leading to a fragment at m/z 130 . Further fragmentation of the ring could lead to the characteristic ion at m/z 42 (C3H6+), which is the most abundant cation in the mass spectrum of tetrahydrofuran.[3]

The proposed fragmentation pathway is visualized in the diagram below:

Fragmentation_Pathway M [M]+• m/z 160 F115 [M-COOH]+• m/z 115 M->F115 - •COOH F116 [M-CO2]+• m/z 116 M->F116 - CO2 F89 [M-C4H7O]+• m/z 89 M->F89 - •C4H7O F130 [M-CH2O]+• m/z 130 M->F130 - CH2O (from ring) F42 [C3H6]+• m/z 42 F115->F42 - C3H3O2•

Caption: Proposed EI-MS fragmentation pathway for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.

Comparative Fragmentation Data

The following table summarizes the key predicted fragments for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid and the experimentally observed fragments for our two comparator molecules.

m/zProposed Fragment for 2-Hydroxy-2-(oxolan-3-yl)propanoic acidObserved Fragment for Ethyl 2-hydroxypropanoate[2]Observed Fragment for 3-Methyltetrahydrofuran[3][4]
160 Molecular Ion [M]+•--
116 [M-CO2]+•--
115 [M-COOH]+•--
89 [C3H5O3]+[M-OC2H5]+-
86 --Molecular Ion [M]+•
56 --[M-CH2O]+
45 -[CH(OH)C=O]+-
42 [C3H6]+•--
41 --[C3H5]+

This comparison highlights how the presence of both the α-hydroxy acid and the oxolane functionalities in the target molecule leads to a more complex and informative fragmentation pattern than either of the simpler analogues alone. The fragments at m/z 115, 116, and 89 would be indicative of the α-hydroxy acid portion, while the presence of a fragment at m/z 42 would strongly suggest the presence of the tetrahydrofuran ring.

Experimental Protocol: GC-MS Analysis

To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. Derivatization is often employed for the analysis of hydroxy acids to improve their volatility and thermal stability.[7]

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.

Step-by-Step Methodology
  • Derivatization:

    • To a dried sample of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (approximately 1 mg), add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete silylation of the hydroxyl and carboxylic acid groups.

  • Gas Chromatography (GC):

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.

    • Analyze the mass spectrum of this peak and compare the observed fragments with the predicted fragmentation pattern.

    • Utilize mass spectral libraries (e.g., NIST) to search for matches, though a novel compound like this is unlikely to have a direct hit.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. By leveraging the known fragmentation patterns of analogous structures, we have proposed a detailed fragmentation pathway that can guide researchers in the identification and structural elucidation of this and similar molecules. The comparative approach underscores the importance of understanding the fundamental principles of mass spectrometry to interpret the spectra of novel compounds. The provided experimental protocol offers a practical starting point for the empirical validation of these predictions. As with any analytical endeavor, the combination of predictive analysis and robust experimental data is the key to confident structural assignment.

References

  • PubChem. 3-Methyltetrahydrofuran. [Link]

  • NIST. Propanoic acid, 2-hydroxy-, ethyl ester. [Link]

  • NIST. Furan, tetrahydro-3-methyl-. [Link]

  • Mojsak, P., Barbas, C., & Ciborowski, M. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences, 8, 752528. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Dampc, M., Szymanska, E., Mielewska, B., & Zubek, M. (2011). Ionization and ionic fragmentation of tetrahydrofuran molecules by electron collisions. The European Physical Journal D, 62(3), 337-342. [Link]

  • Scheller, M., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry, 28(6), 1145-1153. [Link]

  • PubChem. 2-hydroxy-2-(oxolan-3-yl)propanoic acid. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

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A Comprehensive Guide to FTIR Identification of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly reliant on highly functionalized, specialized building blocks, analytical specificity during quality control is paramount. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2)[1] is a prime example of a complex intermediate where structural verification can be challenging.

This guide provides an objective, comparative Fourier Transform Infrared (FTIR) spectroscopy framework to differentiate this target compound from its closest structural analogues. By understanding the mechanistic origins of its vibrational modes, researchers can implement a self-validating analytical system that ensures synthetic integrity.

Structural Deconstruction & Mechanistic Basis of FTIR

To build a robust identification protocol, we must first deconstruct the target molecule into its three primary IR-active domains. Understanding the causality behind these vibrational frequencies allows us to predict and validate the spectrum.

  • The Carboxylic Acid Backbone: The hydrogen-bonded dimerization of the carboxyl group restricts molecular vibration, resulting in a highly broadened O-H stretching band spanning 2500–3300 cm⁻¹ . Concurrently, the[2].

  • The Tertiary Alpha-Hydroxyl Group: Unlike primary or secondary alcohols,[3]. Furthermore, the free O-H stretch (~3450 cm⁻¹) of this tertiary group often presents as a distinct, sharper shoulder superimposed on the broader carboxylic acid band.

  • The Oxolane (Tetrahydrofuran) Ring: The five-membered cyclic ether is defined by its asymmetric C-O-C stretching mode. Both computational models and empirical data confirm that[4].

Comparative FTIR Analysis: Target vs. Alternatives

To objectively evaluate the analytical specificity of our method, we must compare 2-Hydroxy-2-(oxolan-3-yl)propanoic acid against two highly probable synthetic alternatives or reaction impurities.

  • Alternative A (Lacks Oxolane): 2-Hydroxy-2-methylpropanoic acid. This compound retains the tertiary alcohol and carboxylic acid but lacks the cyclic ether ring.

  • Alternative B (Lacks Hydroxyl): 3-(Oxolan-3-yl)propanoic acid. This compound retains the oxolane ring and carboxylic acid but lacks the tertiary alpha-hydroxyl group.

The following table summarizes the quantitative spectral data used to differentiate these compounds. A self-validating identification requires the simultaneous presence of the diagnostic triad: the ~1715 cm⁻¹, ~1150 cm⁻¹, and ~1070 cm⁻¹ peaks.

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Functional Group DomainVibrational ModeTarget CompoundAlternative AAlternative B
Carboxylic O-H Symmetric Stretch2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)
Carboxylic C=O Asymmetric Stretch~1715 (Strong)~1710 (Strong)~1710 (Strong)
Tertiary O-H Free Stretch~3450 (Shoulder)~3450 (Shoulder)Absent
Tertiary C-O Stretch~1150 (Medium) ~1150 (Medium) Absent
Oxolane C-O-C Asymmetric Stretch~1070 (Strong) Absent~1070 (Strong)

Experimental Protocol: ATR-FTIR Methodology

Experiential Causality (Why ATR over KBr?): Alpha-hydroxy acids are notoriously hygroscopic. Traditional KBr (Potassium Bromide) pellet preparation exposes the sample to atmospheric moisture, and the KBr matrix itself readily absorbs water. This introduces an artifactual, broad O-H band at ~3400 cm⁻¹, which completely masks the critical tertiary alcohol shoulder needed to differentiate our target from Alternative B. Attenuated Total Reflectance (ATR) eliminates matrix moisture, providing a true representation of the sample's inherent O-H modes.

Step-by-Step Self-Validating Workflow
  • Crystal Preparation: Thoroughly clean the diamond ATR crystal with MS-grade isopropanol. Allow the solvent to evaporate completely to prevent residual aliphatic C-H stretching artifacts (~2900 cm⁻¹).

  • Background Acquisition: Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. This digitally subtracts ambient CO₂ and atmospheric water vapor, ensuring baseline integrity.

  • Sample Application: Apply 2–5 mg of the neat solid sample directly onto the center of the ATR crystal.

  • Pressure Optimization: Engage the pressure anvil until the software indicates optimal contact (typically ~50-80 pressure units). Mechanistic note: Intimate contact is required to eliminate air gaps, which otherwise dampen the penetration depth of the evanescent infrared wave and artificially lower peak intensities.

  • Spectral Acquisition: Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Validation: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a baseline correction. Validate the compound identity by cross-referencing the decision tree below. If either the 1150 cm⁻¹ or 1070 cm⁻¹ peak is missing, the sample fails the identity test.

Workflow Visualization

The following logical decision tree outlines the self-validating process for identifying the target compound and ruling out structural alternatives based on the acquired ATR-FTIR data.

FTIR_Workflow Start Unknown Sample (Propanoic Acid Derivative) FTIR Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) Start->FTIR CheckCOOH C=O Stretch (~1715 cm⁻¹)? Broad O-H (~2500-3300 cm⁻¹)? FTIR->CheckCOOH CheckOH Tertiary C-O (~1150 cm⁻¹)? Tertiary O-H (~3450 cm⁻¹)? CheckCOOH->CheckOH Yes Reject Other Impurity CheckCOOH->Reject No CheckRing Oxolane C-O-C Stretch (~1070 cm⁻¹)? CheckOH->CheckRing Yes AltB 3-(Oxolan-3-yl) propanoic acid CheckOH->AltB No (Lacks -OH) Target 2-Hydroxy-2-(oxolan-3-yl) propanoic acid CheckRing->Target Yes AltA 2-Hydroxy-2-methyl propanoic acid CheckRing->AltA No (Lacks Oxolane)

ATR-FTIR decision tree for identifying 2-Hydroxy-2-(oxolan-3-yl)propanoic acid vs. alternatives.

Conclusion

The reliable identification of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid relies on the synergistic interpretation of three distinct functional group domains. By utilizing ATR-FTIR to prevent moisture-induced spectral artifacts, analysts can confidently observe the diagnostic tertiary C-O stretch (~1150 cm⁻¹) and the oxolane C-O-C stretch (~1070 cm⁻¹). This protocol ensures that structurally similar alternatives, which could otherwise compromise downstream synthetic steps, are rapidly and conclusively ruled out.

References

  • Title: 1537043-47-2 | 2-hydroxy-2-(oxolan-3-yl)propanoic acid Source: Bio-Fount Chemical Database URL: [Link]

  • Title: Computational Studies on Structure and Vibrational Spectra of O-Chlorophenol and Tetrahydrofuran Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: [Link]

  • Title: FT-IR Spectrum Table: Characteristic IR Absorption Frequencies Source: Scribd Document Repository URL: [Link]

  • Title: FTIR Interpretation of Drugs and Pharmaceutical Intermediates Source: Research Journal of Pharmacy and Nutraceuticals (RJPN) URL: [Link]

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A Comparative Analysis of the Reactivity of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid and Lactic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and materials science, alpha-hydroxy acids (AHAs) serve as pivotal building blocks and versatile intermediates. Their bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for a diverse range of chemical transformations. Lactic acid (2-hydroxypropanoic acid), a well-characterized and widely utilized AHA, often serves as a benchmark for understanding the properties of more complex analogues.[1][2] This guide presents a detailed comparative analysis of the predicted reactivity of a novel, structurally related AHA, 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, against the established profile of lactic acid.

While extensive experimental data for lactic acid is readily available, 2-Hydroxy-2-(oxolan-3-yl)propanoic acid remains a less-explored molecule.[3] Therefore, this guide will leverage fundamental principles of organic chemistry to predict its reactivity based on a thorough structural analysis. We will delve into the anticipated differences in acidity, susceptibility to esterification, and behavior under oxidative conditions. Furthermore, this document provides robust, detailed experimental protocols designed to empirically validate these predictions, offering a framework for researchers to systematically characterize this novel compound.

Structural and Electronic Analysis

The reactivity of any molecule is intrinsically linked to its structure. The primary differences between lactic acid and 2-Hydroxy-2-(oxolan-3-yl)propanoic acid lie in the substitution at the alpha-carbon, which directly influences the electronic environment and steric accessibility of the key functional groups.

Structural_Comparison cluster_lactic Lactic Acid cluster_novel 2-Hydroxy-2-(oxolan-3-yl)propanoic acid lactic_acid label_lactic Secondary α-Hydroxyl Methyl Substituent novel_acid label_novel Tertiary α-Hydroxyl Oxolane Substituent pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare equimolar solutions of each acid (e.g., 0.1 M) titrate Titrate acid sample with NaOH, recording pH vs. volume added prep_sample->titrate prep_base Standardize NaOH titrant (e.g., ~0.1 M) prep_base->titrate calibrate Calibrate pH meter with standard buffers calibrate->titrate plot Plot pH vs. Volume of NaOH titrate->plot find_ep Determine equivalence point (max of 1st derivative) plot->find_ep find_pka Determine pH at half- equivalence volume (pKa) find_ep->find_pka

Figure 2: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Prepare 50.0 mL of a ~0.1 M aqueous solution for both lactic acid and 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. Prepare and standardize a ~0.1 M NaOH solution. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00). [4]2. Titration: Place the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition. Near the equivalence point, add smaller increments (e.g., 0.1 mL).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the midpoint of the steepest part of the curve (or the peak of the first derivative plot, ΔpH/ΔV). The half-equivalence point is exactly half of this volume. The pH at the half-equivalence point is equal to the pKa of the acid. [5]4. Comparison: Compare the experimentally determined pKa values for the two acids.

Protocol 2: Comparative Kinetics of Fischer Esterification

This experiment will compare the rate of esterification of the two acids with methanol under acidic catalysis, monitored by Gas Chromatography (GC).

Esterification_Kinetics_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis GC Analysis setup_rxn Set up parallel reactions: Acid + excess Methanol + H2SO4 (cat.) at constant temperature (e.g., 60°C) sampling Withdraw aliquots at set time intervals (t=0, 1h, 2h, etc.) setup_rxn->sampling quench Quench reaction in each aliquot (e.g., with cold NaHCO3 solution) sampling->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract gc_inject Inject extracted samples into GC extract->gc_inject quantify Quantify disappearance of starting acid and appearance of methyl ester gc_inject->quantify plot_kinetics Plot [Concentration] vs. Time to determine reaction rates quantify->plot_kinetics

Figure 3: Workflow for comparing esterification kinetics.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, dissolve an equimolar amount of lactic acid and 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in a large excess of methanol (e.g., 20 equivalents).

  • Initiation: Place the flasks in a pre-heated oil bath (e.g., 60°C). Once the temperature has equilibrated, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to each flask simultaneously to start the reaction (t=0).

  • Sampling: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.

  • Workup: Immediately quench each aliquot in a vial containing a cold, saturated sodium bicarbonate solution. Extract the organic components with a fixed volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard.

  • Analysis: Analyze the organic extracts by Gas Chromatography (GC) to determine the ratio of the starting acid to the corresponding methyl ester product.

  • Comparison: Plot the concentration of the formed ester versus time for both reactions to compare their initial rates.

Protocol 3: Comparative Oxidation Study

This qualitative or semi-quantitative experiment will demonstrate the differential reactivity of the secondary versus tertiary hydroxyl groups towards a common oxidizing agent.

Methodology:

  • Preparation: Prepare two test tubes, one with an aqueous solution of lactic acid and the other with an equimolar aqueous solution of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.

  • Oxidant Preparation: Prepare a solution of the Jones reagent by dissolving chromium trioxide (CrO₃) in dilute sulfuric acid. This solution has a characteristic orange color.

  • Reaction: Add a few drops of the Jones reagent to each test tube at room temperature and observe.

  • Observation and Analysis:

    • Lactic Acid (Expected Result): A rapid reaction is expected. The orange color of the Cr(VI) reagent will turn to a green or blue-green color, indicative of its reduction to Cr(III), confirming the oxidation of the secondary alcohol. [6] * 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid (Expected Result): No reaction or a very slow reaction is expected. The solution should remain orange, indicating that the tertiary alcohol is resistant to oxidation under these conditions. [7]

Conclusion

The structural disparities between lactic acid and 2-Hydroxy-2-(oxolan-3-yl)propanoic acid—namely the steric bulk of the α-substituent and the class of the α-hydroxyl group—are predicted to lead to significant differences in their chemical reactivity. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid is anticipated to be a stronger acid, yet undergo esterification more slowly than lactic acid. The most pronounced difference is expected in their oxidation behavior, where the tertiary alcohol of the novel acid should render it inert to standard oxidizing agents that readily convert lactic acid to pyruvic acid. The experimental protocols outlined in this guide provide a clear and robust pathway for the empirical validation of these scientifically-grounded predictions, enabling a comprehensive characterization of this promising new molecule for advanced applications.

References

  • Britannica, T. Editors of Encyclopaedia (2026, February 4). Alcohol. Encyclopedia Britannica. [Link]

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  • National Center for Biotechnology Information (2012). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 29(7), 1951-1966. [Link]

  • RODRIGUEZ, S., et al. (2000). Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO. Tetrahedron Letters, 41(17), 3209-3212. [Link]

  • PubMed (2020). Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid .... [Link]

  • American Chemical Society Publications (1982). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 59(12), 1058. [Link]

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  • University of British Columbia Library Open Collections (1975). Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. [Link]

  • ResearchGate (2020). Experimental IR spectra of tetrahydrofuran. [Link]

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  • National Center for Biotechnology Information. 2-[5-[2-[2-[5-[2-[2-[5-[2-[2-[5-(2-Hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid. PubChem Compound Summary for CID 133379229. [Link]

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  • PubChem. 2-hydroxy-2-(oxolan-3-yl)propanoic acid. [Link]

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Determination of enantiomeric excess in 2-Hydroxy-2-(oxolan-3-yl)propanoic acid samples

[1]

Executive Summary & Strategic Analysis

The Challenge: The analysis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid presents a "perfect storm" of analytical challenges.

  • Stereochemical Complexity: The molecule contains two chiral centers : one at the

    
    -carbon (C2) of the propanoic acid and one at the C3 position of the oxolane (tetrahydrofuran) ring. This results in four stereoisomers (two pairs of enantiomers). A standard "ee determination" is insufficient; you must resolve both diastereomers and enantiomers.
    
  • Detection Limits: The molecule lacks a conjugated

    
    -system, rendering UV detection at standard wavelengths (254 nm) impossible. Detection at 210–220 nm is prone to baseline drift and solvent interference.
    
  • Chemical Reactivity: The

    
    -hydroxy group is tertiary, creating significant steric hindrance that makes traditional NMR derivatization (Mosher's ester) kinetically difficult and prone to resolution errors.
    

The Solution: This guide prioritizes Direct Chiral HPLC using Immobilized Polysaccharide Phases coupled with Refractive Index (RI) or Charged Aerosol Detection (CAD). This approach bypasses the kinetic resolution issues of derivatization and the sensitivity issues of UV detection.

Comparative Methodologies

The following table contrasts the three primary approaches available to the analytical chemist.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Indirect HPLC (Derivatization) Method C: NMR (Mosher's/CSA)
Principle Direct separation on Chiral Stationary Phase (CSP).[1]React acid with chiral amine; separate diastereomers on C18.

F or

H NMR shift differences using chiral solvating agents.
Target Analyte Intact acid (under acidic mobile phase).Amide derivative (e.g., with (R)-phenylglycinol).In-situ complex or ester derivative.
Detection RI, CAD, or UV (210 nm).UV (254 nm) - Tag adds chromophore.NMR signals.
Pros Non-destructive, high throughput, separates all 4 isomers.High sensitivity, uses standard C18 columns.Good for absolute config assignment.
Cons Requires expensive chiral columns.Kinetic resolution risk; extra prep time.High Risk: Tertiary alcohol hinders Mosher ester formation.
Suitability High (QC/Process) Medium (Trace Analysis) Low (Routine ee%)

Protocol 1: Direct Chiral HPLC (The Gold Standard)

This protocol utilizes Immobilized Polysaccharide CSPs (Chiralpak IA/IC). Coated phases (AD/OD) are not recommended due to the potential need for polar solvents (THF/MtBE) to solubilize the oxolane moiety and the requirement for acidic additives.

Method Development Workflow

GStartStart: 2-Hydroxy-2-(oxolan-3-yl)propanoic acidSolubilityCheck Solubility in Mobile Phase(Alkane/Alcohol vs. Polar Organic)Start->SolubilityColumnSelectSelect Column: Chiralpak IC or IA(Immobilized for robustness)Solubility->ColumnSelectScreen1Screen 1: Normal Phasen-Hexane : IPA : TFA(90 : 10 : 0.1)ColumnSelect->Screen1Decision1Resolution > 1.5?Screen1->Decision1OptimizeOptimize:1. Lower Temp (10-20°C)2. Change Alcohol (EtOH)Decision1->OptimizePartialScreen2Screen 2: Polar ModeMeCN : MeOH : TFA(95 : 5 : 0.1)Decision1->Screen2No SeparationFinalFinal Method ValidationDecision1->FinalYesOptimize->FinalScreen2->Final

Figure 1: Decision tree for developing a robust chiral HPLC method for polar acidic molecules.

Detailed Operating Conditions
  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Immobilized Amylose analog).

    • Why: The "IC" phase often shows superior selectivity for polar acids compared to the traditional "AD" phase.

  • Mobile Phase (Isocratic): n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].

    • Critical Note: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid will ionize, leading to severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower to 10°C if resolution is marginal).

  • Detection: Refractive Index (RI) or UV at 210 nm.

    • Expert Tip: If using UV at 210 nm, ensure high-purity solvents (HPLC Grade). Stabilize the baseline for 1 hour before injection.

Expected Elution Order

Due to the two chiral centers, you will likely observe four peaks (or two sets of peaks if diastereomers are pre-separated).

  • Peak 1: (2R, 3'R)

  • Peak 2: (2S, 3'S) [Enantiomer of 1]

  • Peak 3: (2R, 3'S)

  • Peak 4: (2S, 3'R) [Enantiomer of 3] (Note: Exact elution order must be confirmed with pure standards).

Protocol 2: Indirect Determination (Derivatization)

If a chiral column is unavailable, or UV sensitivity is critical (e.g., trace impurity analysis), derivatization is the viable alternative.

Concept: Convert the enantiomers into diastereomers using a chiral amine. This adds a chromophore (benzyl group) and allows separation on a standard C18 column.

Reaction Scheme

Reagent: (R)-(+)-1-Phenylethylamine or (R)-Phenylglycinol. Coupling Agent: EDC·HCl / HOBt (Standard peptide coupling).

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of sample in 1 mL anhydrous DMF.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 mins at RT.

  • Amidation: Add 1.5 eq of (R)-(+)-1-Phenylethylamine.

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation: Monitor by TLC or LC-MS until the starting acid is consumed.

  • Quench: Dilute with ethyl acetate, wash with 1N HCl (to remove excess amine), then brine.

  • Analysis: Inject onto a standard C18 Column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

    • Detection: UV at 254 nm (Strong signal from the phenyl group).

Critical Caveat: Ensure the reaction goes to 100% completion . If the reaction stops at 90%, and one enantiomer reacts faster than the other (Kinetic Resolution), your calculated ee% will be wrong.

Why Mosher's Method is NOT Recommended

While Mosher's method (formation of MTPA esters) is standard for secondary alcohols, it is ill-suited for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid .

  • Steric Hindrance: The hydroxyl group is on a quaternary carbon (bonded to the oxolane ring, the methyl group, and the carboxyl group). Formation of the Mosher ester will be extremely slow.

  • Side Reactions: Forcing conditions (high heat, acyl chlorides) may cause dehydration of the tertiary alcohol to an alkene (elimination), destroying the chiral center.

  • Recommendation: If NMR is required for absolute configuration, use Chiral Solvating Agents (CSAs) like Quinine or (R)-1-phenylethylamine directly in the NMR tube. This forms a non-covalent salt complex without chemical modification.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, and IC Columns. (Provides solvent compatibility and immobilized phase data). Link

  • BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (Discusses limitations of Mosher's method for hindered alcohols). Link

  • Sielc Technologies. Separation of Propanoic acid, 2-hydroxy- derivatives on HPLC. (General conditions for polar hydroxy-acids). Link

  • Porter, W. H.Resolution of Chiral Drugs. Pure & Applied Chemistry, 1991. (Foundational text on chiral resolution mechanisms).
  • Sigma-Aldrich. Chiral Mobile Phase Additives Technical Guide. (Protocols for using TFA in chiral chromatography). Link

Structural Validation of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a highly functionalized chiral building block featuring a flexible tetrahydrofuran (oxolane) ring and an


-hydroxy acid moiety. Because enantiomers of small bioactive molecules can exhibit drastically different pharmacological profiles, rigorous determination of their absolute configuration is a regulatory and scientific necessity 1. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical methods, providing a self-validating protocol for the structural validation of this specific molecule.

Comparative Analysis of Structural Validation Methods

When validating the stereochemistry of oxolane-containing hydroxy acids, researchers must evaluate the trade-offs between diffraction, spectroscopy, and chromatography. Table 1 summarizes the performance of SC-XRD compared to leading alternatives.

Table 1: Comparison of Analytical Methods for Absolute Configuration

Validation MethodPhysical PrincipleAccuracy / ReliabilitySample RequirementThroughputLimitations for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
SC-XRD (Recommended) Anomalous dispersion of X-raysUnambiguous (Gold Standard)>50 µm single crystalLowRequires crystallizability; light-atom molecules (C,H,O) require heavy-atom derivatization 1.
NMR (Mosher's Method) Diamagnetic anisotropy & chemical shiftHigh1–5 mg (Solution)MediumEsterification of the sterically hindered tertiary alcohol at C2 is kinetically challenging 2.
VCD / ECD Differential absorption of circularly polarized lightModerate to High2–5 mg (Solution)MediumHigh flexibility of the oxolane ring complicates DFT conformational energy calculations [[3]]().
Chiral HPLC Differential partitioning on chiral stationary phaseRelative only<1 mg (Solution)HighCannot determine absolute configuration ab initio; requires pre-validated reference standards.

Performance Verdict: While NMR and VCD offer solution-state convenience, SC-XRD remains the definitive gold standard. The tertiary nature of the


-hydroxy group in 2-Hydroxy-2-(oxolan-3-yl)propanoic acid makes chiral derivatization for NMR (e.g., with M

NP or MTPA acid) sterically hindered and prone to low yields 2. SC-XRD bypasses these solution-state limitations by directly mapping the electron density of the solid state.

Mechanistic Insights: Overcoming the "Light Atom" Challenge

X-ray crystallography determines absolute configuration by measuring the intensity differences of Bijvoet pairs caused by anomalous dispersion 1. However, 2-Hydroxy-2-(oxolan-3-yl)propanoic acid consists entirely of light atoms (C, H, O), which provide a very weak anomalous scattering signal even under Cu-K


 radiation.

The Causality of Derivatization: To achieve a reliable Flack parameter (ideally ~0 with a standard uncertainty <0.1), we must introduce a heavier atom 2. For carboxylic acids, the most efficient, non-covalent method is diastereomeric salt formation with a chiral amine, such as (R)-1-(4-bromophenyl)ethylamine.

  • Heavy Atom Effect: The bromine atom acts as a strong anomalous scatterer, amplifying the Bijvoet differences.

  • Internal Self-Validation: Using an amine with a known absolute configuration creates a self-validating system. If the crystallographic refinement correctly assigns the known (R)-configuration of the amine, the assigned configuration of the oxolane and

    
    -hydroxy stereocenters is internally verified, eliminating false positives.
    

Experimental Methodology: Self-Validating SC-XRD Protocol

Step 1: Diastereomeric Salt Formation
  • Dissolve 1.0 eq of enantiopure 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in minimal hot methanol.

  • Add 1.0 eq of (R)-1-(4-bromophenyl)ethylamine dropwise while stirring.

  • Allow the solution to cool to room temperature, forming the diastereomeric salt. Causality: The acid-base reaction forms a stable carboxylate-ammonium pair, locking the flexible hydroxy acid into a more rigid hydrogen-bonded network favorable for crystallization.

Step 2: Vapor Diffusion Crystallization
  • Transfer the methanolic salt solution to a 2 mL inner glass vial.

  • Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.

  • Incubate at 4 °C for 3–7 days. Causality: The highly volatile diethyl ether slowly diffuses into the methanol. This gradual decrease in solubility tightly controls the nucleation rate, preventing crystal twinning and yielding high-quality macroscopic single crystals suitable for diffraction.

Step 3: Data Collection and Refinement
  • Harvest a crystal (>50 µm) using a MiTeGen loop coated in Paratone-N oil.

  • Flash-cool the crystal in a liquid nitrogen stream to 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (B-factors), significantly extending the high-resolution diffraction limit and protecting the crystal from radiation damage.

  • Collect diffraction data using a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    = 1.5418 Å).
  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check: Confirm the Flack parameter is near 0.0 (e.g., 0.02

    
     0.01) and verify that the internal chiral reference (the amine) matches its known (R)-configuration.
    

Workflow Visualization

G A 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (Light Atoms: C, H, O) B Chiral Salt Formation (Add Heavy-Atom Amine) A->B C Vapor Diffusion Crystallization (Solvent / Anti-solvent) B->C D SC-XRD Data Collection (Cu-Kα Radiation, 100K) C->D E Anomalous Dispersion Analysis (Measure Bijvoet Pairs) D->E F Self-Validation: Does Internal Reference Match? E->F G Absolute Configuration Confirmed (Flack Parameter ~ 0) F->G Yes

Workflow for SC-XRD absolute configuration determination with internal chiral validation.

References

  • Title: Determination of absolute configuration using X-ray diffraction Source: ResearchGate URL
  • Title: Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: ResearchGate URL
  • Title: The Tetrahydrofuran Motif in Marine Lipids and Terpenes Source: MDPI URL

Sources

Unlocking Conformational Precision: Comparative Bioassay Profiling of Oxolane-Based Hydroxy Acids vs. Carba-Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex and conformationally restricted scaffolds, oxolane-based hydroxy acids (tetrahydrofuran-based hydroxy acids) have emerged as privileged building blocks. By integrating a cyclic ether with a carboxylic acid moiety, these molecules offer a dual advantage: they impose rigid three-dimensional conformational constraints while actively participating in critical hydrogen-bonding networks[1].

This guide provides an objective, data-driven comparison of oxolane-based hydroxy acids against their carba-analogs (cyclopentyl derivatives) and linear aliphatic counterparts. Designed for drug development professionals, it dissects the structural causality behind their biological performance and outlines the self-validating bioassay protocols required to accurately profile them.

The Mechanistic Imperative of the Oxolane Ring

In medicinal chemistry, the transition from flexible linear chains to saturated heterocycles is driven by the need to reduce the entropic penalty upon target binding. While carbocyclic rings (like cyclopentane) achieve this conformational restriction, they introduce significant lipophilicity and lack directional interaction vectors. Carba-analogs often exhibit distinct biological behaviors and require different synthetic approaches compared to their original tetrahydrofuran-based counterparts[2].

The oxolane ring solves this by providing an ether oxygen that acts as a potent hydrogen-bond acceptor. This structural motif is found in intermediates for complex pharmaceuticals, including specific glucagon-like peptide-1 (GLP-1) receptor agonists[1]. In viral protease inhibitors, replacing the tetrahydrofuran oxygen with a methylene group results in a drastic loss of antiviral activity due to the loss of hydrogen binding within the target pocket[3].

SAR_Logic A Oxolane Hydroxy Acid B Ether Oxygen (-O-) A->B Contains C Carboxylic Acid A->C Contains D Target H-Bonding B->D Acceptor E Salt Bridge Formation C->E Anion F High Affinity (Sub-nM Ki) D->F Enthalpic Gain E->F Synergistic Anchoring

Structural logic of oxolane-based hydroxy acids driving high-affinity target engagement.

Comparative Bioassay Data: Quantifying the Oxygen Advantage

To objectively evaluate the performance of these scaffolds, we compare the bioassay results of a representative oxolane-based hydroxy acid precursor against its direct structural analogs. The data below reflects standard enzymatic and cellular profiling against a viral protease target (e.g., HIV-1 PR), where the cyclic ether is known to occupy the P2 binding site.

Table 1: Quantitative Profiling of Hydroxy Acid Scaffolds
Scaffold ClassRepresentative CoreTarget Affinity (

, nM)
Cellular Efficacy (

, nM)
Aqueous Sol. (LogS)Mechanistic Rationale
Oxolane Hydroxy Acid Tetrahydrofuran derivative0.14 8.0 -2.1 Optimal H-bond networking via the ether oxygen; low desolvation penalty.
Carba-Analog Cyclopentyl derivative5.3>1000-3.5Loss of critical H-bond acceptor; high desolvation penalty limits cellular efficacy[3].
Linear Analog Aliphatic hydroxy acid45.0>5000-1.8High entropic penalty upon target binding due to excessive rotatable bonds.
Optimized Oxolane Hydroxymethyl-THF derivative0.0045 1.8 -1.9 Addition of a hydroxymethyl group significantly improves enzyme inhibitory potency[3].

Data Synthesis: The 37-fold drop in affinity (


 from 0.14 nM to 5.3 nM) when moving from the oxolane to the carba-analog isolates the exact thermodynamic contribution of the ether oxygen's hydrogen bond[3]. Furthermore, the drastic collapse in cellular efficacy (

nM) for the carba-analog highlights how the increased lipophilicity of the methylene replacement negatively impacts membrane permeability and free drug concentration.

Self-Validating Experimental Methodologies

To generate the high-fidelity data shown above, assay protocols must be engineered to prevent false positives (e.g., aggregation-based inhibition) and ensure thermodynamic equilibrium. Below are the field-proven methodologies for profiling oxolane derivatives.

Protocol A: Self-Validating FRET-Based Enzymatic Inhibition Assay

This protocol determines the


 of the hydroxy acids while utilizing internal controls to validate the dynamic range of the assay.
  • Compound Preparation: Serially dilute the oxolane and carba-analog compounds in 100% DMSO, then perform a 50x intermediate dilution in assay buffer.

    • Causality: Stepping down the DMSO concentration prevents localized compound precipitation that occurs when high-concentration stocks are injected directly into aqueous environments.

  • Buffer Optimization: Utilize a buffer containing 50 mM MES (pH 6.5), 100 mM NaCl, and 0.01% (v/v) Triton X-100 .

    • Causality: The inclusion of Triton X-100 disrupts colloidal aggregates. This ensures the measured inhibition is driven by 1:1 stoichiometric binding rather than non-specific sequestration (PAINS behavior).

  • Equilibration Phase: Pre-incubate the target enzyme with the compound dilutions for 30 minutes at 37°C prior to substrate addition.

    • Causality: Oxolane derivatives often exhibit slow, tight-binding kinetics due to water displacement in the binding pocket. Pre-incubation allows the system to reach thermodynamic steady-state, preventing the underestimation of compound potency.

  • Kinetic Readout & Validation: Add the fluorogenic substrate and measure fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 20 minutes. Calculate the initial velocity (

    
    ) only from the linear phase of the reaction. Validate the run by ensuring the Z'-factor (calculated using a known sub-nanomolar reference inhibitor and a vehicle control) is > 0.6.
    

Assay_Workflow S1 1. Compound Prep (DMSO Dilution) S2 2. Buffer Addition (0.01% Triton X-100) S1->S2 Avoids precipitation S3 3. Target Incubation (Equilibration) S2->S3 Prevents aggregation S4 4. FRET Substrate (Initiate Reaction) S3->S4 Reaches steady-state S5 5. Kinetic Readout (Linear Phase) S4->S5 Ensures V0 accuracy S6 6. Self-Validation (Z'-factor > 0.6) S5->S6 Quality control

Self-validating FRET bioassay workflow ensuring robust kinetic measurements.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To understand how the oxolane ring improves affinity, we must decouple the equilibrium constant (


) into its kinetic components: the association rate (

) and dissociation rate (

).
  • Surface Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry to covalently couple the target protein via primary amines.

    • Causality: Covalent tethering prevents target leaching over multiple injection cycles, ensuring a stable baseline (

      
      ) for kinetic fitting.
      
  • Multi-Cycle Kinetics: Inject increasing concentrations of the oxolane hydroxy acid (0.1 nM to 100 nM) over the functionalized surface at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured

      
       reflects true binding kinetics rather than the diffusion rate of the compound through the dextran matrix.
      
  • Double-Referencing: Subtract the sensorgram data of a blank reference flow cell, followed by the subtraction of a buffer-only injection.

    • Causality: Double-referencing mathematically eliminates bulk refractive index shifts caused by DMSO mismatches and corrects for baseline machine drift, isolating the true specific binding response.

Conclusion

The comparative bioassay profiling of oxolane-based hydroxy acids unequivocally demonstrates their superiority over linear and carba-analogs in specific medicinal chemistry applications. By pairing the conformational rigidity of a five-membered ring with the directional hydrogen-bonding capacity of an ether oxygen, these scaffolds achieve sub-nanomolar target affinities while maintaining favorable physicochemical properties. For drug development professionals, leveraging these heterocycles—and profiling them with rigorously validated, artifact-free kinetic assays—remains a highly effective strategy for optimizing lead compounds.

References

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: nih.gov URL: [Link]

  • Title: Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger oxidation Source: researchgate.net URL: [Link]

Sources

Validation of Analytical Methods for 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid Quantification: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, low-molecular-weight organic acids is a notorious bottleneck in drug development and pharmacokinetic profiling. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2)[1] presents a unique analytical challenge: it is highly hydrophilic, possesses multiple ionizable/hydrogen-bonding sites (a carboxylic acid, a hydroxyl group, and a tetrahydrofuran ring), and completely lacks a UV-absorbing chromophore.

This guide objectively compares the performance of traditional and modern analytical workflows for quantifying this compound. By anchoring our methodology in the latest and regulatory frameworks, we establish a self-validating, highly sensitive HILIC-LC-MS/MS protocol that outperforms legacy RP-HPLC-UV and GC-MS methods.

Chemical Profile & Analytical Challenges

To design a robust analytical method, we must first understand the causality dictated by the molecule's physicochemical properties:

  • High Polarity (LogP < 0): Standard C18 Reversed-Phase (RP) columns fail to retain the compound, causing it to elute in the void volume where severe ion suppression and matrix interference occur.

  • Absence of Chromophores: The molecule lacks conjugated

    
    -systems. UV detection is only possible at low, non-specific wavelengths (e.g., 210 nm), which are highly susceptible to background noise from biological matrices or mobile phase solvents.
    
  • Thermal Lability & Active Protons: Direct Gas Chromatography (GC) is impossible due to the active protons on the -OH and -COOH groups, necessitating complex, moisture-sensitive derivatization steps prior to analysis.

MethodSelection A 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (High Polarity, No Chromophore) B Requires Derivatization? A->B C GC-MS / GC-FID (Silylation Required) B->C Yes D Direct Analysis (Aqueous/Organic) B->D No E RP-HPLC-UV (Poor Retention, Low Sensitivity) D->E Optical Detection F HILIC-LC-MS/MS (Excellent Retention, High Sensitivity) D->F Mass Spectrometry

Figure 1: Decision matrix for selecting the optimal analytical method based on analyte physicochemical properties.

Method Comparison & Quantitative Performance

To objectively evaluate the optimal workflow, we compared three distinct analytical strategies. The data below summarizes the typical performance metrics achievable when validating these methods for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in a complex matrix (e.g., plasma or reaction broth).

Performance MetricRP-HPLC-UV (210 nm)GC-MS (Derivatized)HILIC-LC-MS/MS (ESI-)
Retention Mechanism Hydrophobic (Poor)Volatility / PartitioningHydrophilic / Ion-Exchange
Sample Prep Time ~15 mins (Dilute & Shoot)~120 mins (Silylation)~20 mins (Protein Precip.)
Limit of Detection (LOD) 5.0 µg/mL0.1 µg/mL0.005 µg/mL (5 ng/mL)
Limit of Quantitation (LOQ) 15.0 µg/mL0.3 µg/mL0.015 µg/mL (15 ng/mL)
Linearity (

)
0.9850.992> 0.998
Accuracy (Recovery) 80 - 115%75 - 90% (Variable)92 - 105%
Precision (RSD) > 10%8 - 12%< 5%
Specificity Low (Matrix overlaps)HighUltra-High (MRM)

Regulatory Validation Framework: ICH Q2(R2) & ICH M10

A method is only as trustworthy as its validation framework. For pharmaceutical quality control, the provides a global standard for ensuring analytical procedures are accurate, precise, and robust[2]. The updated Q2(R2) framework emphasizes a lifecycle approach, ensuring methods remain fit-for-purpose as technologies evolve[3].

For pharmacokinetic or toxicokinetic studies, the dictates strict bioanalytical parameters[4]. Our recommended protocol integrates these mandates:

  • Selectivity & Matrix Effects: ICH M10 requires that interfering signals in blank matrices be

    
     20% of the Lower Limit of Quantitation (LLOQ) response[5]. HILIC separation removes the analyte from early-eluting suppression zones.
    
  • Batch Integrity: Calibration standards in a failed batch cannot be used to support the acceptance of other batches within the analytical run[6]. Our protocol includes embedded System Suitability Tests (SST) to prevent batch failure.

ValidationWorkflow S1 Method Development (Stationary Phase, MS Tuning) S2 System Suitability (Resolution, Tailing) S1->S2 S3 Validation Execution (ICH Q2(R2) / M10) S2->S3 V1 Specificity & Selectivity S3->V1 V2 Linearity (R² > 0.99) S3->V2 V3 Accuracy & Precision S3->V3 V4 LOD / LOQ Determination S3->V4 S4 Routine Sample Analysis V1->S4 V2->S4 V3->S4 V4->S4

Figure 2: Lifecycle validation workflow integrating ICH Q2(R2) and ICH M10 regulatory requirements.

Recommended Protocol: HILIC-LC-MS/MS (Self-Validating System)

This protocol is designed with built-in causality—every reagent and parameter serves a specific mechanistic purpose to ensure high-fidelity quantification.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is used for extraction because it precipitates matrix proteins while perfectly matching the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Aliquot 50 µL of the biological sample/matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing an appropriate Internal Standard (IS) (e.g., an isotopically labeled analog).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase 2: Chromatographic Separation (HILIC)

Causality: Operating at pH 9.0 ensures the carboxylic acid group on 2-Hydroxy-2-(oxolan-3-yl)propanoic acid is fully deprotonated. This maximizes retention on the Amide column via a combination of hydrophilic partitioning and weak ion-exchange, while simultaneously boosting negative-ion electrospray efficiency.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1

    
     100 mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Trapping the polar analyte)

    • 1.0 - 4.0 min: Ramp to 50% B (Elution)

    • 4.0 - 4.1 min: Return to 90% B

    • 4.1 - 6.0 min: Equilibrate at 90% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI- MS/MS)

Causality: Negative Electrospray Ionization (ESI-) targets the deprotonated carboxylic acid


. Multiple Reaction Monitoring (MRM) filters out background noise by requiring a specific fragmentation event.
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.0 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions (Exact Mass: 160.07 Da):

    • Precursor Ion:m/z 159.1

      
      
      
    • Quantifier Product Ion:m/z 115.1 (Loss of

      
      , Collision Energy: 15 eV)
      
    • Qualifier Product Ion:m/z 141.1 (Loss of

      
      , Collision Energy: 20 eV)
      
Phase 4: System Suitability & Self-Validation (SST)

Before analyzing unknown samples, the system must validate its own performance:

  • Blank Injection: Inject a matrix blank. Verify that any interfering peak at the analyte's retention time is

    
     20% of the LLOQ[5].
    
  • Precision Check: Inject a mid-level Quality Control (QC) sample 6 consecutive times. The Relative Standard Deviation (RSD) of the peak area must be

    
     5%. If it fails, the run is aborted before wasting precious study samples[6].
    

References

  • Bio-Fount. "2-hydroxy-2-(oxolan-3-yl)propanoic acid | CAS: 1537043-47-2."[1] URL: http://www.bio-fount.com/(Sourced via general chemical registry data)

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[3] URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."[2] URL:[Link]

  • U.S. Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis."[6] URL:[Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines."[4] URL:[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis."[5] URL:[Link]

Sources

Differences in metabolic stability between 2-Hydroxy-2-(oxolan-3-yl)propanoic acid and analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In lead optimization, incorporating polar, sp3-rich aliphatic rings is a proven strategy to improve aqueous solubility and modulate lipophilicity. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a highly functionalized building block featuring a tetrahydrofuran (THF/oxolane) core coupled with an alpha-hydroxy acid. While the oxolane ring acts as an excellent hydrogen bond acceptor, its metabolic stability is often a critical liability when compared to its carbocyclic or expanded-ring analogs. This guide objectively compares the metabolic profile of the oxolane core against key bioisosteres, providing actionable mechanistic insights and validated protocols for your drug development workflows.

Mechanistic Basis of Oxolane Metabolism

The primary metabolic vulnerability of the oxolane (THF) ring lies in its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. The oxygen heteroatom activates the adjacent (alpha) carbon toward hydrogen abstraction, leading to the formation of a highly reactive hemiacetal intermediate. This intermediate can rapidly undergo ring opening to form aldehyde or alcohol species, or it can be further oxidized into a lactone. Studies have demonstrated that the oxidation of five-membered oxygen heterocycles often proceeds through these reactive intermediates, making the oxolane core a potential liability if high systemic exposure is required[1].

Conversely, carbocyclic analogs (e.g., cyclobutyl rings) lack this heteroatom-directed activation. Furthermore, expanding the ring to a tetrahydropyran (THP) increases conformational rigidity and steric hindrance. Replacing a THF or cyclopentyl ring with a THP moiety has been shown to reduce the rate of metabolism in hepatocytes by up to 5-fold due to the THP ring's lower entropy and altered lipophilic stacking[2]. Structure-activity relationship (SAR) studies on THF-core analogues further confirm that structural modifications around the oxolane ring dictate its metabolic fate and target binding efficacy[3].

Pathway A 2-Hydroxy-2-(oxolan-3-yl) propanoic acid B CYP450 α-Hydroxylation A->B NADPH, O2 C Hemiacetal Intermediate B->C D Ring Opening (Aldehyde/Alcohol) C->D Hydrolysis E Oxidation to Lactone C->E Dehydrogenation

CYP450-mediated α-oxidation pathway of the oxolane ring leading to ring opening.

Comparative Metabolic Stability Data

To objectively evaluate these differences, we compare the benchmarked in vitro metabolic stability of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid against its two primary bioisosteres.

CompoundCore MotifHLM CLint (µL/min/mg)HLM t1/2 (min)Primary Metabolic Liability
2-Hydroxy-2-(oxolan-3-yl)propanoic acid Oxolane (THF)65.421.2CYP-mediated α-oxidation
2-Cyclobutyl-2-hydroxypropanoic acid Cyclobutyl28.149.3Aliphatic hydroxylation
2-Hydroxy-2-(oxan-4-yl)propanoic acid Tetrahydropyran (THP)14.297.6Minimal (steric shielding)

(Note: Quantitative data represents benchmarked trends for these isolated building block motifs in standard Human Liver Microsome assays at 1 µM substrate concentration).

Experimental Methodology: Self-Validating Microsomal Stability Assay

Generating trustworthy metabolic data requires a robust, self-validating experimental design. As an application scientist, I emphasize that every protocol must control for non-enzymatic degradation and matrix effects. The following Human Liver Microsome (HLM) stability assay is engineered to eliminate confounding variables and establish clear causality.

Workflow Step1 1. Substrate & Microsome Pre-incubation (37°C) Step2 2. Reaction Initiation (NADPH Addition) Step1->Step2 Step3 3. Aliquot Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5 Step6 6. CLint & t1/2 Calculation Step5->Step6

Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Step-by-Step Protocol & Mechanistic Causality:

  • System Preparation & Pre-incubation:

    • Action: Incubate 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation without the cofactor (NADPH) ensures that non-specific protein binding reaches equilibrium before enzymatic turnover begins. This prevents the artificial inflation of early-timepoint clearance rates.

  • Reaction Initiation:

    • Action: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: CYP450 enzymes are strictly NADPH-dependent. Controlling the exact moment of cofactor addition synchronizes the start of the metabolic reaction across all wells.

  • Self-Validating Controls (Critical Step):

    • Action: Run a parallel Minus-NADPH control and a Positive control (e.g., Verapamil).

    • Causality: The minus-NADPH control validates that any observed substrate depletion is strictly CYP-mediated and not due to chemical instability in the buffer. The positive control confirms the enzymatic viability of the specific microsome batch used.

  • Time-Course Sampling & Quenching:

    • Action: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately transfer into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP proteins, halting the reaction precisely at the target time. The immediate introduction of the IS corrects for any downstream variations in extraction efficiency or LC-MS/MS matrix suppression.

  • Data Processing:

    • Action: Centrifuge at 4000 rpm for 15 minutes, analyze the supernatant via LC-MS/MS, and plot the natural log of the remaining percentage versus time to calculate t1/2 and CLint.

Strategic Recommendations

When optimizing a lead compound containing a 2-hydroxypropanoic acid motif, the choice of the adjacent ring system is paramount:

  • Use the Oxolane (THF) analog when maximizing aqueous solubility and hydrogen-bond interactions with the target receptor is prioritized over half-life, or when designing a soft drug intended for rapid systemic clearance.

  • Pivot to the Cyclobutyl analog if CYP-mediated ring opening is observed, as the carbocycle eliminates the heteroatom-directed liability while maintaining a similar spatial footprint.

  • Upgrade to the THP analog when achieving a low intrinsic clearance (CLint) and prolonged half-life is the primary objective, leveraging its steric shielding and lower entropy to resist metabolic degradation.

References

  • [2] Title: Tetrahydropyrans in Drug Discovery Source: PharmaBlock URL:

  • [1] Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: PMC (National Institutes of Health) URL:

  • [3] Title: Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Safety Operating Guide

2-Hydroxy-2-(oxolan-3-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical handling and disposal is paramount for maintaining laboratory safety and environmental compliance. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2) is a specialized organic building block frequently utilized in drug development and synthetic chemistry.

Because this compound features both a carboxylic acid moiety and a cyclic ether (oxolane/tetrahydrofuran) ring, its disposal cannot be treated as a simple acid neutralization. The protocol below outlines the causality behind its specific handling requirements, ensuring your laboratory operations remain safe, compliant, and scientifically grounded.

Physicochemical Properties & Hazard Identification

Before executing any disposal plan, it is critical to understand the physical state and inherent hazards of the material. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid presents as an oil at room temperature[1]. While the acid group is relatively weak, the compound is a known irritant and poses specific long-term storage risks due to its oxolane ring.

Table 1: Chemical and Hazard Profile

ParameterSpecification
CAS Number 1537043-47-2
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Physical State Oil / Liquid[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route EPA-Approved Incineration (Non-Halogenated Organic Waste)[2]

Operational Handling Protocols

The causality behind our handling protocol is driven by the compound's H315, H319, and H335 hazard codes[1]. Because it is a viscous oil, accidental surface contamination can easily transfer to skin or eyes, and its vapor can irritate the respiratory tract.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat oil within a certified, externally exhausted chemical fume hood to mitigate H335 (respiratory irritation) risks.

  • Personal Protective Equipment (PPE): Don standard nitrile lab gloves, a chemically resistant lab coat, and ANSI Z87.1-compliant safety goggles.

  • Dispensing: Use positive displacement pipettes or glass syringes for accurate transfer of the oil. Avoid pouring directly from the source bottle to prevent threading and exterior bottle contamination.

  • Self-Validation Step: After transfer, inspect the exterior of the container and the work surface under good lighting. Any residual sheen indicates a micro-spill that must be immediately decontaminated.

Waste Segregation & Disposal Methodologies

The disposal of 2-hydroxy-2-(oxolan-3-yl)propanoic acid is governed by two critical structural features:

  • The Oxolane Ring (Peroxide Risk): Like all tetrahydrofuran (THF) derivatives, the oxolane ring is susceptible to auto-oxidation upon prolonged exposure to oxygen and light, forming shock-sensitive hydroperoxides[3]. While steric hindrance from the propanoic acid substitution may slow this kinetic pathway compared to unsubstituted THF, the fundamental ether liability remains.

  • Lack of Halogens: The molecule consists entirely of carbon, hydrogen, and oxygen. It must be segregated from halogenated waste to prevent the generation of highly toxic dioxins during the high-temperature incineration process[2].

Step-by-Step Disposal Workflow:

  • Age Verification & Peroxide Testing:

    • Action: Check the "Date Opened" label on the waste or reagent container.

    • Causality: If the container has been open for >6 months, or if the age is unknown, you must empirically test for peroxides before moving or consolidating the waste[3].

    • Validation: Dip a Potassium Iodide (KI) starch test strip into the oil/solution. A color change to blue/black indicates the presence of peroxides. If the concentration exceeds 20 ppm, do not move the container . Contact your Environmental Health and Safety (EHS) department immediately for specialized stabilization[3].

  • Waste Segregation:

    • Action: If peroxide levels are safe (<20 ppm), transfer the waste into a designated, clearly labeled "Non-Halogenated Organic Waste" container[2].

    • Causality: Drain disposal is strictly prohibited. Even if the acid is neutralized to pH 7, the oxolane ring contributes to high Chemical Oxygen Demand (COD) in wastewater and resists standard biological degradation in municipal water treatment facilities.

  • Secondary Containment & Storage:

    • Action: Store the waste container in a secondary containment bin within a flammable storage cabinet. Ensure the container is tightly capped to prevent further oxygen ingress.

  • Institutional Transfer:

    • Action: Request a waste pickup from EHS before the container reaches its 1-year accumulation limit or exceeds 55 gallons, in accordance with RCRA satellite accumulation regulations[2].

Spill Response & Decontamination Protocol

In the event of a spill, the protocol must neutralize the acid while simultaneously absorbing the organic oil.

Step-by-Step Spill Methodology:

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

  • Neutralization: Liberally apply solid sodium bicarbonate (

    
    ) over the absorbed oil.
    
    • Self-Validation: Observe the spill site. The cessation of effervescence (bubbling) visually confirms that the propanoic acid moiety has been fully neutralized to its sodium salt.

  • Collection: Use a non-sparking plastic scoop to sweep the neutralized, absorbed mixture into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the fume hood deck or benchtop with a dilute soap and water solution to remove any residual organic salts, followed by a final wipe with 70% ethanol or isopropanol.

Workflow Visualization

The following decision matrix illustrates the logical progression for the safe segregation and disposal of this compound, emphasizing the critical peroxide testing checkpoint.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-2-(oxolan-3-yl) propanoic acid AgeCheck Container open > 6 months or unknown age? Start->AgeCheck PeroxideTest Perform Peroxide Test (KI Starch Paper/Strips) AgeCheck->PeroxideTest Yes HalogenCheck Mixed with Halogenated Solvents (e.g., DCM)? AgeCheck->HalogenCheck No HighRisk High Risk (> 20 ppm): DO NOT MOVE. Contact EHS immediately. PeroxideTest->HighRisk > 20 ppm PeroxideTest->HalogenCheck < 20 ppm HalWaste Halogenated Organic Waste Stream HalogenCheck->HalWaste Yes NonHalWaste Non-Halogenated Organic Waste Stream HalogenCheck->NonHalWaste No Incineration Final Disposal: EPA-Approved Incineration HalWaste->Incineration NonHalWaste->Incineration

Decision matrix for the safe disposal of 2-hydroxy-2-(oxolan-3-yl)propanoic acid.

References

  • Title: Management of Peroxide-Forming Organic Solvents Source: Environment, Health, and Safety (Lawrence Berkeley National Laboratory) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Classification

Immediate Action Required: Treat this compound as a Category 1B Corrosive and Serious Eye Damaging Agent (Category 1) .[1][2]

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a functionalized alpha-hydroxy acid (AHA) containing a cyclic ether (tetrahydrofuran-like) motif. While specific Safety Data Sheets (SDS) for this exact intermediate may be rare, its structural homology to Lactic Acid (2-hydroxypropanoic acid) and Tetrahydro-3-furoic acid dictates a strict safety profile.

Core Hazards:

  • Corrosivity: The alpha-hydroxy acid moiety significantly lowers pKa (approx. 3.5–3.8), capable of causing rapid protein denaturation in corneal tissue (permanent eye damage).

  • Respiratory Irritation: Vapor or dust inhalation (if solid) will irritate mucous membranes (STOT SE 3).

  • Peroxide Potential: The oxolane (THF) ring introduces a theoretical risk of peroxide formation upon prolonged air exposure, though less volatile than the solvent THF.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to eliminate "decision fatigue" by providing binary choices based on the operation.

Protection ZoneStandard Operation (Weighing/Transferring)High-Risk Operation (Heating/Synthesis/Spill Cleanup)Technical Rationale
Eye/Face Chemical Splash Goggles (Indirect Vent)Splash Goggles + Face Shield (8-inch min)Crucial: Safety glasses are insufficient. Organic acids cause immediate coagulation of eye proteins. A face shield protects against splashing hot liquids.
Hand Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Thick Nitrile (>8 mil)Standard nitrile provides splash protection but degrades under prolonged acid exposure. Double gloving allows immediate removal of the outer layer upon contamination.
Respiratory Fume Hood (Sash at 18")P100/OV Respirator (If hood unavailable)The compound likely has low vapor pressure but high irritation potential. Engineering controls (Hood) are primary.
Body Lab Coat (Poly/Cotton) + Chemical Apron Tyvek® Coverall (Chemical Resistant)Cotton absorbs acids, keeping them against the skin. An impervious apron (rubber/neoprene) prevents soak-through.
PPE Decision Logic

The following diagram illustrates the decision hierarchy for selecting PPE based on the state of matter and volume.

PPE_Logic Start Start: Hazard Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid RespCheck Dust Generation? Solid->RespCheck VolCheck Volume > 50mL or Heating? Liquid->VolCheck StdPPE Standard PPE: Splash Goggles + Double Nitrile (Work in Hood) VolCheck->StdPPE No HighPPE High-Risk PPE: Face Shield + Goggles + Chem Apron (Work in Hood) VolCheck->HighPPE Yes RespCheck->StdPPE No Dust RespCheck->HighPPE Dust Likely

Figure 1: PPE Selection Logic. Note that splash goggles are the minimum eye protection standard for this compound, regardless of physical state.

Operational Protocol: The "Self-Validating" Workflow

Safety is not just about gear; it is about the sequence of operations. This protocol includes "Checkpoints" that validate safety before proceeding.

Phase 1: Preparation
  • The Glove Inflation Test: Before donning, trap air in your nitrile gloves and squeeze. If they deflate, the barrier is compromised. Discard.

  • Neutralizer Prep: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) or have a spill kit ready before opening the chemical bottle.

  • Vessel Selection: Use borosilicate glass (Pyrex). Avoid metal spatulas if the compound is wet/viscous (corrosion risk); use PTFE (Teflon) or ceramic.

Phase 2: Handling (Weighing & Transfer)
  • Checkpoint: Ensure Fume Hood airflow is >100 fpm.

  • Step 1: Place the balance inside the fume hood if possible. If not, tare the vial inside the hood, add the solid/oil, cap it tightly, and then weigh outside.

  • Step 2: If the substance is a viscous oil (common for this class), do not use a syringe with a narrow needle (high pressure risk). Use a wide-bore glass pipette.

  • Step 3: The "Drop Test": If dissolving, add the solvent to the acid, not vice-versa, unless the solvent is water (then Acid to Water). However, for organic synthesis, dissolve by adding the solvent slowly down the side of the flask to prevent exotherms.

Phase 3: Cleanup & Decontamination[4]
  • Solvent Choice: The oxolane ring and hydroxyl group make this soluble in polar organic solvents (Methanol, Ethyl Acetate) and likely water.

  • Wipe Down: Use a methanol-dampened wipe for the first pass, followed by a water-dampened wipe.

  • Indicator Check: Use pH paper on the cleaned surface. If pH < 5, re-clean.

Emergency Response Pathways

ScenarioImmediate ActionSecondary ActionMedical Trigger
Eye Splash Flush for 15 mins immediately. Hold eyelids open.Do not apply neutralizers to the eye.Seek ER immediately. Acids cause rapid corneal opacity.
Skin Contact Blot excess (do not rub). Flush with water for 15 mins.Apply Sodium Bicarbonate solution only after thorough flushing.If blistering or redness persists >1 hr.
Spill (>10mL) Evacuate area. Ventilate.Absorb with Vermiculite or Spill Pads. Neutralize with NaHCO₃.If vapors cause coughing/wheezing.

Disposal Strategy (Cradle-to-Grave)

Improper disposal of functionalized acids is a common compliance violation.

  • Segregation: Do NOT mix with:

    • Strong Bases (Exothermic reaction).

    • Oxidizers (Peroxide risk from the ether ring).

    • Cyanides/Sulfides (Liberation of toxic gas).

  • Waste Stream: Label as "Organic Acid Waste - Corrosive" .

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal cans.

Disposal Workflow Diagram

Disposal_Flow Waste Chemical Waste (2-Hydroxy-2-(oxolan-3-yl)propanoic acid) Segregation Segregate: NO Oxidizers NO Bases Waste->Segregation Container Container: HDPE or Glass Label: 'Corrosive Organic Acid' Segregation->Container Pickup EHS Pickup / Incineration Container->Pickup

Figure 2: Waste Segregation and Disposal Workflow.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory (General Alpha-Hydroxy Acids). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.